Ethyl 2-chloroacetimidate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-chloroethanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO.ClH/c1-2-7-4(6)3-5;/h6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWMHFKCAUBYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36743-66-5 | |
| Record name | 36743-66-5 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-chloroacetimidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Ethyl 2-chloroacetimidate hydrochloride chemical properties
An In-depth Technical Guide to Ethyl 2-chloroacetimidate hydrochloride
This guide provides a comprehensive technical overview of this compound (CAS No: 36743-66-5), a versatile and highly reactive intermediate pivotal to modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, reactivity, handling, and application.
Core Physicochemical and Spectroscopic Profile
This compound is a stable, crystalline solid that serves as a potent electrophile and a valuable building block, particularly for the synthesis of nitrogen-containing heterocycles and amidine derivatives.[1][] Its utility stems from the reactive imidate functional group, which is readily prepared via the classical Pinner reaction.
Key Properties
The fundamental physicochemical properties of this compound are summarized below. It is crucial to note that this compound is moisture-sensitive; its stability is contingent on proper storage under anhydrous conditions.[1]
| Property | Value | Source(s) |
| CAS Number | 36743-66-5 | [3] |
| Molecular Formula | C₄H₉Cl₂NO | [4] |
| Molecular Weight | 158.03 g/mol | [][3] |
| Appearance | White crystalline powder/solid | [1][3] |
| Melting Point | ~89-95 °C (Varies); can decompose >120°C | [5] |
| Solubility | Soluble in polar protic solvents (e.g., methanol, water) | [1] |
| Storage Conditions | Store at 0-5°C under inert, dry atmosphere | [3] |
Spectroscopic Signature
Characterization of this compound is straightforward with standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the C=N bond of the imidate group around 1650 cm⁻¹ and for the C-Cl stretch in the 500-600 cm⁻¹ region.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides clear signals for the ethyl group (a triplet and a quartet) and the α-chloro methylene group (a singlet). The chemical shifts are influenced by the protonated imidate functionality. Spectroscopic data is available for verification from various suppliers and databases.[6]
Synthesis: The Pinner Reaction
The most direct and established method for preparing alkyl imidate hydrochlorides is the Pinner reaction, first described in 1877.[7] This acid-catalyzed reaction involves the addition of an alcohol to a nitrile.[8][9] For this compound, the reactants are chloroacetonitrile and anhydrous ethanol in the presence of dry hydrogen chloride gas.
The causality behind this choice is twofold: the high acidity of anhydrous HCl is required to activate the nitrile nitrogen, making the carbon susceptible to nucleophilic attack by the alcohol. Secondly, strictly anhydrous conditions are paramount, as any trace of water will hydrolyze the product to the corresponding ester, drastically reducing the yield.[7][10]
Reaction Mechanism
The mechanism proceeds via protonation of the nitrile, forming a highly electrophilic nitrilium ion. This is subsequently attacked by the ethanol oxygen, followed by proton transfer to yield the stable imidate hydrochloride salt.
Caption: Mechanism of the Pinner Reaction for Ethyl 2-chloroacetimidate HCl synthesis.
Self-Validating Experimental Protocol: Synthesis
This protocol is designed to be self-validating, with clear checkpoints for reaction completion and product verification.
-
Preparation (Anhydrous Conditions): Equip a two-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a drying tube outlet connected to a scrubber (e.g., containing mineral oil or a base trap). Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Charging Reactants: To the flask, add chloroacetonitrile (1.0 equiv) and anhydrous ethanol (1.5 equiv). Cool the mixture to 0-5°C using an ice-water bath.
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas slowly through the stirred solution.[11] The choice to maintain a low temperature (0-5°C) is critical to prevent the thermodynamically favored elimination side-reaction that forms an amide and alkyl chloride.[7][10]
-
Reaction Monitoring: The reaction is exothermic. Maintain a slow gas flow to keep the internal temperature below 10°C. A white precipitate of the Pinner salt will begin to form. The reaction is typically complete within 3-5 hours.
-
Validation Checkpoint: To check for completion, a small aliquot can be carefully removed, quenched with a solution of sodium bicarbonate, and extracted with ether. Analysis of the ether layer by GC-MS should show the absence of the starting chloroacetonitrile.
-
Isolation: Once complete, stop the HCl flow and replace it with a nitrogen stream to remove excess HCl gas. Collect the solid product by filtration under a nitrogen blanket. Wash the crystals with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying and Storage: Dry the white crystalline product under high vacuum. The expected yield is typically high (>90%).[10] Store the final product in a desiccator at 0-5°C.
Chemical Reactivity and Synthetic Utility
This compound is a stable yet highly reactive electrophilic intermediate. The protonated imidate is readily attacked by a wide range of nucleophiles at the imino carbon. This reactivity is the foundation of its extensive use in constructing more complex molecular architectures.[1][7]
Key transformations include:
-
Hydrolysis to Esters: Reaction with water yields ethyl 2-chloroacetate.
-
Reaction with Amines to form Amidines: This is one of its most valuable applications, providing straightforward access to substituted and unsubstituted amidines, which are prevalent in medicinal chemistry.[11]
-
Reaction with H₂S to form Thionoesters. [7]
-
Cyclization to Heterocycles: It serves as a key building block for heterocycles like oxazoles, thiazoles, and imidazoles.
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An In-depth Technical Guide on the Synthesis of Ethyl 2-chloroacetimidate Hydrochloride
Introduction
Ethyl 2-chloroacetimidate hydrochloride, a member of the imidate salt family, is a crucial reagent in the arsenal of synthetic organic chemists, particularly those engaged in pharmaceutical and agrochemical research. Its bifunctional nature, possessing both a reactive imidate group and a chloroacetyl moiety, renders it a versatile building block for the construction of a diverse array of heterocyclic compounds, including thiazoles, oxazoles, and imidazoles. This guide provides a comprehensive overview of the synthesis of this compound, with a focus on the well-established Pinner reaction. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss critical safety considerations, equipping researchers with the knowledge to confidently and safely perform this important transformation.
The Pinner Reaction: A Gateway to Imidates
The synthesis of this compound is most commonly achieved through the Pinner reaction, a classic acid-catalyzed transformation that converts a nitrile into an imino ester salt, also known as a Pinner salt.[1][2] First described by Adolf Pinner in 1877, this reaction involves the treatment of a nitrile with an alcohol in the presence of a dry acid, typically hydrogen chloride gas.[1][3] The resulting Pinner salt is a highly reactive intermediate that can be further manipulated to yield a variety of functional groups, including esters, amidines, and orthoesters.[1][4]
Reaction Mechanism
The Pinner reaction proceeds through a well-defined, multi-step mechanism:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile (2-chloroacetonitrile) by the strong acid catalyst, hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[2][5]
-
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (ethanol) acts as a nucleophile, attacking the activated nitrile carbon.[2] This results in the formation of a protonated imidate intermediate.
-
Deprotonation and Salt Formation: A base, such as the chloride ion or another molecule of ethanol, removes a proton from the oxygen atom of the attacking alcohol, leading to the formation of the neutral imidate. Under the acidic conditions, the nitrogen atom of the imidate is subsequently protonated to yield the final product, this compound.[2]
Caption: Mechanism of the Pinner reaction for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound. It is imperative that all operations are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| 2-Chloroacetonitrile | C₂H₂ClN | 75.50 | 107-14-2 | ≥98% |
| Ethanol, Anhydrous | C₂H₅OH | 46.07 | 64-17-5 | ≥99.5% |
| Hydrogen Chloride Gas | HCl | 36.46 | 7647-01-0 | Anhydrous |
| Diethyl Ether, Anhydrous | (C₂H₅)₂O | 74.12 | 60-29-7 | ≥99% |
Procedure
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a scrubber containing a sodium hydroxide solution is assembled. The entire apparatus must be flame-dried or oven-dried prior to use to ensure anhydrous conditions.[4][6]
-
Charging the Reactor: The flask is charged with 2-chloroacetonitrile and anhydrous ethanol. A slight excess of the alcohol is often used.
-
Introduction of Hydrogen Chloride: The reaction mixture is cooled to 0 °C using an ice-salt bath. Anhydrous hydrogen chloride gas is then bubbled through the stirred solution at a moderate rate.[4][7] The temperature of the reaction mixture should be carefully monitored and maintained between 0 and 5 °C throughout the addition of HCl.[8]
-
Reaction Monitoring: The reaction is typically allowed to proceed for several hours at 0 °C. The progress of the reaction can be monitored by the precipitation of the white, crystalline Pinner salt.
-
Isolation of the Product: Once the reaction is complete, the flow of hydrogen chloride gas is stopped. The precipitated solid is collected by filtration under a blanket of dry nitrogen.
-
Purification: The crude product is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts. The purified this compound is then dried under vacuum to yield a white crystalline solid.[9]
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
The synthesis of this compound involves the use of hazardous materials that require strict adherence to safety protocols.
-
2-Chloroacetonitrile: This starting material is toxic if swallowed, in contact with skin, or if inhaled.[10] It is also a lachrymator and can cause severe skin and eye irritation.[11][12] Always handle 2-chloroacetonitrile in a chemical fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[10][13]
-
Ethanol: While less hazardous, ethanol is a flammable liquid. Keep it away from open flames and other ignition sources.
-
Hydrogen Chloride Gas: Anhydrous hydrogen chloride is a corrosive gas that can cause severe respiratory tract irritation. It is essential to have a properly functioning gas scrubber to neutralize any excess HCl gas.
-
This compound: The final product should be handled with care, as it is a hydrochloride salt and may be corrosive.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11]
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The ¹H NMR spectrum of a similar compound, ethyl acetimidate hydrochloride, shows characteristic peaks for the ethyl and methyl protons, as well as a broad singlet for the N-H protons.[14] For this compound, one would expect to see signals corresponding to the ethyl group and the methylene protons adjacent to the chlorine atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational bands to look for include the C=N stretching of the imidate group and the C-Cl stretching frequency.
-
Melting Point: The melting point of the synthesized compound can be compared to the literature value to assess its purity.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. For example, it is used in the preparation of f Phentolamine-d4 Hydrochloride, a labeled form of an adrenergic blocking agent used as an antihypertensive.[] Its ability to readily react with nucleophiles makes it a key component in the construction of various heterocyclic scaffolds that are prevalent in many pharmaceutical agents.
Conclusion
The Pinner reaction provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed experimental protocol and safety guidelines outlined in this guide, researchers can confidently prepare this important synthetic intermediate. The versatility of this compound as a building block ensures its continued importance in the fields of organic synthesis and drug discovery.
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Research and Reviews. An Overview of Some Imidates Derivatives with Anti-microbial Activity | Open Access Journals. [Link]
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Research and Reviews. An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Link]
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Introduction: The Pinner Reaction as a Cornerstone of Imidate Synthesis
An In-Depth Technical Guide to the Pinner Reaction: Mechanism and Synthesis of Imidates
For Researchers, Scientists, and Drug Development Professionals
First described by Adolf Pinner in 1877, the Pinner reaction is a classic acid-catalyzed transformation that converts a nitrile and an alcohol into an imino ester salt, commonly known as a Pinner salt.[1][2][3] This reaction provides a robust and versatile route for synthesizing alkyl imidates, which are highly valuable and reactive intermediates in organic synthesis.[1][4] The resulting Pinner salts are not typically isolated and can be readily converted into a variety of important functional groups, including esters, amidines, and orthoesters, making the reaction a cornerstone in the synthesis of pharmaceuticals and heterocyclic compounds.[2][4][5]
This guide provides a comprehensive exploration of the Pinner reaction, focusing on the core mechanism of imidate formation, field-proven experimental protocols, and the critical parameters that govern its success.
The Core Mechanism: An Acid-Catalyzed Nucleophilic Addition
The formation of an imidate via the Pinner reaction proceeds through a well-established, multi-step mechanism involving the acid-catalyzed nucleophilic addition of an alcohol to a nitrile.[1][6] The entire process must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the intermediates and the final Pinner salt.[1][7]
The key mechanistic steps are as follows:
-
Protonation of the Nitrile: The reaction is initiated by a strong acid, typically anhydrous hydrogen chloride (HCl), which protonates the nitrogen atom of the nitrile.[1][6] This initial step is crucial as it significantly enhances the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.[1][4] The resulting species is a highly reactive nitrilium ion.[6][7]
-
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the now highly electrophilic carbon of the nitrilium ion.[1][6] This attack results in the formation of a protonated imidate intermediate.[1]
-
Deprotonation and Imidate Formation: A base, such as the chloride ion (Cl⁻) from the acid catalyst or another molecule of the alcohol, removes a proton from the oxygen atom.[1] This step yields the neutral imidate (also called an imino ester).
-
Formation of the Pinner Salt: Under the acidic reaction conditions, the basic nitrogen atom of the newly formed imidate is immediately protonated by the strong acid.[1] This final protonation step yields the stable alkyl imidate salt, or Pinner salt, which is typically a crystalline solid.[6][8][9]
Caption: A diagram of the Pinner reaction mechanism.
Experimental Protocol: A Self-Validating System
The success of the Pinner reaction is highly dependent on rigorous control of the reaction conditions. The protocol described below is a self-validating system, where the choice of each parameter is designed to favor the formation of the desired imidate salt while suppressing side reactions.
Exemplary Synthesis: Methyl Pentanimidate Hydrochloride
This protocol details the synthesis of methyl pentanimidate hydrochloride from pentanenitrile (valeronitrile) and methanol.[1]
Materials:
-
Pentanenitrile (Valeronitrile)
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Nitrogen (gas)
-
Anhydrous solvent (e.g., diethyl ether or dioxane)[3]
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube (or connected to a nitrogen line).
-
Low-temperature cooling bath (e.g., acetone/dry ice).
-
Pressure-rated reaction vessel (optional, for reactions under pressure).
Step-by-Step Methodology:
-
Vessel Preparation: Ensure all glassware is oven-dried and assembled under a stream of dry nitrogen to maintain an inert, anhydrous atmosphere.
-
Reagent Charging: Charge the reaction flask with pentanenitrile (1.0 eq) and anhydrous methanol (0.58 eq).[1] The use of a slight sub-stoichiometric amount of alcohol initially can help control the reaction rate.
-
Initial Cooling: Cool the reaction mixture to between -10 °C and -5 °C using a cooling bath.[1] Causality: Low temperatures are critical as the Pinner salt intermediate is thermodynamically unstable and can decompose or rearrange at higher temperatures.[2][3]
-
Acid Catalyst Introduction: Slowly bubble dry hydrogen chloride gas through the cooled, stirring solution.[1][7] This should be done over an extended period (e.g., 15-18 hours) while carefully maintaining the low temperature.[1] Causality: Gaseous HCl is used to ensure anhydrous conditions. Water would lead to the hydrolysis of the Pinner salt, forming an ester as an undesired byproduct.[1][2]
-
Reaction under Pressure (Optional): After the HCl addition is complete, the vessel can be pressurized with dry nitrogen (e.g., 1.5–2.0 kg/cm ²).[1] Maintain the reaction at a slightly elevated temperature (0–15 °C) for approximately 14 hours.[1]
-
Addition of Remaining Alcohol: Add a second portion of anhydrous methanol (0.55 eq) to the reaction mixture and continue stirring for another 60 minutes to ensure complete conversion.[1]
-
Product Isolation: The resulting product, methyl pentanimidate hydrochloride, will often precipitate from the solution as a semi-solid or crystalline solid.[1] The solid can be isolated by filtration, washed with cold anhydrous ether to remove any unreacted starting materials, and dried under vacuum.
Caption: A generalized workflow for the Pinner reaction.
Key Reaction Parameters and Their Influence
The outcome of the Pinner reaction is governed by several critical factors. Understanding these relationships is essential for optimizing reaction yields and purity.
| Parameter | Recommended Condition | Rationale & Impact on Outcome |
| Water Content | Strictly Anhydrous | The presence of water leads to the rapid hydrolysis of the Pinner salt intermediate, resulting in the formation of a carboxylic ester as a major byproduct.[1][2] |
| Temperature | Low (-10 °C to 15 °C) | Pinner salts are thermodynamically unstable.[2][3] Low temperatures prevent decomposition and potential rearrangement into N-alkyl amides.[3] |
| Acid Catalyst | Anhydrous HCl (gas) | Provides the necessary proton source to activate the nitrile without introducing water.[1][7] Milder protocols using TMSCl to generate HCl in situ have also been developed.[6] |
| Nitrile Structure | Aliphatic or Aromatic | The reaction is broadly applicable to a wide range of nitriles.[1][7] However, sterically hindered nitriles may exhibit lower reactivity.[1][7] Electron-poor nitriles may react more readily under basic conditions.[2][3] |
| Alcohol Structure | Primary or Secondary | Primary and secondary alcohols generally give the best results.[6][8][9] Tertiary alcohols are generally not suitable due to their propensity for elimination under strong acid conditions. |
Utility of Pinner Salts: Versatile Synthetic Intermediates
The primary value of the Pinner reaction lies in the high reactivity of the resulting imidate salts. These intermediates can be readily transformed into other functional groups through nucleophilic addition.[5][7]
-
Reaction with Water (Hydrolysis): Treatment of the Pinner salt with water leads to hydrolysis, yielding a carboxylic ester.[2][7]
-
Reaction with Amines (Aminolysis): Reaction with ammonia or primary/secondary amines produces amidines, which are important structures in medicinal chemistry.[2][7]
-
Reaction with Excess Alcohol: Further reaction with an excess of the alcohol can lead to the formation of orthoesters.[2][3]
-
Reaction with Hydrogen Sulfide: Treatment with H₂S can convert the Pinner salt into a thionoester.[2][3]
Conclusion
The Pinner reaction remains a highly relevant and powerful tool in modern organic synthesis for the preparation of imidates.[1] Its reliability stems from a well-understood mechanism that, when coupled with careful control of experimental conditions, provides efficient access to versatile Pinner salt intermediates. For researchers and professionals in drug development and chemical synthesis, mastering this reaction opens a gateway to a wide array of functional groups and complex molecular architectures.
References
- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
- Pinner reaction. Wikipedia.
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- Pinner Reaction. Organic Chemistry Portal.
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- A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.
- An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews.
- An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals.
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The Unseen Instability: A Technical Guide to the Stability and Storage of Ethyl 2-chloroacetimidate Hydrochloride
For the Researcher, Scientist, and Drug Development Professional
In the fast-paced world of pharmaceutical development, the stability of starting materials and intermediates is a cornerstone of robust and reproducible synthetic processes. Ethyl 2-chloroacetimidate hydrochloride, a versatile reagent in organic synthesis, is no exception. Its reactivity, while advantageous in chemical transformations, also predisposes it to degradation, a factor that can have significant downstream consequences on yield, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in scientific principles and field-proven insights.
The Chemistry of Instability: Understanding the Degradation Pathways
The primary route of degradation for this compound is hydrolysis . The imidate functional group is susceptible to attack by water, leading to the cleavage of the carbon-nitrogen double bond. This process is significantly influenced by pH.[1][2]
Under acidic or neutral conditions, the hydrolysis of imidate salts like this compound predominantly yields an ester (ethyl 2-chloroacetate) and an amine hydrochloride (ammonium chloride).[3][4] In basic conditions, the reaction can also produce the corresponding amide and alcohol.[1] Given that the compound is a hydrochloride salt, the immediate environment is acidic, which can influence the hydrolysis kinetics.
The presence of the electron-withdrawing chloro group on the acetimidate moiety can further influence the electrophilicity of the imidate carbon, potentially affecting its susceptibility to nucleophilic attack by water.
Visualizing the Primary Degradation Pathway
Caption: Hydrolysis of this compound.
Critical Factors Influencing Stability
The stability of this compound is not an intrinsic constant but is rather a dynamic property influenced by several environmental factors.
| Factor | Influence on Stability | Underlying Causality |
| Moisture/Humidity | High | Direct reactant in the primary degradation pathway (hydrolysis). The hydrochloride salt form can be hygroscopic, attracting atmospheric moisture. |
| Temperature | High | Accelerates the rate of hydrolysis. Can also lead to thermal decomposition at elevated temperatures. |
| pH | High (in solution) | The rate of hydrolysis is pH-dependent. While the salt is acidic, exposure to basic conditions will accelerate degradation.[1][4] |
| Light | Moderate | While not the primary degradation route, photolytic degradation should be considered as part of forced degradation studies. |
Recommended Storage and Handling Protocols
Based on the inherent instability of this compound, the following storage and handling protocols are recommended to ensure its integrity and performance.
Storage Conditions:
-
Temperature: Store in a freezer, ideally at or below -20°C.[5] Some suppliers recommend refrigerated temperatures between 0-5°C.[6][7] For long-term storage, -20°C is the preferred condition to minimize kinetic degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[5] This displaces atmospheric moisture and oxygen, mitigating hydrolysis and potential oxidative degradation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.
Handling Procedures:
-
Inert Atmosphere: Handle the compound in a glove box or under a stream of dry inert gas to minimize exposure to atmospheric moisture.
-
Temperature Control: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Promptly reseal the container after dispensing.
Experimental Protocols for Stability Assessment
A robust understanding of a compound's stability profile requires empirical data. The following section outlines key experimental workflows for assessing the stability of this compound.
Hygroscopicity Determination
Objective: To quantify the moisture uptake of this compound under defined relative humidity (RH) conditions.
Methodology: A gravimetric sorption analyzer is the preferred instrument for this purpose.[1][8]
Protocol:
-
Sample Preparation: Place a known mass (e.g., 10-20 mg) of this compound onto the sample pan of the gravimetric sorption analyzer.
-
Drying: Dry the sample in the instrument at a defined temperature (e.g., 40°C) under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption/Desorption Isotherm: Equilibrate the sample at a series of increasing RH levels (e.g., 10% to 90% RH in 10% increments) at a constant temperature (e.g., 25°C). Record the equilibrium mass at each RH step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption isotherm. The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).[1]
Forced Degradation Studies
Objective: To identify potential degradation products and pathways under stressed conditions, which is essential for developing a stability-indicating analytical method.[3][8][]
Workflow:
Caption: Workflow for Forced Degradation Studies.
Protocol:
-
Hydrolytic Degradation:
-
Acidic: Dissolve the compound in 0.1 M HCl and heat (e.g., 60°C) for a defined period.
-
Basic: Dissolve the compound in 0.1 M NaOH at room temperature.
-
Neutral: Dissolve the compound in water and heat (e.g., 60°C).
-
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a controlled oven.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light as per ICH Q1B guidelines.
Samples should be taken at various time points and analyzed by a suitable stability-indicating method.
Development of a Stability-Indicating Analytical Method
Objective: To develop and validate an analytical method capable of separating and quantifying this compound from its degradation products and any process-related impurities.[10][11]
Proposed High-Performance Liquid Chromatography (HPLC) Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 210 nm).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Proposed Gas Chromatography (GC) Method:
A GC method could also be suitable, particularly for monitoring the formation of the volatile degradation product, ethyl 2-chloroacetate.[12][13]
-
Column: A mid-polarity column (e.g., DB-5 or equivalent).
-
Injector: Split/splitless injector.
-
Detector: Flame Ionization Detector (FID).
-
Temperature Program: A temperature gradient to ensure separation of the parent compound and its degradation products.
-
Validation: The method should be validated as per ICH guidelines.
Conclusion: A Proactive Approach to Stability
The chemical integrity of this compound is paramount for its successful application in research and development. A thorough understanding of its degradation pathways, particularly hydrolysis, and the critical factors that influence its stability allows for the implementation of appropriate storage and handling protocols. Proactive stability assessment through hygroscopicity testing and forced degradation studies, coupled with the development of a validated stability-indicating analytical method, forms a robust framework for ensuring the quality and reliability of this important synthetic intermediate. By adopting these principles, researchers and drug development professionals can mitigate the risks associated with instability and build a solid foundation for their scientific endeavors.
References
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- Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029-3037.
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An In-depth Technical Guide to the Molecular Structure and Applications of Ethyl 2-chloroacetimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Intermediate
Ethyl 2-chloroacetimidate hydrochloride is a reactive and versatile chemical intermediate of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive imidate hydrochloride functionality and a chloroacetyl group, renders it a valuable building block for the construction of a diverse array of more complex molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis via the Pinner reaction, an exploration of its applications in drug discovery, and essential safety and handling protocols.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 36743-66-5, is a white solid at room temperature. Its molecular structure is characterized by an ethyl imidate group substituted with a 2-chloroacetyl moiety, and it is supplied as a hydrochloride salt. The presence of the imidate group, the chlorine atom, and the ethyl ester functionality all contribute to its reactivity and utility in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉Cl₂NO | |
| Molecular Weight | 158.03 g/mol | [1] |
| CAS Number | 36743-66-5 | [2] |
| Appearance | White Solid | |
| IUPAC Name | ethyl 2-chloroethanimidoate hydrochloride | |
| Storage Temperature | 0-5°C |
Synthesis of this compound: The Pinner Reaction
The primary method for the synthesis of this compound is the Pinner reaction, a classic acid-catalyzed reaction between a nitrile and an alcohol.[3][4][5] In this case, 2-chloroacetonitrile reacts with ethanol in the presence of anhydrous hydrogen chloride.
Mechanism of the Pinner Reaction
The Pinner reaction proceeds through a well-established mechanism:[4][5]
-
Protonation of the Nitrile: The nitrogen atom of the 2-chloroacetonitrile is protonated by the strong acid, hydrogen chloride, to form a highly electrophilic nitrilium ion.
-
Nucleophilic Attack by Alcohol: The oxygen atom of ethanol acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.
-
Deprotonation: A subsequent deprotonation of the oxonium ion intermediate yields the final product, ethyl 2-chloroacetimidate, which is isolated as its hydrochloride salt.
Figure 1: Mechanism of the Pinner Reaction.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of an imidate hydrochloride via the Pinner reaction, adapted from established procedures for similar compounds.[6] It is crucial that this reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.[4]
Materials:
-
2-Chloroacetonitrile
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether (or other suitable anhydrous solvent)
Procedure:
-
A solution of 2-chloroacetonitrile in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The flask is cooled in an ice bath to 0-5°C.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution while maintaining the temperature between 0-5°C. The progress of the reaction can be monitored by techniques such as ¹H NMR.[6]
-
Upon completion of the reaction, the flow of HCl gas is stopped.
-
The product, this compound, will often precipitate from the reaction mixture as a white solid.
-
The solid product is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.
Spectroscopic Characterization (Illustrative)
-
¹H NMR:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
A singlet for the methylene protons of the chloroacetyl group (Cl-CH₂-).
-
Broad signals for the N-H protons of the hydrochloride salt.
-
-
¹³C NMR:
-
A signal for the methyl carbon of the ethyl group.
-
A signal for the methylene carbon of the ethyl group.
-
A signal for the methylene carbon of the chloroacetyl group.
-
A signal for the imidate carbon (C=N).
-
-
IR Spectroscopy:
-
Characteristic C-Cl stretching vibrations.
-
C=N stretching of the imidate group.[11]
-
N-H stretching of the hydrochloride salt.
-
C-O stretching of the ethyl ester group.
-
-
Mass Spectrometry:
-
The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (ethyl 2-chloroacetimidate) and characteristic fragmentation patterns.
-
Applications in Drug Development and Organic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[12]
Synthesis of Amidines
A primary application of this compound is its reaction with primary and secondary amines to form N-substituted amidines.[6][13] The imidate is a more reactive electrophile than the corresponding ester, allowing for efficient amination.
Figure 2: Amidine synthesis workflow.
This reactivity is particularly useful in the synthesis of intermediates for pharmaceuticals. For example, it serves as a key intermediate in the synthesis of Phentolamine-d4 Hydrochloride, an adrenergic blocking agent.[]
Precursor for Pyrimidine Synthesis
Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids and are found in numerous pharmaceutical agents.[15][16] this compound can serve as a precursor for the synthesis of substituted pyrimidines. The general strategy involves the reaction of the imidate with a 1,3-dicarbonyl compound or its equivalent to construct the pyrimidine ring.[15]
Figure 3: Pyrimidine synthesis workflow.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling and storage of this compound are crucial to ensure safety and maintain its integrity.
Hazard Identification
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working with the solid material in a way that may generate dust, use a NIOSH-approved respirator.
-
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically between 0-5°C.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[18] Imidate hydrochlorides are sensitive to moisture and can hydrolyze.[19]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering an efficient route to amidines and serving as a key building block for the construction of heterocyclic systems of medicinal importance. A thorough understanding of its synthesis, reactivity, and proper handling is essential for its effective and safe utilization in research and development. While detailed spectroscopic data is not widely published, its structural features and reactivity patterns are well-understood within the context of established organic chemistry principles. As the demand for novel pharmaceuticals and complex organic molecules continues to grow, the utility of such reactive intermediates is likely to expand, making a comprehensive understanding of their chemistry more critical than ever.
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ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. Retrieved from [Link]
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Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 2-chloroethanimidoate Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
Ethyl 2-chloroethanimidoate hydrochloride, systematically known as ethyl 2-chloroethanimidoate hydrochloride, is a reactive chemical intermediate of significant interest to researchers and professionals in drug development and fine chemical synthesis. As a "Pinner salt," this bifunctional reagent possesses two key electrophilic sites, offering a versatile platform for the construction of a wide array of molecular architectures, including amidines, esters, and various heterocyclic systems. This technical guide provides an in-depth exploration of its chemical identity, a detailed protocol for its synthesis via the Pinner reaction with mechanistic insights, a discussion of its reactivity profile, and an overview of its proven and potential applications in medicinal chemistry and biotechnology. Particular emphasis is placed on providing field-proven insights and methodologies to ensure both scientific integrity and practical utility for scientists at the bench.
Chemical Identity and Physicochemical Properties
Ethyl 2-chloroethanimidoate hydrochloride is a crystalline solid that serves as a stable precursor to the corresponding free imidate. Its hydrochloride salt form enhances stability and shelf-life, making it a commercially available and convenient reagent for synthesis.[1][2]
Table 1: Physicochemical and Identification Data
| Property | Value | Reference(s) |
| IUPAC Name | ethyl 2-chloroethanimidoate;hydrochloride | [1][3] |
| Common Name | Ethyl 2-chloroacetimidate hydrochloride | [4] |
| CAS Number | 36743-66-5 | [1][4][5][6] |
| Molecular Formula | C₄H₉Cl₂NO (or C₄H₈ClNO·HCl) | [1][3] |
| Molecular Weight | 158.03 g/mol | [3][5][7] |
| Appearance | White crystalline solid | [1] |
| Melting Point | ~89 °C | [4][6] |
| SMILES Code | CCOC(=N)CCl.Cl | [3][8] |
| Storage | Store at 0-5°C or under -20°C in an inert atmosphere, protected from moisture. | [1][5] |
Synthesis and Mechanism: The Pinner Reaction
The synthesis of ethyl 2-chloroethanimidoate hydrochloride is classically achieved through the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol under anhydrous conditions in the presence of hydrogen chloride (HCl) gas.[3][8][9] The starting materials for this synthesis are 2-chloroacetonitrile and anhydrous ethanol.
Mechanistic Pathway
The Pinner reaction proceeds through a well-established mechanism involving the activation of the nitrile by acid, followed by nucleophilic attack from the alcohol.
-
Protonation of Nitrile : Anhydrous hydrogen chloride protonates the nitrogen atom of 2-chloroacetonitrile, forming a highly electrophilic nitrilium ion. This activation is critical as it renders the nitrile carbon susceptible to attack by a weak nucleophile like ethanol.[3]
-
Nucleophilic Attack : A molecule of anhydrous ethanol attacks the activated nitrilium ion.
-
Proton Transfer & Product Formation : A subsequent proton transfer results in the formation of the stable crystalline product, ethyl 2-chloroethanimidoate hydrochloride, commonly referred to as a Pinner salt.[3]
This entire process must be conducted under strictly anhydrous conditions, as the presence of water would lead to the hydrolysis of the imidate salt to the corresponding ester (ethyl 2-chloroacetate).[8] Low temperatures (e.g., 0-5 °C) are typically employed to prevent the thermodynamically favored but undesired rearrangement of the imidate salt into an N-alkyl amide and an alkyl chloride.[8][9]
Caption: Key transformations of the imidate functional group.
Reactions at the α-Carbon (Sₙ2 Displacement)
The chlorine atom on the α-carbon is susceptible to nucleophilic substitution, a characteristic feature of α-halo carbonyl compounds and their derivatives. The reactivity is high due to the electron-withdrawing nature of the adjacent imidate group.
-
Nucleophilic Substitution : A wide range of nucleophiles, including amines, thiols, and carboxylates, can displace the chloride ion. This reaction allows for the conjugation of the chloroacetimidate moiety to other molecules, which is particularly useful in the synthesis of bioconjugates and functional probes.
Applications in Drug Development and Research
The unique reactivity profile of ethyl 2-chloroethanimidoate hydrochloride makes it a valuable building block in several areas of pharmaceutical and biotechnological research.
Synthesis of Heterocyclic Drug Scaffolds
Many biologically active compounds contain nitrogen-based heterocyclic rings. The ability of the imidate to react with amines to form amidines, which can then undergo intramolecular cyclization by displacement of the α-chloro group, provides a powerful strategy for constructing rings like imidazoles, thiazoles, and oxazoles. For example, it is a known intermediate in the synthesis of Phentolamine-d4, an adrenergic blocking agent. [3]
Development of Antiviral Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral therapy. [7][10]The synthesis of modified nucleosides often requires the coupling of a modified sugar moiety with a heterocyclic base. [11][12]Ethyl 2-chloroethanimidoate hydrochloride can be used to construct or modify the nucleobase portion of these analogues. The imidate can be used to build a purine or pyrimidine ring system, and the chloroacetyl group allows for further functionalization or linkage to the sugar component.
Construction of Fluorescent Probes
Fluorescent probes are essential tools for bioimaging and diagnostics. [13][14]They typically consist of a fluorophore linked to a recognition moiety that selectively interacts with a target analyte. The chloroacetyl group of ethyl 2-chloroethanimidoate hydrochloride is an excellent electrophilic handle for conjugation to a fluorophore that contains a nucleophilic group (e.g., an amine or thiol). The imidate portion can then be converted into a specific recognition element, such as an amidine, designed to bind to a particular biological target. [15][16]
Safety, Handling, and Storage
As a reactive chemical intermediate, ethyl 2-chloroethanimidoate hydrochloride requires careful handling.
-
Handling : Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [4][17]Avoid inhalation of dust and contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. [1][5]Long-term storage at reduced temperatures (0-5°C or -20°C) under an inert atmosphere is recommended to ensure stability. [1][5]* Disposal : Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste. Do not allow the product to enter drains.
Conclusion
Ethyl 2-chloroethanimidoate hydrochloride is a versatile and powerful reagent for organic synthesis. Its reliable preparation via the Pinner reaction and its predictable dual reactivity make it an invaluable tool for medicinal chemists and drug development professionals. By providing access to amidines, esters, and a handle for nucleophilic substitution, it facilitates the efficient construction of complex molecules, from heterocyclic drug scaffolds to sophisticated antiviral agents and fluorescent probes. A thorough understanding of its synthesis, mechanism, and reactivity, coupled with stringent safety protocols, enables researchers to fully exploit its synthetic potential in the quest for new therapeutic and diagnostic agents.
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A Technical Guide to the Spectral Analysis of Ethyl 2-chloroacetimidate Hydrochloride
Abstract
Introduction: The Structural & Synthetic Context
Ethyl 2-chloroacetimidate hydrochloride, with the chemical formula C₄H₉Cl₂NO, is the salt form of the corresponding imidate.[1][2] Imidates are often prepared via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (in this case, chloroacetonitrile) with an alcohol (ethanol).[3][4] The resulting hydrochloride salt is typically a stable, crystalline solid, which is often preferred for handling and storage over the free base.
The structure features an ethyl group (-OCH₂CH₃), a chloromethyl group (-CH₂Cl), and the core imidate functionality which, in the hydrochloride form, is protonated on the nitrogen atom. This protonation significantly influences the electronic environment and, consequently, the spectral properties of the molecule. Understanding these influences is key to accurate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, specific patterns in both ¹H and ¹³C NMR are expected.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). The protonation at the nitrogen results in two N-H protons, which may be broadened and could exchange with protic solvents like D₂O. The electron-withdrawing effects of the chlorine atom and the protonated iminium group will significantly deshield adjacent protons, shifting them downfield.
Based on data from analogous compounds such as 2-chloroethylamine hydrochloride and various ethyl esters, the following ¹H NMR signals are predicted in a solvent like DMSO-d₆.[5][6]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~11.0 - 12.5 | Broad Singlet | 2H | =NH₂ ⁺ | The protons on the positively charged nitrogen are highly deshielded and acidic. The signal is expected to be broad due to quadrupolar relaxation and chemical exchange. |
| ~4.60 | Singlet | 2H | Cl-CH₂ -C | These protons are alpha to both a chlorine atom and the C=N⁺H₂ group, leading to strong deshielding. The singlet multiplicity is expected as there are no adjacent protons. |
| ~4.45 | Quartet | 2H | O-CH₂ -CH₃ | These methylene protons are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |
| ~1.35 | Triplet | 3H | O-CH₂-CH₃ | These methyl protons are in a standard alkyl environment but are split into a triplet by the two neighboring methylene protons. |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values can vary based on solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon of the imidate group is expected to be significantly downfield due to its double bond character and attachment to two heteroatoms (O and N⁺).
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~170 | -C(=N⁺H₂)O- | This iminium carbon is highly deshielded due to its direct attachment to the electronegative oxygen and positively charged nitrogen atoms. |
| ~70 | O-C H₂-CH₃ | The methylene carbon is deshielded by the directly attached oxygen atom. |
| ~45 | Cl-C H₂-C | The chloromethyl carbon is significantly deshielded by the strongly electron-withdrawing chlorine atom. |
| ~14 | O-CH₂-C H₃ | This terminal methyl carbon is in a typical upfield alkyl region. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations associated with the protonated imidate group. The key diagnostic absorption will be the C=N stretching vibration, which is expected at a higher frequency compared to a neutral imine due to protonation.
The predicted key IR absorptions are summarized below, based on data from related hydrochloride salts and functional group correlation tables.[7][8]
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3200 - 2700 | Strong, Broad | N-H | Asymmetric & Symmetric Stretching in =N⁺H₂ |
| ~2980 - 2850 | Medium | C-H | Alkyl C-H Stretching |
| ~1685 | Strong | C=N | Iminium C=N Stretching |
| ~1600 | Medium | N-H | N-H Bending (Scissoring) |
| ~1250 | Strong | C-O | C-O Stretching (Ether-like) |
| ~750 | Strong | C-Cl | C-Cl Stretching |
Expertise Insight: The broad, strong absorption in the 3200-2700 cm⁻¹ region is highly characteristic of an amine hydrochloride salt.[7] The C=N stretch at ~1685 cm⁻¹ is a key diagnostic peak; its position and intensity help confirm the presence of the iminium functionality and distinguish it from a carbonyl (C=O) or an unprotonated imine (C=N) group, which would appear at different frequencies.
Experimental Protocols & Methodologies
To acquire high-quality spectral data for this compound, rigorous experimental design is crucial. The following protocols are provided as a self-validating system for researchers.
NMR Sample Preparation and Acquisition
-
Solvent Selection: Choose a deuterated polar aprotic solvent such as DMSO-d₆ or CD₃CN. Deuterated methanol (CD₃OD) or D₂O can also be used, but will result in the exchange and disappearance of the N-H proton signals. DMSO-d₆ is often preferred as it solubilizes many hydrochloride salts and allows for the observation of exchangeable protons.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube. Add ~0.6 mL of the chosen deuterated solvent. Cap the tube and vortex until the sample is fully dissolved.
-
Instrument Calibration: Before acquisition, ensure the NMR spectrometer is properly locked on the solvent's deuterium signal and that the field is well-shimmed to maximize resolution.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. A spectral width of at least 16 ppm is recommended. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more), and a relaxation delay (d1) of 2-5 seconds is recommended for better quantitative results.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at δ 39.52 ppm).
FT-IR Sample Preparation and Acquisition
-
Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is the preferred method for solids. Place a small amount of the dry, solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Collection: Before running the sample, collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the crystal itself.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Ensure the sample is dry, as moisture can lead to a broad O-H band around 3300 cm⁻¹, potentially obscuring the N-H signals.
Logical Workflow for Structural Verification
The process of confirming the structure of this compound from its spectral data follows a logical, multi-technique approach. The following diagram illustrates this workflow.
Caption: Workflow for structural verification of the target compound.
Conclusion
While experimental spectra for this compound are not commonly published, a robust and reliable spectral profile can be predicted through the careful analysis of its structural components and comparison with analogous molecules. This guide provides researchers with the expected ¹H NMR, ¹³C NMR, and IR data, grounded in the fundamental principles of chemical spectroscopy. The outlined protocols and logical workflow serve as a practical tool for any scientist working with this compound, enabling confident identification, quality assessment, and successful integration into complex synthetic pathways.
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Executive Summary
Ethyl 2-chloroacetimidate hydrochloride is a stable, crystalline, and highly reactive reagent that serves as a cornerstone in modern organic synthesis. While structurally simple, its true utility lies in its function as a potent electrophile for the construction of amidine functionalities. This guide provides an in-depth exploration of its primary applications, moving from the fundamental synthesis of amidines to their subsequent elaboration into complex heterocyclic systems critical for drug discovery and materials science. We will delve into the mechanistic principles that govern its reactivity, provide detailed, field-tested experimental protocols, and highlight its role in the synthesis of specialized molecules, including pharmaceutical intermediates and functional polymers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Core Characteristics and Synthesis
This compound (CAS No. 36743-66-5) is the hydrochloride salt of the corresponding imidate.[][2] The salt form confers significant stability, rendering it a readily handleable, solid reagent, in contrast to the often-unstable free imidate base.[3] For optimal shelf-life, it should be stored under anhydrous conditions at reduced temperatures (0–5°C or colder) to prevent hydrolysis.[4][5][6]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 36743-66-5 | [][2][4] |
| Molecular Formula | C₄H₉Cl₂NO | [][2] |
| Molecular Weight | 158.03 g/mol | [][6] |
| Appearance | White to off-white solid/crystalline powder | [4][7] |
| Storage | Store in freezer (-20°C) or at 0-5°C under inert atmosphere | [4][5][6] |
| IUPAC Name | ethyl 2-chloroethanimidate;hydrochloride | [][2] |
Synthesis via the Pinner Reaction
The synthesis of imidate hydrochlorides is classically achieved through the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. For this compound, the precursors are chloroacetonitrile and ethanol, which react in the presence of anhydrous hydrogen chloride gas.[8] The mechanism proceeds via protonation of the nitrile, making it susceptible to nucleophilic attack by ethanol, followed by tautomerization to yield the stable imidate salt.
Caption: The Pinner reaction for synthesizing the title compound.
Primary Application: A Superior Reagent for Amidine Synthesis
The principal application of this compound is the synthesis of substituted amidines. Amidines are privileged structural motifs in medicinal chemistry and serve as versatile precursors for nitrogen-containing heterocycles.[3]
Mechanistic Rationale and Reactivity
The reaction proceeds via nucleophilic attack of an amine on the electrophilic carbon of the imidate. The hydrochloride salt is typically neutralized in situ or used directly, with the reaction driven forward by the elimination of ethanol.
The key to the enhanced reactivity of this reagent compared to simpler analogs like ethyl acetimidate hydrochloride lies in the electronics of the leaving group. While the ethoxy group itself is standard, the adjacent chloroacetyl moiety provides a subtle but significant electronic effect. More pronounced is the difference with reagents like 2,2,2-trichloroethyl acetimidate, where the highly electron-withdrawing trichloroethyl group makes the imidate carbon exceptionally electrophilic.[3] This allows for the efficient conversion of even weakly nucleophilic amines, a common challenge in organic synthesis.[3]
Caption: General mechanism for the formation of an amidine.
Experimental Protocol: General Synthesis of an N-Aryl Amidine
This protocol describes a general method for reacting an amine with this compound.
Materials:
-
This compound
-
Aniline (or other amine nucleophile)
-
Potassium carbonate (K₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water (deionized)
Procedure:
-
Neutralization of Imidate: In a round-bottomed flask, prepare a biphasic mixture of potassium carbonate (3 equiv.) in water and 2-methyltetrahydrofuran.[3]
-
Add this compound (1.25 equiv.) to the stirring mixture. Stir vigorously for 30 minutes to neutralize the hydrochloride salt and extract the free imidate into the organic layer.[3]
-
Transfer the mixture to a separatory funnel and discard the aqueous layer. The resulting 2-MeTHF solution contains the active (free base) imidate.
-
Amidine Formation: In a separate flask, dissolve the aniline (1.0 equiv.) in 2-MeTHF.
-
Add the 2-MeTHF solution of the imidate to the aniline solution and stir at room temperature for 3-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.[3]
-
Work-up and Isolation: Upon completion, the resulting amidine can be isolated. Often, amidines are converted to a stable salt (e.g., by adding an acid like 4-bromobenzoic acid) to facilitate crystallization and purification.[3]
Gateway to Heterocycles, Pharmaceuticals, and Advanced Materials
The true power of this compound is realized in multi-step synthesis, where the initially formed amidine is a launchpad for constructing more complex molecular architectures.
Synthesis of N-Heterocycles
The N-C-N backbone of the amidine is a pre-installed component for numerous heterocyclic rings. The chloroacetyl group provides an additional reactive handle. For example, the amidine can undergo intramolecular cyclization or react with bifunctional reagents to yield valuable heterocycles like imidazoles, pyrimidines, or triazines, which are prevalent in pharmaceuticals.
Caption: Workflow from imidate to N-heterocycle.
Applications in Drug Discovery and Materials Science
The utility of this reagent extends to highly specialized applications:
-
Pharmaceutical Intermediates: It is a documented intermediate in the synthesis of isotopically labeled Phentolamine-d4 Hydrochloride, an adrenergic blocking agent used to treat pheochromocytoma.[]
-
Nucleoside Chemistry: In medicinal chemistry, the imidate functionality is crucial for constructing modified nucleosides, which are the basis for many antiviral drugs. The imidate serves as a key building block in glycosylation reactions.[7]
-
Bioimaging: The chloro- functionality allows for straightforward conjugation to biomolecules via nucleophilic substitution, making it a valuable component in the synthesis of fluorescent probes for biological imaging.[7]
-
Polymer Science: It can function as a monomer for the preparation of polyimidate polymers. These materials often exhibit enhanced thermal stability and desirable mechanical properties due to the robust nature of the imidate linkage.[7]
Safety and Handling
As with all reactive chloroacetyl compounds, this compound must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always use safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid breathing dust. This class of compounds can be irritating and may cause severe skin burns and eye damage.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a freezer under an inert atmosphere to prevent decomposition from moisture.[6]
Conclusion
This compound is far more than a simple chemical. It is a precision tool for organic synthesis, offering a reliable and highly reactive pathway to amidines and, by extension, a vast array of complex nitrogen-containing molecules. Its stability as a salt makes it practical for laboratory use, while its inherent reactivity provides access to chemical space that is often challenging to reach with other reagents. For scientists in drug discovery, materials science, and synthetic chemistry, a thorough understanding of this reagent's capabilities is essential for innovation and success.
References
-
Anderson, C. E., & Overman, L. E. (2003). Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. A Practical Method for Preparing Allylic Amines and Congeners of High Enantiomeric Purity. Journal of the American Chemical Society, 125(41), 12412–12413. Available at: [Link]
-
Chem-Station. (2015). Overman Rearrangement. Chem-Station International Edition. Available at: [Link]
-
Organic Chemistry Portal. Overman Rearrangement. Available at: [Link]
-
Wikipedia. Overman rearrangement. Available at: [Link]
-
Wei, L., & Caron, S. (2013). Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Organic Syntheses, 90, 174-181. Available at: [Link]
-
Wiley Online Library. Overman Rearrangement. Merck Index. Available at: [Link]
-
PubMed. (2022). An efficient synthesis of ethyl acetohydroximate (EAH) and derivatives was developed. Journal of Organic Chemistry, 87(5), 2959-2965. Available at: [Link]
-
ResearchGate. Scheme 4 Synthesis of imidate hydrochloride salts. Available at: [Link]
-
ResearchGate. Hydrochloride imidate synthesis based on the Pinner reaction. Available at: [Link]
-
PubChem. Ethyl 2-chloroacetimidate. Available at: [Link]
-
Organic Syntheses. Chloroacetamide. Available at: [Link]
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Methodological & Application
Protocol for Amidine Synthesis Using Ethyl 2-chloroacetimidate Hydrochloride: A Detailed Technical Guide
An Application Guide for Researchers
Abstract
Amidines are a critical class of organic compounds, serving as essential pharmacophores in drug discovery and versatile precursors for heterocyclic synthesis.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of N-substituted 2-chloroacetamidines via the reaction of primary and secondary amines with Ethyl 2-chloroacetimidate hydrochloride. We delve into the underlying reaction mechanism, offering a rationale for experimental choices, and present a detailed, step-by-step procedure designed for reproducibility and scalability. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for accessing this valuable chemical scaffold.
Introduction: The Significance of Amidines and Synthetic Strategy
Amidines, characterized by the RC(NR')NR''R''' functional group, are structural analogues of amides and esters. Their unique basicity and ability to participate in hydrogen bonding have cemented their role in medicinal chemistry.[3] They are found in a wide range of therapeutic agents, including antimicrobials, serine protease inhibitors, and muscarinic receptor agonists.[1][2] Furthermore, in synthetic chemistry, amidines are invaluable building blocks for constructing nitrogen-containing heterocycles such as imidazoles, pyrimidines, and triazines.[1][4]
While numerous methods exist for amidine synthesis, including the direct amination of nitriles and the use of amide-activating agents, these approaches can require harsh conditions or stoichiometric activators.[1] The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, followed by treatment with an amine, is a classic and effective route.[3]
This protocol focuses on a strategic modification of the Pinner approach, utilizing a pre-formed, activated imidate: this compound. The presence of an electron-withdrawing chloro group on the acetimidate backbone enhances the electrophilicity of the imidate carbon, making it more susceptible to nucleophilic attack by amines. This increased reactivity allows for milder reaction conditions and often leads to higher yields, particularly with less nucleophilic amines, compared to using standard ethyl acetimidate hydrochloride.[5]
Reaction Mechanism: Nucleophilic Addition-Elimination
The synthesis of an amidine from an imidate hydrochloride proceeds through a nucleophilic addition-elimination pathway. The key steps are outlined below:
-
Neutralization: The imidate hydrochloride salt is first neutralized, typically with a mild base, to generate the free imidate base. This unmasks the reactive imidate.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic carbon of the C=N double bond in the imidate. This addition step forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly bonded, positively charged nitrogen to another base in the solution (e.g., a second molecule of the amine).
-
Elimination: The tetrahedral intermediate collapses, eliminating the ethoxy group (-OEt) as a leaving group. The C=N double bond of the amidine is reformed.
-
Protonation: The liberated ethanol and the amidine product are present in the final reaction mixture. Since the starting amine is consumed to neutralize the HCl byproduct of the initial imidate neutralization, the final amidine is typically isolated as the free base.
Caption: Mechanism of amidine formation from an imidate.
Detailed Experimental Protocol
This protocol details the synthesis of N-phenyl-2-chloroacetamidine from aniline and this compound.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (Equivalents) | Notes |
| This compound | 36743-66-5 | 156.02 | 1.0 eq (e.g., 5.0 g) | Moisture sensitive. Store under inert gas.[6][7] |
| Aniline | 62-53-3 | 93.13 | 2.2 eq | Use freshly distilled aniline for best results. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~10 mL / g imidate | Anhydrous grade. |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | As needed | For aqueous work-up. |
| Brine (Saturated NaCl aq.) | N/A | N/A | As needed | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | For drying organic layer. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Fume hood
Safety Precautions
-
General: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
This compound: This compound is a corrosive irritant. Avoid inhalation and contact with skin and eyes. Handle in a dry environment as it is moisture-sensitive.[6]
-
Aniline: Toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
-
Product (N-aryl 2-chloroacetamides): These compounds are reactive alkylating agents and should be handled with care.[9][10]
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (~10 mL per gram of imidate) to the flask and stir until the solid is fully suspended.
-
Amine Addition: While stirring, add freshly distilled aniline (2.2 eq) dropwise to the suspension at room temperature. One equivalent of the amine acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrochloride.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the aniline starting material. Reactions are typically complete within 2-6 hours.
-
Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). This removes any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-phenyl-2-chloroacetamidine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Scope, Limitations, and Troubleshooting
| Parameter | Scope and Considerations | Troubleshooting |
| Amine Nucleophile | The protocol is effective for a wide range of primary and secondary amines, including anilines and aliphatic amines. Sterically hindered amines may react slower or require heating. | Problem: Incomplete reaction. Solution: Increase reaction time, warm the reaction gently (e.g., to 40 °C), or ensure the amine is of high purity. Check for moisture. |
| Side Reactions | The 2-chloroacetamide product is itself an electrophile. Under basic conditions or with prolonged heating, self-condensation or reaction with excess amine at the chloro-position is possible. | Problem: Multiple products observed by TLC/LC-MS. Solution: Use milder conditions, ensure the reaction is not overheated, and limit reaction time after completion. |
| Product Isolation | The amidine products are typically basic and may be oils or crystalline solids. Isolation as a salt (e.g., hydrochloride or tartrate) can sometimes facilitate handling and purification. | Problem: Product is a non-crystallizing oil. Solution: Attempt purification by column chromatography. Alternatively, convert the free base to a salt to induce crystallization. |
| Moisture | The imidate starting material is sensitive to hydrolysis. All glassware should be dry, and anhydrous solvents should be used for optimal results. | Problem: Low yield. Solution: Ensure all equipment is properly dried (flame-dried or oven-dried) and use anhydrous solvents from a sealed bottle or a solvent purification system. |
Conclusion
The use of this compound provides a highly efficient and direct route for the synthesis of N-substituted 2-chloroacetamidines. The enhanced reactivity of this reagent allows for mild reaction conditions and broad substrate scope. This protocol offers a reliable, self-validating system for researchers, enabling access to important intermediates for drug discovery and synthetic chemistry. Adherence to the detailed steps and safety precautions outlined in this guide will ensure successful and reproducible outcomes.
References
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Available from: [Link]
-
Amidine synthesis by imidoylation. Organic Chemistry Portal. Available from: [Link]
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Aly, A. A., Bräse, S., & Gomaa, M. A.-M. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Available from: [Link]
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Amidine. Wikipedia. Available from: [Link]
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A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkat USA. Available from: [Link]
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Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). MDPI. Available from: [Link]
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Wei, L., & Caron, S. N1-PHENYLACETAMIDINE 4-BROMOBENZOATE. Organic Syntheses. Available from: [Link]
-
Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed Central. Available from: [Link]
- Process for preparing amidines. Google Patents.
-
Making Chloroacetamide a Precursor to Many Pharmaceuticals. YouTube. Available from: [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available from: [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available from: [Link]
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Amidine synthesis from acetonitrile activated by rhenium selenide clusters. Digital Commons @ University of South Carolina. Available from: [Link]
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Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available from: [Link]
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Synthesis of amidines. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and cytotoxic activity of novel amidine analogues of bis(2-chloroethyl)amine. PubMed. Available from: [Link]
-
Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkat USA. Available from: [Link]
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- 5. Organic Syntheses Procedure [orgsyn.org]
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- 10. ijpsr.info [ijpsr.info]
Application Notes and Protocols for the Pinner Reaction: Synthesis and Utility of Ethyl 2-chloroacetimidate hydrochloride
For: Researchers, scientists, and drug development professionals
Introduction: The Pinner Reaction as a Gateway to Functional Diversity
First described by Adolf Pinner in 1877, the Pinner reaction is a cornerstone transformation in organic synthesis, providing an acid-catalyzed pathway from nitriles and alcohols to imino ester salts, commonly known as Pinner salts.[1][2][3] These salts are not merely synthetic endpoints but are highly valuable, reactive intermediates. Their true utility lies in their ability to undergo further nucleophilic substitution to yield a variety of important functional groups, including esters, amidines, and orthoesters.[4] This versatility makes the Pinner reaction a powerful tool in medicinal chemistry and drug development for the construction of complex molecular scaffolds and heterocyclic systems.[5]
This guide provides a detailed examination of the Pinner reaction for the synthesis of Ethyl 2-chloroacetimidate hydrochloride from chloroacetonitrile and ethanol. We will explore the underlying mechanism, present a comprehensive, field-tested experimental protocol, and discuss the subsequent conversion of this versatile intermediate into other key synthetic building blocks.
Core Reaction Mechanism: Activating the Nitrile
The formation of the Pinner salt proceeds through a well-established, acid-catalyzed nucleophilic addition mechanism.[6] The reaction is critically dependent on anhydrous conditions, as the presence of water can lead to the hydrolysis of the Pinner salt intermediate, yielding an undesired ester byproduct.[1]
The key mechanistic steps are as follows:
-
Protonation of the Nitrile: The reaction is initiated by a strong acid, typically anhydrous hydrogen chloride (HCl), which protonates the nitrogen atom of the nitrile (chloroacetonitrile). This crucial step dramatically increases the electrophilicity of the nitrile carbon, priming it for nucleophilic attack.[1]
-
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (ethanol) acts as a nucleophile, attacking the activated nitrile carbon. This forms a protonated imidate intermediate.[6]
-
Formation of the Pinner Salt: Under the acidic conditions, the intermediate readily forms the stable hydrochloride salt, this compound, which often precipitates from the reaction mixture as a crystalline solid.[4][7]
// Edges {Chloroacetonitrile, HCl} -> Protonation [label="Activation"]; {Protonation, Ethanol} -> Attack; Attack -> Intermediate; Intermediate -> Salt_Formation; Salt_Formation -> Product; }
Caption: Reaction mechanism of the Pinner reaction.
Critical Experimental Parameters: The Logic of Control
The success of the Pinner reaction hinges on precise control over the reaction environment. The logical relationships between conditions and outcomes determine the yield and purity of the desired Pinner salt.
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// Nodes Conditions [label="Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Anhydrous [label="Anhydrous Conditions\n(No Water)", fillcolor="#E6F4EA", fontcolor="#202124"]; LowTemp [label="Low Temperature\n(0-5 °C)", fillcolor="#E6F4EA", fontcolor="#202124"]; Water [label="Presence of Water", fillcolor="#FCE8E6", fontcolor="#202124"]; HighTemp [label="High Temperature\n(> 20 °C)", fillcolor="#FCE8E6", fontcolor="#202124"];
// Products PinnerSalt [label="Desired Product:\nPinner Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Side Product:\nEster", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="Side Product:\nAmide", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Conditions -> Anhydrous [color="#34A853", label="Ensures"]; Conditions -> LowTemp [color="#34A853", label="Maintains"]; Anhydrous -> PinnerSalt [color="#34A853", label="Favors"]; LowTemp -> PinnerSalt [color="#34A853", label="Favors\n(Prevents Rearrangement)"]; Conditions -> Water [style=dashed, color="#EA4335", label="Contamination"]; Conditions -> HighTemp [style=dashed, color="#EA4335", label="Loss of Control"]; Water -> Ester [color="#EA4335", label="Leads to Hydrolysis"]; HighTemp -> Amide [color="#EA4335", label="Leads to Rearrangement"]; }
Caption: Logical relationships in the Pinner reaction.
-
Anhydrous Conditions: This is the most critical parameter. Water will readily hydrolyze the imidate intermediate or the final Pinner salt to form the corresponding ethyl chloroacetate. All glassware must be oven-dried, and anhydrous solvents must be used.[1]
-
Temperature Control: The reaction is exothermic and the Pinner salt itself is thermodynamically unstable at higher temperatures.[2][3] Maintaining a low temperature (0–5 °C) is essential to prevent the elimination of ethyl chloride and rearrangement to the corresponding amide.[2]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Pinner reaction, with specific safety considerations for the reagents involved.[8]
Safety Precautions:
-
General: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9]
-
Anhydrous Hydrogen Chloride (HCl): HCl gas is extremely corrosive and toxic. It can cause severe burns upon contact with skin and eyes and is harmful if inhaled. Use a certified gas cylinder with a proper regulator and flowmeter. The exhaust from the reaction must be passed through a scrubber containing an aqueous sodium hydroxide (NaOH) solution to neutralize any unreacted HCl gas.
-
Chloroacetonitrile: This reagent is toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.
-
Ethanol: Ethanol is a flammable liquid. Ensure there are no open flames or ignition sources in the vicinity.
Materials & Equipment:
| Reagent/Material | Grade | Supplier Example |
| Chloroacetonitrile | ≥99%, Anhydrous | Sigma-Aldrich |
| Ethanol (200 proof) | Anhydrous | Decon Labs |
| Hydrogen Chloride Gas | Anhydrous (≥99.9%) | Matheson |
| Sodium Hydroxide | Reagent | Fisher Scientific |
| Equipment | Description |
| Three-necked round-bottom flask (250 mL) | Oven-dried |
| Magnetic stir plate and stir bar | |
| Thermocouple or low-temperature thermometer | |
| Gas dispersion tube (fritted glass) | For bubbling HCl gas |
| Ice-water bath | For temperature control |
| Gas scrubber | Two flasks in series with NaOH solution (e.g., 5N) |
| Septa and Tygon® tubing | For gas connections |
Experimental Workflow Diagram:
// Connections A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; }
Caption: Experimental workflow for Pinner salt synthesis.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, a thermocouple, a gas inlet tube extending below the surface of the eventual liquid level, and a gas outlet connected to the scrubber system. Ensure all glassware is perfectly dry.
-
Charging the Reactor: In the fume hood, charge the flask with anhydrous ethanol (e.g., 100 mL, ~1.7 mol) and chloroacetonitrile (e.g., 20 mL, 0.315 mol).
-
Cooling: Place the flask in the ice-water bath and begin stirring. Allow the solution to cool to between 0 °C and 5 °C.
-
HCl Addition: Begin bubbling dry HCl gas through the solution at a slow but steady rate (e.g., 2-3 bubbles per second in the scrubber). An immediate exothermic reaction may be observed; adjust the HCl flow rate to maintain the internal temperature between 0 °C and 5 °C.
-
Reaction Monitoring: A white crystalline solid (the Pinner salt) should begin to precipitate from the solution within the first hour. Continue the addition of HCl gas for 4-6 hours.
-
Completion and Isolation: Stop the flow of HCl gas and purge the system with dry nitrogen for 15 minutes. Quickly filter the resulting thick slurry through a Büchner funnel, minimizing exposure to atmospheric moisture.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the white crystalline product under high vacuum. The product, this compound, should be stored under an inert atmosphere in a desiccator.
Downstream Applications: A Versatile Intermediate
The synthesized this compound is rarely the final product. It is a stable, isolable intermediate that serves as a powerful precursor for other functional groups.[2][4]
Protocol 1: Synthesis of an Orthoester
Orthoesters are valuable protecting groups for carboxylic acids and are used in various organic transformations.[10][11]
-
Procedure: Suspend the isolated Pinner salt in a significant excess of anhydrous ethanol (e.g., 10 equivalents).[10] Stir the mixture at room temperature for 24-48 hours. The reaction proceeds via the alcoholysis of the imidate, with the formation of ammonium chloride as a byproduct.[12] The reaction can be monitored by the disappearance of the starting solid and the formation of finer ammonium chloride precipitate. Work-up typically involves filtration and removal of the solvent under reduced pressure, followed by purification.
Protocol 2: Synthesis of an Amidine
Amidines are prevalent in medicinal chemistry and are key components of many pharmaceutical agents.[5]
-
Procedure: Dissolve the Pinner salt in a suitable solvent like dichloromethane or ethanol at 0 °C. Add a solution of the desired amine (2.2 equivalents, either primary or secondary) dropwise.[4] The reaction is often rapid. After stirring for a few hours, the reaction mixture can be washed with water or a mild base to remove ammonium salts, and the product is isolated from the organic layer.
References
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- Organic Chemistry Portal. Pinner Reaction.
- Wikipedia. Pinner reaction.
- NROChemistry. Pinner Reaction.
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- Fisher Scientific.
- Sigma-Aldrich.
- Apollo Scientific.
- Slideshare. Pinner pyrimidine synthesis.
- Synquest Labs.
- Sigma-Aldrich.
- Wikipedia. Ortho ester.
- Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.
- Watanabe, K., et al. (2010). Improved Pinner Reaction with CPME as a Solvent.
- Fochi, G., et al. (2013). Green synthesis of trimethylorthoesters via Pinner reaction. Green Chemistry, 15(8), 2252-2260.
- ResearchGate. A Lewis acid-promoted Pinner reaction.
- Wei, L., & Caron, S. (2013). Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Organic Syntheses, 90, 174-181.
- PubMed Central.
- BOC Sciences.
- Semantic Scholar. Orthoesters in heterocycle synthesis.
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- 11. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unive.it [iris.unive.it]
Application Note: A Detailed Guide to the Synthesis of Orthoesters from Ethyl 2-Chloroacetimidate Hydrochloride
Abstract
Orthoesters are versatile functional groups with the general formula RC(OR')₃, serving as crucial intermediates in organic synthesis, building blocks for heterocyclic compounds, and as protecting groups for carboxylic acids.[1][2] This application note provides a comprehensive technical guide for the synthesis of 2-chloro-1,1,1-trialkoxyethanes (orthoesters) starting from a pre-formed Pinner salt, ethyl 2-chloroacetimidate hydrochloride. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss critical parameters for ensuring a successful and high-yielding synthesis. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Principles
The synthesis of orthoesters from nitriles and alcohols is classically achieved via the Pinner reaction, named after Adolf Pinner.[3][4] The reaction typically proceeds in two stages:
-
Formation of the Pinner Salt: An aliphatic or aromatic nitrile reacts with an alcohol in the presence of anhydrous acid (commonly hydrogen chloride gas) to form a stable imino ester salt, known as a Pinner salt.[1][5]
-
Conversion to Orthoester: The isolated Pinner salt, upon reaction with an excess of alcohol, undergoes further nucleophilic substitution to yield the final orthoester product.[3][6]
This guide focuses specifically on the second stage, utilizing this compound as the starting material. This Pinner salt is the hydrochloride salt of the imino ester derived from 2-chloroacetonitrile and ethanol.
Causality of Experimental Design:
-
Role of Excess Alcohol: The use of an excess of the alcohol (R'OH) is critical. It serves a dual purpose: it acts as the primary nucleophile attacking the electrophilic carbon of the protonated imidate and also functions as the reaction solvent. The high concentration of alcohol drives the reaction equilibrium towards the formation of the orthoester.
-
Anhydrous Conditions: The Pinner reaction and the subsequent conversion to an orthoester must be conducted under strictly anhydrous conditions.[1][4][7] The Pinner salt intermediate is highly susceptible to hydrolysis. Any trace of water will lead to the formation of the corresponding ester (ethyl 2-chloroacetate) as a significant byproduct, reducing the yield of the desired orthoester.[3]
-
Temperature Control: The initial formation of Pinner salts is often performed at low temperatures (0-5 °C) to prevent the thermodynamically unstable salt from decomposing.[3][4] The subsequent conversion to the orthoester can often be conducted at room temperature or with gentle heating, depending on the reactivity of the specific alcohol used.
Reaction Mechanism
The conversion of the Pinner salt to the orthoester involves the nucleophilic addition of two equivalents of alcohol to the protonated imidate. The ammonium chloride formed is an insoluble byproduct that precipitates out of the reaction mixture.
Caption: Mechanism of orthoester formation from a Pinner salt.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-chloro-1,1,1-triethoxyethane from this compound using excess ethanol.
Materials and Equipment
-
Reagents:
-
This compound (≥97% purity)
-
Anhydrous Ethanol (≥99.8%, <50 ppm H₂O)
-
Anhydrous Diethyl Ether
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Thermometer or thermocouple
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
-
Safety Precautions
-
This compound: Handle with care. While specific data is limited, related imidates and chlorinated compounds can be irritants. Work in a well-ventilated fume hood.[8][9]
-
Ethanol and Diethyl Ether: Highly flammable liquids. Ensure all operations are performed away from ignition sources. Use proper grounding to avoid static discharge.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser (topped with a drying tube), and a gas inlet adapter.
-
Thoroughly dry all glassware in an oven (120 °C) for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Charge the flask with anhydrous ethanol (100 mL, ~1.7 mol). Begin stirring and maintain a gentle positive pressure of inert gas.
-
-
Reaction Execution:
-
To the stirring ethanol, add this compound (15.8 g, 0.1 mol) in one portion.
-
Stir the resulting suspension at room temperature. The reaction is typically accompanied by the precipitation of ammonium chloride (NH₄Cl), a fine white solid.
-
Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is generally complete within 12-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Filter the cold suspension through a Buchner funnel to remove the precipitated ammonium chloride.
-
Wash the solid cake with two small portions of cold, anhydrous diethyl ether (2 x 20 mL) to recover any entrained product.
-
Combine the filtrate and the ether washings.
-
-
Solvent Removal and Product Purification:
-
Transfer the filtrate to a separatory funnel and wash gently with a saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any residual acid, followed by a brine wash (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Caution: Do not heat the water bath above 40 °C.
-
The crude product is a colorless to pale yellow oil. Purify the crude orthoester by fractional distillation under reduced pressure to obtain the final product.
-
Data Summary and Expected Results
The following table summarizes typical quantitative data for the synthesis of 2-chloro-1,1,1-triethoxyethane.
| Parameter | Value | Notes |
| Starting Material | Ethyl 2-chloroacetimidate HCl | 15.8 g (0.10 mol) |
| Alcohol (Reagent/Solvent) | Anhydrous Ethanol | 100 mL (1.71 mol) |
| Molar Ratio (Alcohol:Imidate) | ~17:1 | A large excess is crucial. |
| Reaction Temperature | 20-25 °C (Room Temp.) | Gentle heating to 40°C can speed up the reaction. |
| Reaction Time | 18 hours | Monitor by TLC or GC for completion. |
| Theoretical Yield | 18.07 g | Based on the starting imidate. |
| Typical Isolated Yield | 12.6 - 14.5 g (70-80%) | Yield after purification by distillation. |
| Product Boiling Point | 65-67 °C at 15 mmHg | Literature value for 2-chloro-1,1,1-triethoxyethane. |
Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete reaction. | Extend reaction time. Ensure adequate stirring. Gentle warming (to ~40 °C) can be applied. |
| Wet reagents or glassware. | Use high-purity anhydrous ethanol and oven-dried glassware under an inert atmosphere. | |
| Product contaminated with ethyl 2-chloroacetate | Presence of water during the reaction. | This is the most common side reaction. Ensure all reagents and equipment are scrupulously dry.[1][3] |
| Ammonium chloride difficult to filter | Very fine precipitate formed. | Cool the reaction mixture thoroughly in an ice bath before filtration to improve crystal size. A pad of Celite® on the filter paper can aid filtration. |
Conclusion
The conversion of this compound to its corresponding orthoester is an efficient and straightforward process, representing the final stage of the classical Pinner reaction. The success of this synthesis is critically dependent on maintaining anhydrous conditions to prevent hydrolysis and using a large excess of the nucleophilic alcohol to drive the reaction to completion. The protocol described herein provides a reliable and scalable method for accessing valuable orthoester intermediates for further use in research and development.
References
-
NROChemistry. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
SynArchive. Pinner Reaction. [Link]
-
YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]
-
Covestro Solution Center. Safety Data Sheet. [Link]
-
Wikipedia. Ortho ester. [Link]
-
Organic Syntheses. Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. [Link]
-
ResearchGate. Variation of nitriles and alcohols. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of ortho esters. [Link]
-
YouTube. Pinner Reaction. [Link]
-
PrepChem.com. Synthesis of B. Ethyl 2-Chloro-2-formylacetate. [Link]
-
chemeurope.com. Orthoester. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Optimal Synthesis of Ethyl 2-chloroacetimidate hydrochloride
Introduction: The Strategic Importance of Ethyl 2-chloroacetimidate hydrochloride
This compound, a member of the imidate salt family, is a highly valuable and reactive intermediate in modern organic synthesis. Its bifunctional nature, featuring both a reactive imidate group and a chloroalkyl chain, makes it a versatile building block for constructing complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles and amidine derivatives.[][2] This guide provides an in-depth exploration of its synthesis via the Pinner reaction, detailing the underlying mechanism, optimized reaction conditions, and a robust, step-by-step laboratory protocol. A thorough understanding of these parameters is crucial for ensuring high yield, purity, and reproducibility in its preparation, which is a foundational step in many drug discovery and development pipelines.[]
The Pinner Reaction: Mechanistic Underpinnings
The synthesis of this compound is a classic example of the Pinner reaction . This acid-catalyzed transformation involves the reaction of a nitrile with an alcohol in the presence of dry hydrogen chloride (HCl) gas.[2][3][4] The reaction proceeds through a well-defined mechanism that enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by the alcohol.
Mechanism Breakdown:
-
Protonation of Nitrile: The reaction is initiated by the protonation of the nitrogen atom of chloroacetonitrile by the strong acid, HCl. This creates a highly electrophilic nitrilium ion intermediate.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (ethanol) attacks the activated carbon of the nitrilium ion.
-
Proton Transfer: A subsequent proton transfer step results in the formation of the final product, the thermodynamically stable this compound salt, often referred to as a "Pinner salt".[5]
This process is critically dependent on anhydrous conditions, as the presence of water would lead to the hydrolysis of the imidate salt to form an ester.[3][5]
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the eventual liquid level, a thermometer, and a drying tube on the third neck. Ensure the entire system is under a slight positive pressure of nitrogen or argon.
-
Charging Reactants: To the flask, add chloroacetonitrile (1.0 eq) and anhydrous ethanol (1.2 - 2.0 eq).
-
Cooling: Immerse the flask in an ice-water bath and begin stirring. Allow the internal temperature to equilibrate to between 0 °C and 5 °C.
-
HCl Gas Introduction: Begin bubbling dry hydrogen chloride gas through the stirred solution at a moderate rate. A trap is recommended between the HCl cylinder and the reaction to prevent any suck-back. [6]5. Reaction Monitoring: Maintain the internal temperature below 5 °C throughout the addition of HCl gas, which can take 4-6 hours. [5]The reaction is typically complete when the solution is saturated with HCl and the formation of a white precipitate is observed.
-
Crystallization: Once the reaction is complete, stop the flow of HCl gas. Remove the gas inlet tube and stopper the flask. For optimal crystallization, place the sealed flask in a refrigerator at 0-5 °C overnight. [6]7. Product Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel. Break up any large solid masses with a spatula to ensure efficient filtration. [6]8. Washing and Drying: Wash the filter cake with several portions of cold anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities. Dry the white solid product under vacuum to a constant weight.
Product Characterization and Storage
The final product should be a white to off-white solid. Proper storage is critical to maintain its integrity.
| Property | Value |
| Molecular Formula | C₄H₉Cl₂NO [] |
| Molecular Weight | 158.03 g/mol [] |
| Appearance | White Solid [7] |
| Melting Point | 89 °C [8] |
| Storage Conditions | Store locked up in a well-ventilated place. [9]Keep container tightly closed in a dry and cool place (0-5 °C). [7]The compound is moisture-sensitive. [10] |
Safety, Handling, and Waste Disposal
Audience Advisory: All procedures should be conducted by trained personnel in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. [11]* Hazard Identification:
-
This compound: Causes skin and serious eye irritation. [10]May cause respiratory irritation.
-
Chloroacetonitrile: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. [12] * Hydrogen Chloride (gas): Corrosive and causes severe skin burns and eye damage. Acutely toxic if inhaled.
-
-
Handling: Avoid breathing dust, fumes, or vapors. [9][13]Wash hands and any exposed skin thoroughly after handling. [10]Use non-sparking tools and take precautionary measures against static discharge. [14]* First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. [9] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [9][10] * Inhalation: Remove person to fresh air and keep comfortable for breathing. [10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [9][10]
-
References
-
Grokipedia. (n.d.). Pinner reaction. [Link]
-
NROChemistry. (n.d.). Pinner Reaction. [Link]
-
ChemBK. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
-
Wei, L., & Caron, S. (2013). Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Organic Syntheses, 90, 174-181. [Link]
-
Wikipedia. (n.d.). Pinner reaction. [Link]
-
Kempe, K., & Stark, A. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1546–1552. [Link]
-
Reisner, D. B., & Horning, E. C. (1950). Chloroacetonitrile. Organic Syntheses, 30, 22. [Link]
- Google Patents. (n.d.).
-
Syracuse University. (n.d.). Trichloroacetimidates as Alkylating Reagents and Their Application. [Link]
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The Pinner Reaction: A Detailed Guide to the Synthesis of Imidate Hydrochloride Salts
Application Note & Protocol
Abstract
The Pinner reaction, a classic yet powerful transformation in organic synthesis, provides a reliable route to alkyl and aryl imidate hydrochlorides, commonly known as Pinner salts. These salts are versatile intermediates, readily converted into a variety of valuable compounds including esters, amidines, and orthoesters, which are foundational motifs in pharmaceuticals and agrochemicals.[1] This guide offers a comprehensive overview of the Pinner reaction, grounded in mechanistic principles and practical expertise. It provides detailed, step-by-step protocols for the preparation of Pinner salts, including the critical generation and handling of anhydrous hydrogen chloride, troubleshooting advice, and safety considerations essential for researchers, scientists, and drug development professionals.
Introduction: The Enduring Utility of the Pinner Reaction
First reported by Adolf Pinner in 1877, the Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (Pinner salt).[1][2] The reaction's enduring relevance stems from its efficiency and the synthetic versatility of the resulting Pinner salt intermediate. The core transformation is the conversion of a relatively inert nitrile group into a highly reactive electrophilic center, primed for subsequent nucleophilic attack.
This application note will deconstruct the Pinner reaction, moving from its mechanistic underpinnings to practical, field-tested protocols. The aim is to provide not just a set of instructions, but a framework for understanding and optimizing this reaction for specific synthetic goals. We will address the critical requirement of anhydrous conditions, the nuances of handling gaseous hydrogen chloride, and the key parameters that dictate reaction success.
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the reaction mechanism is paramount to troubleshooting and adapting the protocol. The Pinner reaction proceeds through a well-established, acid-catalyzed nucleophilic addition pathway.[2]
Key Mechanistic Steps:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl). This step is crucial as it dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.[2][3]
-
Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the activated nitrile carbon. The lone pair of electrons on the alcohol's oxygen atom forms a new C-O bond.[2]
-
Proton Transfer & Salt Formation: A proton transfer event, likely mediated by the chloride ion or another alcohol molecule, neutralizes the oxygen. The imidate nitrogen is then protonated under the acidic conditions to yield the final, stable imidate hydrochloride salt, or Pinner salt.[2][4]
This mechanism underscores the necessity of two critical conditions:
-
Anhydrous Environment: Water is detrimental to the reaction. It can compete with the alcohol as a nucleophile, leading to the hydrolysis of the Pinner salt intermediate to form an ester, a common side product.[2][5]
-
Strong Acid Catalyst: A strong acid is required to sufficiently activate the nitrile for attack by a neutral alcohol nucleophile. Gaseous HCl is the classic and most effective choice.
Visualizing the Pinner Reaction Mechanism
Caption: The acid-catalyzed mechanism of the Pinner reaction.
Critical Reagents & Equipment
Reactants and Solvents
-
Nitriles: A wide range of aliphatic, benzylic, and aromatic nitriles can be used.[6] Sterically hindered nitriles may exhibit lower reactivity. Electron-poor nitriles are more susceptible to nucleophilic attack and may react more readily.[1]
-
Alcohols: Primary and secondary alcohols yield the best results.[4] Methanol and ethanol are most common.
-
Acid Catalyst: Anhydrous hydrogen chloride (gas or a solution in a dry solvent) is essential.
-
Solvents: The reaction is often run using the alcohol as a solvent or with an additional anhydrous solvent like diethyl ether, dioxane, or chloroform.[7][8]
Equipment
-
Glassware: All glassware must be oven- or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Gas Inlet: A gas dispersion tube or a needle for bubbling HCl gas through the reaction mixture.
-
Cooling System: An ice-salt bath or cryocooler to maintain low temperatures (typically 0 °C to -10 °C).
-
HCl Gas Generator (if required): A dedicated apparatus for the safe, controlled generation of anhydrous HCl.
Anhydrous Hydrogen Chloride: Generation & Handling
The success of the Pinner reaction hinges on the use of anhydrous HCl. While commercially available solutions exist, their shelf life is limited as they readily absorb atmospheric moisture.[9] Generating HCl gas in the lab is often the most reliable approach.
WARNING: Anhydrous hydrogen chloride is a toxic and highly corrosive gas. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Protocol 4.1: HCl Generation from Sulfuric Acid and Sodium Chloride
This method is suitable for generating a continuous stream of HCl gas.[9]
Materials:
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium chloride (NaCl), coarse crystals
-
Addition funnel
-
Two- or three-neck round-bottom flask (generator flask)
-
Gas wash bottle containing concentrated H₂SO₄ (for drying)
Procedure:
-
Setup: Assemble the generator as shown in the diagram below. Charge the generator flask with coarse NaCl. Fill the addition funnel with concentrated H₂SO₄. Connect the outlet of the generator flask to a gas wash bottle containing a layer of concentrated H₂SO₄ to dry the generated HCl gas.
-
Generation: Slowly add the concentrated H₂SO₄ from the addition funnel onto the NaCl. The rate of HCl gas evolution can be controlled by the addition rate of the acid.[9]
-
Delivery: Pass the dried HCl gas from the wash bottle through a tube or needle directly into the chilled reaction mixture.
Visualizing the HCl Generation Workflow
Caption: Apparatus for laboratory generation of anhydrous HCl.
Protocol 4.2: In Situ HCl Generation from Acyl Chlorides
For smaller-scale reactions in alcoholic solvents, HCl can be generated in situ by the slow addition of an acyl chloride, such as acetyl chloride (AcCl).[10]
Procedure:
-
Cool the solution of nitrile in anhydrous alcohol to 0 °C.
-
Slowly add acetyl chloride dropwise. The AcCl reacts with the alcohol to form an ester (e.g., methyl acetate) and one equivalent of HCl.
-
The slow addition rate ensures the generated HCl dissolves into the solution rather than escaping.[10]
Experimental Protocols for Pinner Salt Synthesis
The following are generalized protocols. Optimization may be required based on the specific substrate and scale.
Protocol 5.1: Synthesis of an Aliphatic Imidate Hydrochloride (e.g., Methyl Pentanimidate HCl)
This protocol is adapted from a technical guide for the synthesis of methyl pentanimidate.[2]
Materials:
-
Pentanenitrile (Valeronitrile)
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether (for washing)
Procedure:
-
Reaction Setup: In an oven-dried, three-neck flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube, charge pentanenitrile (1.0 eq) and anhydrous methanol (~1.2 eq).
-
Cooling: Cool the reaction mixture to between -10 °C and -5 °C using an ice-salt or acetone-dry ice bath.[2]
-
HCl Addition: Slowly bubble dry hydrogen chloride gas through the stirred solution. Maintain the low temperature throughout the addition, as the reaction can be exothermic. The addition can take several hours; monitor the reaction progress by weighing the flask periodically to measure HCl uptake.[11]
-
Reaction: Once the solution is saturated with HCl, seal the flask and allow it to stand at a low temperature (e.g., 4 °C in a refrigerator) for 12-48 hours. The Pinner salt will often precipitate as a crystalline solid.[2]
-
Isolation: Collect the precipitated product by filtration under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk filter).
-
Washing & Drying: Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove unreacted starting materials. Dry the product under vacuum to yield the pure imidate hydrochloride.
Protocol 5.2: Synthesis of an Aromatic Imidate Hydrochloride (e.g., Ethyl Benzimidate HCl)
Aromatic nitriles are generally less reactive than aliphatic ones, but the procedure is similar.
Materials:
-
Benzonitrile
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
Procedure:
-
Reaction Setup: Dissolve benzonitrile (1.0 eq) in a slight excess of anhydrous ethanol (1.1-1.5 eq) in a dried flask equipped for gas addition. Anhydrous diethyl ether can be used as a co-solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
HCl Addition: Bubble dry HCl gas through the solution with stirring for 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
Reaction & Precipitation: Seal the reaction vessel and store it at 4 °C for 24-48 hours. The ethyl benzimidate hydrochloride will precipitate as white crystals.
-
Workup: Isolate the product by filtration, wash with cold anhydrous ether, and dry under vacuum as described in Protocol 5.1.
Quantitative Data Summary
The following table provides representative data for Pinner salt preparations. Yields are highly dependent on substrate and adherence to anhydrous conditions.
| Nitrile | Alcohol | Acid Source | Temp (°C) | Time (h) | Approx. Yield | Reference |
| Propionitrile | Methanol | Gaseous HCl | 5 | 24 | >90% | [12] |
| Valeronitrile | Methanol | Gaseous HCl | 5 | 24 | >90% | [12] |
| Benzonitrile | Methanol | Gaseous HCl | 5 | 24 | >90% | [12] |
| Pentanenitrile | Methanol | Gaseous HCl | 0-15 | 14 | High | [2] |
Troubleshooting & Key Considerations
The success of the Pinner reaction depends on careful control of conditions. Low yields or side product formation can often be traced to specific experimental parameters.
| Issue | Possible Cause | Solution |
| Low or No Yield | Moisture Contamination: Water hydrolyzes the Pinner salt intermediate to an ester.[5] | Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert (N₂ or Ar) atmosphere. |
| Insufficient Acid: The nitrile was not fully activated. | Ensure the reaction mixture is saturated with HCl. If generating in situ, ensure sufficient acyl chloride is added. | |
| Steric Hindrance: Bulky groups on the nitrile or alcohol can slow the reaction. | Increase reaction time or consider using less hindered reagents if possible. | |
| Formation of Amide | High Temperature: Pinner salts are thermally unstable and can rearrange or decompose to amides and alkyl chlorides at higher temperatures.[1][8] | Strictly maintain low temperatures (typically ≤ 5°C) throughout the reaction and storage.[8] |
| Formation of Ester | Presence of Water: As noted, this is the primary cause of ester formation via hydrolysis. | Adhere to strict anhydrous techniques. |
| Formation of Orthoester | Excess Alcohol: Further reaction of the Pinner salt with excess alcohol can yield an orthoester.[1] | Use a controlled stoichiometry of alcohol (e.g., 1.1-1.5 equivalents). If orthoester is the desired product, use a large excess of alcohol. |
Logical Relationships in the Pinner Reaction
Caption: Key conditions influencing the outcome of the Pinner reaction.
Conclusion
The Pinner reaction remains a highly effective method for the synthesis of imidate hydrochlorides, which serve as crucial building blocks in organic chemistry. Success in this procedure is not merely about following steps, but about understanding the causality behind them. The paramount importance of maintaining anhydrous conditions and controlling the reaction temperature cannot be overstated, as these factors directly mitigate the formation of common amide and ester byproducts. By mastering the practical aspects of the reaction, particularly the safe generation and handling of anhydrous HCl, researchers can reliably access Pinner salts and unlock their vast synthetic potential. This guide provides the foundational knowledge and detailed protocols necessary to confidently and successfully employ the Pinner reaction in diverse research and development settings.
References
-
Pinner Reaction. (n.d.). NROChemistry. Retrieved January 6, 2026, from [Link]
-
How to quickly prepare HCl gas in a synthesis laboratory? (2025, July 4). SINOCHEM. Retrieved January 6, 2026, from [Link]
-
Snap, Crackle, Pop – Anhydrous HCl Generation. (2012, December 18). Chemtips. Retrieved January 6, 2026, from [Link]
-
Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Pinner reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Nitriles to Esters. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]
-
Hydrogen chloride. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
How to make dry HCl gas. (2009, March 9). Curly Arrow. Retrieved January 6, 2026, from [Link]
-
Gotor, V., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1579. Available at: [Link]
-
Gotor, V., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1579. Available at: [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]
-
Pinner synthesis. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Bonomi, M., et al. (2013). A flexible Pinner preparation of orthoesters: The model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2200-2207. Available at: [Link]
-
Boukthir, M., & Chabchoub, F. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry, 6(4). Retrieved from [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
- 7. Pinner Reaction [organic-chemistry.org]
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- 9. How to quickly prepare HCl gas in a synthesis laboratory? - SINOCHEM [sinocheme.com]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. orgsyn.org [orgsyn.org]
- 12. iris.unive.it [iris.unive.it]
Application Note: Synthesis of Functionalized Thionoesters via Pinner Salt Thionolysis Using Ethyl 2-chloroacetimidate hydrochloride
Abstract: This document provides a comprehensive guide for the synthesis of thionoesters utilizing ethyl 2-chloroacetimidate hydrochloride as a key starting material. Thionoesters are valuable intermediates in organic synthesis and drug development, notable for their unique reactivity. This application note details the mechanistic principles, a step-by-step experimental protocol, safety considerations, and comparative analysis of this method, which leverages the thionolysis of a Pinner salt with hydrogen sulfide. The protocol is designed to be self-validating, offering researchers a reliable pathway to synthesize functionalized thionoesters like ethyl 2-chlorothioacetate.
Introduction and Scientific Context
Thionoesters, the sulfur analogs of esters with the general structure R-C(=S)-OR', are a class of compounds with distinct and valuable reactivity profiles compared to their oxygen counterparts. Their applications are widespread, ranging from their use in radical-mediated reactions and the synthesis of sulfur-containing heterocycles to their role in peptide chemistry and the development of novel therapeutic agents.[1][2]
While several methods exist for thionoester synthesis, the most common involves the thionation of an ester using reagents like Lawesson's Reagent.[3][4] However, this method can sometimes present challenges related to purification and substrate scope. An alternative and classical approach involves the treatment of an imidate salt, commonly known as a Pinner salt, with a sulfur source.
This guide focuses on the use of This compound (CAS 36743-66-5), a readily available Pinner salt, as a precursor for the synthesis of ethyl 2-chlorothioacetate.[5] This transformation proceeds via thionolysis with hydrogen sulfide (H₂S), offering a clean and direct route to a highly functionalized thionoester intermediate.
Mechanistic Principle: The Thionolysis of a Pinner Salt
The conversion of an imidate salt to a thionoester is a direct application of nucleophilic acyl substitution chemistry. The starting material, this compound, is typically synthesized via the Pinner reaction from chloroacetonitrile, ethanol, and hydrogen chloride gas. This salt is highly activated towards nucleophilic attack.
The core mechanism involves two key stages:
-
Nucleophilic Attack: Hydrogen sulfide (or its conjugate base, the hydrosulfide anion, SH⁻), a potent nucleophile, attacks the highly electrophilic carbon atom of the protonated imidate. The electrophilicity of this carbon is enhanced by the positive charge on the nitrogen atom.
-
Tetrahedral Collapse and Elimination: This attack forms a tetrahedral intermediate. The intermediate is unstable and collapses, with the preferential elimination of ammonia (as ammonium chloride in the acidic medium) to yield the thermodynamically stable thionoester product. The formation of a stable C=S double bond and the departure of a small, neutral molecule (ammonia) drive the reaction to completion.
Figure 1: Mechanism of Thionoester formation from an Imidate Salt.
Safety First: Critical Hazard Management
Proper safety protocols are non-negotiable for this procedure due to the use of highly hazardous materials.
-
This compound: This compound is an irritant. Avoid contact with skin and eyes and prevent inhalation of dust. Always handle it within a certified chemical fume hood.[5][6]
-
Hydrogen Sulfide (H₂S): EXTREME HAZARD. H₂S is a highly toxic, flammable gas with a characteristic odor of rotten eggs. Olfactory fatigue occurs quickly, making odor an unreliable indicator of concentration. Exposure to low concentrations can cause respiratory irritation, while higher concentrations can lead to unconsciousness and death. All operations involving H₂S must be conducted in a well-ventilated chemical fume hood. A dedicated H₂S gas detector should be in use. A scrubber system containing bleach or a concentrated sodium hydroxide solution must be set up to neutralize all excess H₂S gas exiting the reaction vessel.[7]
-
Solvents: Dichloromethane and other chlorinated solvents are potential carcinogens. Pyridine is harmful if inhaled or absorbed through the skin. Handle all solvents with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
Detailed Experimental Protocol
This protocol outlines the synthesis of ethyl 2-chlorothioacetate.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Anhydrous Pyridine (2.0-3.0 eq) or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Hydrogen Sulfide (gas cylinder)
-
1M Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate Solution (for workup)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Septa
-
Needle valve or mass flow controller for H₂S
-
Gas outlet connected via tubing to a scrubber system (e.g., two consecutive flasks with bleach)
-
Ice-water bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a septum for liquid additions, and a gas outlet connected to the H₂S scrubber. Ensure all connections are secure. Flush the entire system with an inert gas like nitrogen or argon.
-
Reaction Initiation: Charge the flask with this compound (e.g., 10 mmol, 1.58 g) and anhydrous DCM (e.g., 50 mL).[5] Begin stirring to form a suspension.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (e.g., 30 mmol, 2.4 mL) dropwise via syringe through the septum. The base acts as a scavenger for the HCl generated and facilitates the reaction.
-
Thionolysis: Begin bubbling H₂S gas through the suspension at a slow but steady rate (e.g., 1-2 bubbles per second as observed in the scrubber). The solid should gradually dissolve as the reaction proceeds. Maintain the temperature at 0 °C.
-
Monitoring: Continue the H₂S addition for 2-4 hours. Monitor the reaction's progress by taking small aliquots, quenching them with water, extracting with ether, and analyzing by Thin Layer Chromatography (TLC) against the starting material.
-
Work-up: Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen for 15-20 minutes to remove all residual H₂S gas (venting through the scrubber).
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure ethyl 2-chlorothioacetate.
Expected Results & Data
The described protocol provides a reliable method for synthesizing thionoesters from Pinner salts. The yields are generally moderate to good, contingent on the purity of the starting materials and the careful control of the H₂S addition.
| Parameter | Condition | Rationale / Comment |
| Substrate | Ethyl 2-chloroacetimidate HCl | Highly activated Pinner salt. |
| Reagent | Hydrogen Sulfide (gas) | Primary sulfur source for thionolysis. |
| Base | Pyridine or Triethylamine | Scavenges HCl byproduct. Pyridine often used as it can also act as a solvent. |
| Solvent | Dichloromethane / Chloroform | Inert solvent that allows for low-temperature reaction. Must be anhydrous. |
| Temperature | 0 °C to Room Temperature | Low temperature minimizes side reactions and controls H₂S solubility. |
| Reaction Time | 2 - 6 hours | Monitored by TLC for completion. |
| Typical Yield | 50 - 75% | Dependent on reaction scale and purity of reagents. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive H₂S source.2. Wet solvent or reagents.3. Insufficient base. | 1. Ensure a steady flow of H₂S from the cylinder.2. Use freshly distilled, anhydrous solvents and reagents.3. Increase the equivalents of base to 3.0 eq. |
| Formation of Amide Side Product | Presence of water in the reaction mixture, leading to hydrolysis of the imidate salt. | Rigorously dry all glassware, solvents, and reagents before use. Maintain a positive pressure of inert gas. |
| Complex Mixture of Products | Reaction temperature too high, leading to decomposition or side reactions. | Maintain the reaction temperature strictly at 0 °C, especially during the initial phase of H₂S addition. |
| Difficulty Removing Pyridine | Insufficient washing during work-up. | Perform extractions with cold 1M HCl (3-4 times) and check the pH of the final aqueous wash to ensure it is acidic. |
Comparative Analysis
vs. Lawesson's Reagent:
-
This Method (H₂S):
-
Pros: Utilizes a simple and inexpensive sulfur source. The primary byproduct (NH₄Cl) is easily removed by aqueous workup, simplifying purification.
-
Cons: Requires handling of extremely toxic H₂S gas and specialized equipment (scrubber, gas flow control).
-
The choice between methods depends on the available laboratory infrastructure for gas handling and the specific purification challenges anticipated for the target molecule.
References
-
Pashko, M. O., et al. The selected method of synthesis and applications of thionoesters. ResearchGate. [Link]
-
University of Minnesota. Thionoesters: A Native Chemical Ligation-Inspired Approach to Cysteine-Triggered H2S Donors. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
Chemistry LibreTexts. VI. Thionoesters. [Link]
-
ResearchGate. Comparison of Two Reagents for Thionations. [Link]
-
Organic Chemistry Portal. Thionoester synthesis by esterification. [Link]
-
Organic Chemistry Portal. Thionoester synthesis by thionation. [Link]
-
Newton, J. J., et al. (2018). Base-Catalyzed Transesterification of Thionoesters. The Journal of Organic Chemistry, 83(21), 12784–12792. [Link]
-
Chemistry LibreTexts. 6.6: Synthesis of Carboxylic Acid Derivatives. [Link]
-
Wikipedia. Thioester. [Link]
-
McCormick, J. P. (2014, March 24). Thioesters. YouTube. [Link]
-
ResearchGate. Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. [Link]
-
ARKIVOC. Thionation of bicyclic β-lactam compounds by Lawesson's reagent. [Link]
-
Molecules. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]
-
ResearchGate. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]
-
Organic Syntheses. Ethyl 4-Thiazolecarboxylate. [Link]
-
Organic Syntheses. Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. [Link]
-
National Institutes of Health. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. [Link]
-
SciSpace. A study of the kinetics of the reaction between thiol compounds and chloroacetamide. [Link]
Sources
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- 2. Thionoesters: A Native Chemical Ligation-Inspired Approach to Cysteine-Triggered H2S Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Thionoester synthesis by thionation [organic-chemistry.org]
- 5. Ethyl 2-chloro-acetimidate hydrochloride 95% | CAS: 36743-66-5 | AChemBlock [achemblock.com]
- 6. SDS of this compound, Safety Data Sheets, CAS 36743-66-5 - chemBlink [chemblink.com]
- 7. fishersci.com [fishersci.com]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Amidine Synthesis from Nitriles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for amidine synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered when synthesizing amidines from nitrile precursors. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you troubleshoot reactions and improve yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Yield in Pinner Reaction (Imidate Formation Step)
Question: My Pinner reaction is failing. After bubbling anhydrous HCl through my nitrile and alcohol solution, I'm not forming the desired imidate salt (Pinner salt). What are the most likely causes and how can I fix this?
Answer: Failure in the initial step of the Pinner reaction almost always points to issues with reagents or reaction conditions. The key is activating the nitrile with a strong acid to make it susceptible to nucleophilic attack by the alcohol.[1][2][3]
Causality & Troubleshooting Steps:
-
Presence of Water (The Primary Culprit): The single most common reason for failure is moisture. Water will readily hydrolyze the nitrile to a primary amide under strong acidic conditions, or hydrolyze the desired imidate salt intermediate into an ester.[4][5][6][7] Both pathways consume your starting material and prevent amidine formation.
-
Insufficient Acid Catalyst: The nitrile nitrogen must be protonated to form a highly electrophilic nitrilium ion, which is then attacked by the alcohol.[1][2]
-
Steric Hindrance: Highly hindered nitriles or bulky alcohols can slow down or prevent the nucleophilic addition.[1]
-
Solution: For sterically demanding substrates, consider longer reaction times or slightly elevated temperatures after the initial HCl saturation at low temp. However, be cautious, as higher temperatures can also promote side reactions.[7]
-
-
Poorly Reactive Nitrile: Electron-rich aromatic nitriles or nitriles with electron-donating groups can be less reactive. Conversely, electron-poor nitriles are better electrophiles and react more readily under acidic conditions.[11]
-
Solution: For unreactive nitriles, consider alternative methods like the direct addition of metal amides (see Issue 3) or using Lewis acids like trimethylsilyl triflate (TMSOTf) to promote the reaction.[2]
-
Issue 2: Low Yield in Ammonolysis Step
Question: I've successfully formed the Pinner salt, but upon adding ammonia (or an amine), the yield of my final amidine is very low. Where is my product going?
Answer: The ammonolysis step is a nucleophilic substitution where ammonia or an amine displaces the alkoxy group from the imidate.[12] Low yields here often result from incomplete reaction, side reactions, or difficult purification.
Causality & Troubleshooting Steps:
-
Incomplete Reaction: The imidate may not be fully consumed.
-
Solution: Use a sufficient excess of ammonia or the desired amine. The reaction with ammonia is often carried out by purging ammonia gas through the solution or by using a solution of ammonia in an alcohol.[1] For less reactive amines, gentle heating may be required.
-
-
Hydrolysis during Workup: Amidine salts can be sensitive to hydrolysis, especially under basic conditions during workup, which can revert them to the corresponding amide or carboxylic acid.
-
Solution: Maintain careful pH control during extraction and purification. Often, the amidine is isolated and purified as its stable hydrochloride salt.[13]
-
-
Difficult Isolation: Amidines, particularly as free bases, can be oils or highly soluble in common organic solvents, making precipitation or extraction challenging.
Issue 3: Direct Addition of Amines/Amides to Nitriles is Failing
Question: I'm trying a one-step synthesis by adding an amine directly to a nitrile, but I'm getting no reaction or very low conversion.
Answer: The direct addition of a neutral amine to a nitrile is generally not possible because the nitrile is not electrophilic enough and the amine is not nucleophilic enough.[14] This reaction requires activation of either the nitrile or the amine.
Causality & Troubleshooting Steps:
-
Insufficient Amine Nucleophilicity: A neutral amine cannot add to an unactivated nitrile.
-
Insufficient Nitrile Electrophilicity: For the reaction to proceed without activating the amine, the nitrile must be activated.
-
Solution (Catalysis): Use Lewis acids (e.g., AlCl₃, ZnCl₂) or transition metal catalysts (e.g., CuCl, Ytterbium amides) to coordinate to the nitrile nitrogen.[16][17][18] This coordination makes the nitrile carbon more electrophilic and susceptible to attack by a neutral amine. Copper-catalyzed methods have shown good to excellent yields for a variety of N-substituted amidines.[16][17]
-
Frequently Asked Questions (FAQs)
Q1: What is the main side product in the Pinner reaction and how can I avoid it?
A1: The most common side product is the corresponding amide, formed by the hydrolysis of the nitrile starting material if water is present.[4][5] Another potential byproduct is an ester, which forms if the intermediate Pinner salt is hydrolyzed during workup.[1][7] The key to avoiding both is maintaining strictly anhydrous conditions throughout the reaction.
Q2: How do I choose between the Pinner reaction and a direct metal-catalyzed addition?
A2: The choice depends on your target molecule and starting materials.
-
Pinner Reaction: Excellent for producing unsubstituted amidines (using ammonia) or N-monosubstituted amidines from primary amines. It is a classic, reliable method but requires handling anhydrous HCl gas.[10]
-
Direct Addition (Base-Activated): Ideal for N-substituted amidines, especially when the amine is readily available. It avoids the use of strong acids but requires handling strong bases like n-BuLi.[14][15]
-
Direct Addition (Metal-Catalyzed): Offers a versatile, one-step route to N-substituted amidines and can tolerate a wider range of functional groups compared to the Pinner reaction.[16][17] It is particularly useful for unactivated nitriles.[17]
Q3: My final amidine product is an oil and difficult to purify. What should I do?
A3: Oily products are common. The best strategy is to convert the amidine free base into its hydrochloride salt. Dissolve the crude oil in an anhydrous solvent (like ethanol or diethyl ether) and bubble dry HCl gas through it, or add a solution of HCl in an anhydrous solvent. The amidine hydrochloride salt will often precipitate as a solid, which can be collected by filtration and washed with a cold, non-polar solvent.[9][13]
Q4: Can I use secondary amines in the Pinner reaction?
A4: Yes, secondary amines can be used in the second step (ammonolysis) to produce N,N-disubstituted amidines. The mechanism is analogous to the reaction with primary amines.
Data & Method Comparison
| Method | Key Reagents | Pros | Cons | Best For |
| Pinner Reaction | Nitrile, Alcohol, Anhydrous HCl, Amine/NH₃ | Well-established, reliable, good yields | Two steps, requires anhydrous HCl gas, sensitive to moisture | Unsubstituted and N-monosubstituted amidines |
| Direct Addition (Base-Activated) | Nitrile, Amine, Strong Base (n-BuLi, NaH) | One step, efficient for N-substituted amidines | Requires strong, air-sensitive bases, strictly anhydrous | N-substituted amidines, especially with available amines[14][15] |
| Direct Addition (Metal-Catalyzed) | Nitrile, Amine, Catalyst (e.g., CuCl, Yb(III)) | One step, good functional group tolerance, milder conditions | Catalyst cost, optimization may be needed | Diverse N-substituted amidines, including from unactivated nitriles[16][17] |
Key Experimental Workflows & Diagrams
Pinner Reaction Workflow
The Pinner reaction is a robust two-step method. The workflow below outlines the critical stages from nitrile to the final amidine salt.
Caption: General workflow for the two-step Pinner synthesis of amidines.
Troubleshooting Logic for Low Yield
When faced with a low yield, a systematic approach is crucial. This diagram outlines the decision-making process to identify and rectify the issue.
Caption: Troubleshooting flowchart for identifying the source of low yield.
Detailed Experimental Protocols
Protocol 1: Classic Pinner Synthesis of Benzamidine Hydrochloride
This protocol describes the synthesis of benzamidine hydrochloride from benzonitrile and ethanol, followed by ammonolysis.
Materials:
-
Benzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
HCl gas source (or generate in situ from NaCl and concentrated H₂SO₄, passed through a drying tube)
-
Ammonia gas source (passed through a drying tube)
Procedure:
Step 1: Formation of Ethyl Benzimidate Hydrochloride (Pinner Salt)
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual liquid, and a drying tube outlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Add benzonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) to the flask via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly bubble dry HCl gas through the stirred solution. A white precipitate (the Pinner salt) will begin to form. Continue bubbling for 1-2 hours until the solution is saturated and precipitation is complete.
-
Seal the flask and stir the cold slurry for an additional 12-24 hours.
Step 2: Ammonolysis to Benzamidine Hydrochloride
-
Remove the HCl inlet and replace it with a fresh gas inlet for ammonia.
-
Cool the reaction mixture again to 0 °C.
-
Bubble dry ammonia gas through the slurry. The reaction is exothermic. The solid will gradually dissolve and then a new precipitate (ammonium chloride) will form. Continue until the solution is saturated with ammonia.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Filter the mixture to remove the ammonium chloride precipitate. Wash the solid with a small amount of cold, anhydrous ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure benzamidine hydrochloride as a white crystalline solid.
Protocol 2: Direct Addition of a Lithium Amide to a Nitrile
This protocol describes the synthesis of an N-substituted amidine using a pre-formed lithium amide.
Materials:
-
A primary or secondary amine (e.g., Benzylamine)
-
An aromatic or aliphatic nitrile (e.g., Benzonitrile)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer and a dropping funnel.
-
Add the amine (1.0 eq) and anhydrous THF to the flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.0 eq) dropwise via syringe. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium amide.
-
In a separate flask, dissolve the nitrile (1.0 eq) in anhydrous THF.
-
Add the nitrile solution dropwise to the cold lithium amide solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LCMS.
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the N-substituted amidine.
References
-
Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC, NIH. [Link]
-
Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. University of Oregon. [Link]
-
Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Acid Induced Hydrolysis of Nitriles. AK Lectures. [Link]
-
Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]
-
Pinner Reaction. NROChemistry. [Link]
-
Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]
-
Pinner Reaction. Organic Chemistry Portal. [Link]
-
Pinner Reaction. SynArchive. [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]
- Process for preparing amidines.
-
Anyone who has done amidine synthesis using nitriles and secondary amines? ResearchGate. [Link]
-
Synthesis of amidines. Organic Chemistry Portal. [Link]
-
Ammonolysis. Wikipedia. [Link]
- Purifying method of high-purity amidine hydrochloride.
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
-
Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. NIH. [Link]
-
Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). MDPI. [Link]
-
Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]
-
Hoffmann's Ammonolysis Methode, Physical Properties of Amines, Practice Problems, FAQs. Testbook. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
The Chemistry of the Amidines. ResearchGate. [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. ResearchGate. [Link]
-
Ammonolysis (Hoffmannes method). -1 - SN2 Reactions of Alkyl Halides , Ammonia and other amines are good nucleophiles. SlidePlayer. [Link]
-
Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing. [Link]
-
Mechanism of the aminolysis of alkyl benzimidates. Journal of the American Chemical Society. [Link]
-
Preparation of Amidines by Amidoxime Reduction with Potassium Formate. SYNLETT. [Link]
-
A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Preparations and Reactions of Amides and Nitriles. YouTube. [Link]
-
Pinner reaction. Wikipedia. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? Reddit. [Link]
Sources
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Pinner reaction - Wikipedia [en.wikipedia.org]
- 12. Ammonolysis - Wikipedia [en.wikipedia.org]
- 13. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 14. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines [scholarsbank.uoregon.edu]
- 16. sciforum.net [sciforum.net]
- 17. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis [mdpi.com]
- 18. Amidine synthesis [organic-chemistry.org]
Common side reactions with Ethyl 2-chloroacetimidate hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Ethyl 2-chloroacetimidate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you in your experimental design and troubleshooting.
Section 1: Core Concepts & Stability FAQs
This section addresses the fundamental properties of this compound, focusing on stability and handling—the root cause of many downstream issues.
Frequently Asked Questions
Q1: My this compound reagent appears clumpy and has a faint acidic smell. Is it still usable?
A1: This is a classic sign of degradation due to moisture exposure. This compound is highly hygroscopic and susceptible to hydrolysis. The clumpy texture results from the absorption of water, and the acidic smell is likely from the release of hydrogen chloride gas. While minor degradation might be tolerated in some robust reactions, for sensitive applications or to ensure reproducibility, it is highly recommended to use a fresh, dry reagent.
Q2: I've observed the formation of ethyl 2-chloroacetate and 2-chloroacetamide in my reaction mixture, even before adding my primary nucleophile. Why is this happening?
A2: You are observing the results of the two primary degradation pathways for this reagent: hydrolysis and thermal decomposition.
-
Hydrolysis: The imidate functional group is readily attacked by water, leading to the formation of ethyl 2-chloroacetate and ammonium chloride.[1][2] This is often the most significant side reaction if anhydrous conditions are not strictly maintained.
-
Thermal Decomposition: Imidate hydrochlorides are thermodynamically unstable and can rearrange into the more stable amide form (2-chloroacetamide) and an alkyl halide (ethyl chloride), especially when heated.[1][3] This process can occur even at moderate temperatures over time.
To mitigate these issues, always handle the reagent under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. Reactions should be maintained at low temperatures unless protocol specifically requires heating.[3]
Table 1: Key Physical and Stability Data
| Property | Value | Source(s) |
| CAS Number | 36743-66-5 | [4] |
| Molecular Formula | C₄H₉Cl₂NO | [4][] |
| Molecular Weight | 158.03 g/mol | [] |
| Appearance | White to off-white solid | [6] |
| Storage Conditions | Store at 0-5°C or under -20°C in a desiccated, inert atmosphere.[6][7] | |
| Key Instabilities | Sensitive to moisture (hydrolysis) and heat (thermal decomposition).[3][8] |
Section 2: Troubleshooting Guide for Amidine Synthesis
The most common application for this compound is the synthesis of acetamidines via reaction with primary or secondary amines. This section provides a troubleshooting guide for this critical transformation.
Problem 1: Low or No Conversion to the Desired Amidine
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted amine and/or imidate starting material after the expected reaction time.
Causality & Troubleshooting:
-
Poor Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and react sluggishly.[8] While standard ethyl acetimidates can struggle, more reactive reagents like 2,2,2-trichloroethyl acetimidate hydrochloride have been developed to overcome this challenge.[8]
-
Solution: Consider increasing the reaction temperature cautiously (e.g., from 0°C to room temperature or slightly above), but be mindful of thermal decomposition. Alternatively, a switch to a more activated imidate or the use of a non-nucleophilic base to free the amine for reaction may be necessary.
-
-
Inappropriate Solvent: The solvent plays a crucial role. Protic solvents like ethanol can participate in the reaction, while non-polar solvents may not provide sufficient solubility.
-
Solution: Polar aprotic solvents like THF, 2-MeTHF, or acetonitrile are often good choices. Ensure the solvent is rigorously dried before use.
-
-
Premature Reagent Degradation: As discussed in Section 1, if the imidate has hydrolyzed or decomposed before the amine is added, the reaction will not proceed.
-
Solution: Use a fresh bottle of the reagent or one that has been properly stored. Always handle under inert gas.
-
Diagram 1: Troubleshooting Workflow for Low Amidine Yield
Caption: Troubleshooting workflow for low amidine yield.
Problem 2: Significant Formation of Byproducts
Symptom: The desired amidine is formed, but the crude reaction mixture is contaminated with significant amounts of side products, complicating purification.
Causality & Troubleshooting:
The primary culprits are the degradation pathways of the starting material, which compete with the desired reaction pathway.
Diagram 2: Main Reaction vs. Side Reaction Pathways
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Ethyl 2-chloro-acetimidate hydrochloride 95% | CAS: 36743-66-5 | AChemBlock [achemblock.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. 36743-66-5|this compound|BLD Pharm [bldpharm.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Pinner Reaction Products
Welcome to the technical support center for the Pinner reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this classic and powerful transformation. The synthesis of alkyl imidates (Pinner salts) and their subsequent conversion to valuable compounds like esters and amidines is a cornerstone of organic synthesis. However, the inherent reactivity and instability of the primary products present unique purification challenges.
This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common issues and provide robust protocols to ensure the integrity and purity of your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the handling and purification of Pinner reaction products.
Q1: What is the primary cause of low yields or reaction failure in a Pinner reaction?
A1: The single most critical factor is the presence of water. The Pinner reaction proceeds via a highly moisture-sensitive intermediate, the alkyl imidate hydrochloride, often called a Pinner salt.[1][2] This intermediate is readily hydrolyzed by even trace amounts of water to form the corresponding ester.[3] Therefore, failure to maintain strictly anhydrous conditions throughout the reaction and initial workup is the most common reason for poor yields of the desired imidate or its subsequent products, like amidines.
Q2: Is it always necessary to isolate the intermediate Pinner salt?
A2: No, and in many cases, it is not recommended. Pinner salts are often thermodynamically unstable and can decompose upon prolonged storage or exposure to heat.[3][4] For this reason, they are typically generated in situ and used immediately in the next step of the synthesis (e.g., conversion to an amidine or orthoester).[1][3] However, recent studies have shown that using bulkier alcohols, such as butanol, can lead to the formation of significantly more stable and isolable imidate salts, which can improve process control for large-scale applications.[5]
Q3: My reaction mixture is a dark, intractable oil instead of a crystalline precipitate. What happened?
A3: This outcome typically points to one of two issues:
-
Decomposition: Overheating the reaction can cause the Pinner salt to decompose into an amide and an alkyl chloride, which can result in a complex, oily mixture.[4] Temperature control is crucial.
-
Hydrolysis to an Oily Ester: If the expected ester product is a low-melting solid or an oil at room temperature, its formation due to accidental water contamination will prevent the precipitation of the crystalline Pinner salt.
Q4: What are the main by-products to expect in a Pinner reaction?
A4: Awareness of potential side-products is key to designing an effective purification strategy. The most common by-products are summarized in the table below.
| By-product | Formation Pathway | How to Minimize |
| Ester | Hydrolysis of the Pinner salt by water.[2][3] | Maintain strictly anhydrous conditions. |
| Amide | Thermal decomposition of the Pinner salt or a Ritter-type side reaction.[2][4] | Maintain low temperatures (typically 0°C or below). |
| Orthoester | Reaction of the Pinner salt with an excess of the alcohol nucleophile.[3][6] | Use stoichiometric amounts of alcohol relative to the nitrile. |
| Unreacted Nitrile | Incomplete reaction. | Ensure sufficient reaction time and effective HCl saturation. |
Part 2: Troubleshooting Guide: Specific Experimental Issues
This section provides a deeper dive into specific problems you may encounter during your experiment and the logic behind the proposed solutions.
Q5: I've confirmed my reaction went to completion, but upon workup, my final product is contaminated with inorganic salts. How can I efficiently remove them?
A5: This is a very common issue, especially after neutralizing the acidic reaction mixture with a base like ammonia or sodium carbonate to proceed with amidine synthesis.[7] The resulting inorganic salts (e.g., ammonium chloride) often co-precipitate with the product.
Causality: The problem arises from the differential solubility of your organic product and the inorganic salt by-product in the workup and purification solvents.
Troubleshooting Protocol:
-
Solvent Selection for Filtration: The goal is to find a solvent that readily dissolves your organic product but in which the inorganic salt is insoluble.
-
Common Choices: Dichloromethane, chloroform, or ethanol can be effective. Ethanol, in particular, is often used to wash the filtered solid, as it dissolves many organic compounds while leaving ammonium chloride behind.[7]
-
-
Aqueous Wash (for water-insoluble products): If your final product (e.g., a free-base amidine) has low water solubility, you can dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash it with water. The inorganic salts will partition into the aqueous layer, which can then be separated and discarded.
-
Recrystallization: If the product is a solid, recrystallization is an excellent final purification step. The inorganic salts will remain insoluble in the hot recrystallization solvent and can be removed by hot filtration.
Q6: My primary product is an ester, even though I intended to synthesize an amidine. What specific steps must I take to prevent this?
A6: The formation of an ester as the major product is a definitive sign of premature hydrolysis of the Pinner salt intermediate.[2][8] This occurs before the aminating agent has a chance to react.
Causality: The Pinner salt is a protonated imidate, making its carbon atom highly electrophilic and extremely susceptible to nucleophilic attack by water.[9]
Workflow for Preventing Hydrolysis:
Caption: Workflow to prevent hydrolysis in Pinner reactions.
Q7: I am attempting to isolate the Pinner salt by precipitation, but it "oils out" or forms a sticky mass. How can I obtain a filterable, crystalline solid?
A7: "Oiling out" during precipitation or crystallization is frustrating and indicates that the solute's saturation point has been exceeded at a temperature above its melting point (or it's forming a supersaturated solution that isn't nucleating properly). For Pinner salts, this is compounded by their instability.
Causality: The choice of anti-solvent and the rate of addition are critical. A rapid change in solvent polarity can cause the product to crash out of solution as an amorphous solid or liquid.
Troubleshooting Protocol:
-
Optimize the Anti-Solvent: The ideal anti-solvent should be one in which your Pinner salt is completely insoluble, but it must be fully miscible with your reaction solvent. Diethyl ether and hexanes are common choices for precipitating salts from more polar solvents like dichloromethane or the excess alcohol used in the reaction.
-
Control the Addition and Temperature:
-
Ensure the solution of your Pinner salt is cold (0°C or below).
-
Add the anti-solvent very slowly with vigorous stirring. Adding it too quickly causes localized high concentrations and promotes oiling out.
-
Alternatively, add your reaction mixture dropwise to a large volume of the cold, stirred anti-solvent. This is often more effective.
-
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solvent-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a single tiny crystal ("seed crystal") to the cold, saturated solution to induce crystallization.
Part 3: Detailed Purification Protocols
Here we provide step-by-step methodologies for common purification scenarios.
Protocol 1: Purification of a Final Amidine Product by Recrystallization
This protocol assumes you have a crude solid amidine hydrochloride contaminated with ammonium chloride and minor organic impurities.
-
Solvent System Selection:
-
The goal is to find a solvent or solvent system where the amidine salt is soluble at high temperatures but sparingly soluble at low temperatures.
-
Common starting points for amidine hydrochlorides are ethanol, methanol, or isopropanol, sometimes with a less polar co-solvent like ethyl acetate or diethyl ether.
-
Test solubility on a small scale first. Place a few milligrams of crude product in a test tube with ~0.5 mL of solvent. Heat it to boiling. If it dissolves, cool it to 0°C in an ice bath to see if crystals form.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid. Keep the solution at or near its boiling point.
-
If insoluble impurities (like inorganic salts) are present, perform a hot gravity filtration: Pass the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This removes the insoluble material.[10]
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Decision-Making Flowchart for Purification Strategy
The choice of purification method depends on the nature of your target compound and the impurities present.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboximidate - Wikipedia [en.wikipedia.org]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. rroij.com [rroij.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 2-chloroacetimidate Hydrochloride Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-chloroacetimidate hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to low conversion rates in your reactions. Our goal is to equip you with the expertise and field-proven insights necessary to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Core Reaction & Mechanism
Q1: I am experiencing a significantly lower yield than expected in my reaction involving this compound. What are the most common culprits?
A1: Low conversion rates in reactions with this compound, often employed in Pinner-type reactions to form imidates or subsequent products like amidines, can typically be traced back to a few critical factors.[1][2] These include:
-
Reagent Quality and Stability: this compound is a moisture-sensitive reagent.[3] Contamination with water can lead to hydrolysis of the imidate, reducing the amount of active reagent available for your desired transformation.[4] It is crucial to use a high-purity reagent and handle it under anhydrous conditions.[5] The reagent should be stored in a desiccator at low temperatures (0-5°C) to maintain its stability.
-
Reaction Conditions: The Pinner reaction and related transformations are highly sensitive to temperature and the presence of acid.[1][2] Deviations from optimal conditions can lead to side reactions or decomposition of the starting material and product.
-
Presence of Impurities: Impurities in your starting materials or solvents can interfere with the reaction. For instance, residual water in solvents or starting materials is detrimental.[2]
Q2: Can you explain the underlying mechanism of the Pinner reaction and how it relates to potential failure points?
A2: Certainly. The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, known as a Pinner salt.[1][2] In the context of using pre-formed this compound, you are typically using this reagent to react with a nucleophile.
The mechanism highlights several critical control points:
-
Protonation of the Nitrile (in a classic Pinner synthesis): The reaction is initiated by the protonation of the nitrile by a strong acid, like HCl gas, to form a highly electrophilic nitrilium ion.[2]
-
Nucleophilic Attack: The alcohol (in a Pinner synthesis) or another nucleophile (in subsequent reactions of the imidate) attacks the nitrilium ion.[2]
-
Formation of the Imidate Salt: A proton transfer leads to the formation of the imidate hydrochloride salt.[2]
Failure at any of these stages can lead to low conversion. For example, insufficient acid will result in poor formation of the reactive nitrilium intermediate. Conversely, the presence of water can lead to the hydrolysis of the imidate salt to form an ester, a common side reaction.[2][4]
Troubleshooting Workflow: A Visual Guide
To assist in systematically diagnosing issues with your reaction, the following workflow diagram outlines a logical progression of troubleshooting steps.
Caption: A systematic workflow for troubleshooting low conversion rates.
Deep Dive into Reaction Parameters
Q3: My reaction is still sluggish even after ensuring my reagents are pure and dry. What specific reaction parameters should I investigate?
A3: Optimizing reaction conditions is paramount. Here is a breakdown of key parameters and their impact on conversion rates, summarized in the table below.
| Parameter | Common Issue | Recommended Action | Scientific Rationale |
| Temperature | Reaction too slow or side products forming. | Screen a range of temperatures (e.g., 0°C to reflux). | Imidate hydrochlorides can be thermally unstable.[1] Low temperatures can prevent rearrangement to amides, while higher temperatures may be needed to overcome activation energy.[6] |
| Solvent | Poor solubility or unfavorable reaction kinetics. | Use anhydrous aprotic solvents like THF, dioxane, or cyclopentyl methyl ether (CPME).[1][7] | Polar aprotic solvents can enhance the rate of nucleophilic substitution reactions.[6] The choice of solvent can also influence the solubility of the imidate salt. |
| Base (if applicable) | Incomplete reaction or side reactions. | Use a non-nucleophilic base (e.g., triethylamine, DIPEA) and ensure correct stoichiometry. | The base neutralizes the generated HCl, driving the reaction forward. Excess or a highly nucleophilic base can lead to unwanted side reactions. |
| Reaction Time | Reaction not reaching completion. | Monitor the reaction progress using analytical techniques like TLC, GC-MS, or NMR spectroscopy.[8] | Some reactions, especially with weaker nucleophiles, may require extended reaction times to reach completion.[9] |
Q4: I am observing the formation of multiple byproducts. What are the likely side reactions and how can I mitigate them?
A4: The formation of byproducts is a common issue. The primary side reactions to consider are:
-
Hydrolysis: As mentioned, this compound can hydrolyze to the corresponding ester in the presence of water.[2][4] The most effective mitigation is to maintain strictly anhydrous conditions.
-
Amide Formation: Imidate hydrochlorides can rearrange to form amides, especially at elevated temperatures.[1] Careful temperature control is crucial to minimize this pathway.
-
Reaction with the Ester Group: In reactions with primary amines, while the chloro group is a better leaving group, reaction at the ester functionality is possible, though less favorable.[10] Using a less hindered amine and controlling the stoichiometry can help favor the desired reaction.
Experimental Protocols: A Practical Guide
A Model Protocol for the Reaction of this compound with a Primary Amine
This protocol provides a detailed, step-by-step methodology for a typical reaction to form an N-substituted amidine, a common application of this reagent.
Materials:
-
This compound (95% purity or higher)[5]
-
Primary amine (e.g., aniline)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N), freshly distilled
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Drying tube (filled with calcium chloride)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolve the amine in anhydrous THF.
-
Add triethylamine (1.1 eq) to the solution.
-
-
Addition of this compound:
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous THF.
-
Transfer this solution to the dropping funnel.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add the solution of this compound dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.
-
-
Reaction Monitoring:
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure, depending on the properties of the product.[13]
-
Analytical Methods for Reaction Monitoring
Q5: What are the best analytical techniques to monitor the progress of my reaction and identify potential issues early on?
A5: Effective reaction monitoring is crucial for troubleshooting and optimization. The following techniques are highly recommended:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product, intermediates, and byproducts by their mass-to-charge ratio.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze aliquots taken from the reaction mixture. It provides quantitative information about the conversion and the formation of byproducts.[8]
-
High-Pressure Liquid Chromatography (HPLC): A powerful technique for quantifying the concentration of reactants and products, allowing for the precise determination of conversion and yield.[14]
By implementing these troubleshooting strategies and adhering to best practices in your experimental setup and execution, you can significantly improve the conversion rates and overall success of your reactions involving this compound.
References
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Pinner Salt Formation: A Technical Troubleshooting Guide
Welcome to our dedicated technical support center for the Pinner reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of Pinner salt formation, with a particular focus on the critical parameter of temperature. Here, we address common challenges and provide actionable solutions in a direct question-and-answer format to support the optimization of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Pinner reaction is resulting in a low yield of the desired imidate salt. What are the likely causes and how can I improve the yield?
A low yield in a Pinner reaction can often be attributed to several factors, with temperature control and reaction conditions being paramount. The Pinner salt (an imino ester salt) is a thermodynamically unstable intermediate.[1][2] Deviation from optimal temperature can lead to side reactions that consume your starting materials and reduce the overall yield.
Troubleshooting Steps:
-
Strict Temperature Control: The reaction is highly exothermic. It is crucial to maintain a low temperature, typically between -10°C and 0°C, especially during the initial stages of adding the acid catalyst (e.g., bubbling dry HCl gas).[3][4] This prevents the decomposition of the Pinner salt into an amide and an alkyl chloride.[1][2]
-
Anhydrous Conditions: The presence of water is detrimental as it can lead to the hydrolysis of the Pinner salt to form an ester, thereby reducing the yield of the desired imidate.[3][5] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial. Impurities can interfere with the reaction.
-
Acid Catalyst: Dry hydrogen chloride gas is the traditional and often most effective catalyst.[6] If you are using a solution of HCl in an alcohol, ensure it is freshly prepared and anhydrous.
Q2: I am observing significant amide formation as a byproduct. How is this related to temperature and how can I minimize it?
The formation of an amide is a common side reaction in the Pinner synthesis and is directly linked to elevated temperatures.[3] The initially formed Pinner salt can undergo rearrangement, particularly at higher temperatures, to yield the more thermodynamically stable amide.[2]
Minimization Strategy:
-
Maintain Low Temperatures: As a primary measure, ensure the reaction temperature is kept consistently low (ideally 0°C or below) throughout the addition of reagents and for the duration of the reaction.
-
Reaction Time: Prolonged reaction times, even at low temperatures, can sometimes favor amide formation. Monitor the reaction progress by TLC or other suitable analytical methods to determine the optimal reaction time.
Table 1: Effect of Temperature on Pinner Reaction Products
| Temperature Range | Primary Product | Common Byproducts |
| -10°C to 0°C | Pinner Salt (Imidate) | Minimal |
| 0°C to Room Temp | Pinner Salt / Ester | Amide, Orthoester |
| Above Room Temp | Amide, Ester | Increased decomposition |
Q3: My reaction seems to stall, and I have unreacted nitrile remaining. What could be the issue?
An incomplete reaction can be frustrating. Several factors could be at play:
-
Insufficient Acid Catalyst: The protonation of the nitrile by the acid catalyst is the first and crucial step to activate it for nucleophilic attack by the alcohol.[3][7] Ensure a sufficient amount of anhydrous HCl has been introduced.
-
Steric Hindrance: Sterically hindered nitriles may exhibit lower reactivity.[3] In such cases, longer reaction times or a slight increase in temperature (while carefully monitoring for side reactions) might be necessary.
-
Poor Solubility: Ensure that your nitrile is soluble in the alcohol and any co-solvent at the reaction temperature. Poor solubility will impede the reaction rate.
-
Alternative Catalysis: For electron-poor nitriles that are less reactive under acidic conditions, a base-catalyzed approach might be more effective.[1][2]
Experimental Protocols & Workflows
General Procedure for Pinner Salt Formation
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.
-
Reagent Addition: Charge the flask with the nitrile and the anhydrous alcohol.
-
Cooling: Cool the reaction mixture to between -10°C and -5°C using an appropriate cooling bath (e.g., ice-salt or acetone-dry ice).[3]
-
Acid Gas Introduction: Slowly bubble dry hydrogen chloride gas through the stirred solution while maintaining the low temperature.[3]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them (e.g., by IR to observe the disappearance of the nitrile peak).
-
Isolation: Once the reaction is complete, the Pinner salt often precipitates from the solution and can be isolated by filtration under an inert atmosphere. The product should be stored under anhydrous conditions.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in Pinner salt formation.
Reaction Mechanism Visualization
The Pinner reaction is initiated by the protonation of the nitrile, which increases its electrophilicity. This is followed by the nucleophilic attack of the alcohol.
Caption: The reaction mechanism of the Pinner reaction, forming the Pinner salt.
References
-
MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
National Institutes of Health. A Lewis acid-promoted Pinner reaction. [Link]
-
NROChemistry. Pinner Reaction. [Link]
-
Grokipedia. Pinner reaction. [Link]
-
YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]
-
ResearchGate. (PDF) A Lewis acid-promoted Pinner reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
IOPscience. New single step route for efficient synthesis of amidine containing molecules. [Link]
-
PubMed. Amide synthesis from esters with nitriles under solvent-free conditions using molecular iodine as a catalyst. [Link]
-
SynArchive. Pinner Reaction. [Link]
-
Chemistry Steps. Nitriles to Esters. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Work-up Procedures for Reactions with Ethyl 2-chloroacetimidate Hydrochloride
As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Ethyl 2-chloroacetimidate hydrochloride. The focus is on the critical work-up and purification stages, moving beyond simple procedural steps to explain the underlying chemical principles. This ensures robust, reproducible outcomes in your synthesis projects.
Frequently Asked Questions (FAQs) & Core Concepts
This section addresses foundational questions and common issues encountered when working with this compound.
Q1: What are the critical properties and stability concerns of this compound that impact the work-up?
A1: Understanding the reagent's characteristics is paramount for designing a successful work-up. This compound is the salt of a reactive imino ether. Its stability and reactivity are governed by several factors:
-
Moisture Sensitivity: The imidate functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can revert it to the corresponding chloroacetamide and ethanol. Therefore, reactions are typically run under anhydrous conditions. During work-up, prolonged exposure to aqueous acidic or basic solutions should be minimized.[1]
-
Acidity: As a hydrochloride salt, the reagent is acidic. Most reactions, such as the formation of amidines from amines, require the in-situ neutralization of this salt to generate the reactive free-base form of the imidate.[2] This necessitates the use of a base, which must be quenched and removed during the work-up.
-
Solubility: The hydrochloride salt is soluble in polar protic solvents like methanol and water, while the free imidate has better solubility in common organic solvents.[3] Product solubility will vary greatly depending on its structure.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄H₈ClNO · HCl (or C₄H₉Cl₂NO) | [4] |
| Molecular Weight | 158.03 g/mol | [4][5] |
| Appearance | White crystalline powder | [3] |
| Storage Conditions | Store at -20°C under an inert, dry atmosphere.[5] | [5] |
| Key Reactivity | Acts as an electrophile for nucleophiles (e.g., amines) to form amidines.[2] |[2] |
Q2: My reaction to form an amidine is complete. What is the general strategy for the work-up?
A2: The most common reaction is the condensation with a primary or secondary amine to yield an N-substituted acetamidine. The general work-up strategy hinges on the basicity of the final amidine product.
-
Initial Quench/Neutralization: The reaction mixture often contains a tertiary amine base (like triethylamine or DIPEA) used to neutralize the starting material. The first step is to neutralize this base and any remaining acidic species.
-
Exploiting Basicity (Acid Extraction): Most amidines are sufficiently basic to be protonated by dilute aqueous acid (e.g., 1 M HCl). This allows for a clean separation from non-basic impurities. The protonated amidine salt moves into the aqueous layer, while neutral or acidic byproducts remain in the organic layer.
-
Liberation and Isolation: The acidic aqueous layer is then washed with an organic solvent to remove any trapped impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or Na₂CO₃) to deprotonate the amidine, which can then be extracted back into an organic solvent (like dichloromethane or ethyl acetate).
-
Final Purification: The final organic extract is dried and concentrated. The crude product can then be further purified by recrystallization, distillation, or column chromatography.
This acid-base extraction is a powerful purification technique that leverages the inherent properties of the target molecule.
Troubleshooting Guides
Q3: My yield is consistently low. What are the common pitfalls during the work-up?
A3: Low yields can often be traced back to specific steps in the reaction or work-up. Here’s a diagnostic guide:
-
Incomplete Reaction: Before initiating the work-up, always verify reaction completion via TLC or LC-MS. If starting material (typically the amine nucleophile) remains, the issue is with the reaction conditions (time, temperature, base), not the work-up. The most common reagent for preparing acetamidines is ethyl acetimidate hydrochloride; however, reactions with poor nucleophiles can require extended time and result in low yields.[2]
-
Product Hydrolysis: The imidate starting material or the amidine product can hydrolyze. If the work-up involves prolonged exposure to harsh acidic or basic conditions, this could be a significant cause of yield loss. Try using milder conditions, such as saturated ammonium chloride for quenching or saturated sodium bicarbonate for neutralization.
-
Insufficient Extraction:
-
Inadequate Basification: During the final extraction step, if the aqueous layer is not made sufficiently basic, the amidine will remain protonated and will not be efficiently extracted into the organic layer. Check the pH of the aqueous layer after adding the base; it should typically be >10.
-
Insufficient Solvent: Use an adequate volume of extraction solvent and perform multiple extractions (e.g., 3x) to ensure complete removal of the product from the aqueous layer.
-
-
Emulsion Formation: Emulsions can trap product at the interface between layers. See Q4 for guidance on resolving emulsions.
Q4: I've formed a persistent emulsion during my liquid-liquid extraction. How can I break it?
A4: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present. Here are several effective techniques:
-
"Patience and Gravity": Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.
-
Addition of Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution.[6] Brine increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.[6]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets causing the emulsion.
-
Gentle Agitation: Gently swirl the mixture instead of vigorous shaking. For stubborn emulsions, inserting a glass rod and gently stirring at the interface can be effective.
-
Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the phase properties enough to break the emulsion.
Experimental Protocols
Protocol 1: Standard Extractive Work-up for Basic Amidine Products
This protocol details the standard liquid-liquid extraction procedure for isolating a basic amidine product from a reaction mixture that used a tertiary amine base (e.g., triethylamine).
Materials:
-
Reaction mixture
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) or Saturated sodium bicarbonate (NaHCO₃)
-
Saturated sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flasks, rotary evaporator
Procedure:
-
Quench and Dilute: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with an organic solvent like ethyl acetate (approx. 10-20x the volume of the crude material).[6]
-
Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent. Shake gently for 30 seconds. Allow the layers to fully separate.
-
Isolate Aqueous Layer: Drain the lower aqueous layer (which now contains the protonated amidine product) into a clean Erlenmeyer flask. Keep the organic layer and wash it once more with 1 M HCl, combining the aqueous layers. The organic layer containing neutral impurities can now be discarded.
-
Back-Wash: Wash the combined acidic aqueous layers with a fresh portion of ethyl acetate to remove any trapped organic impurities. Discard this organic wash.
-
Basify: Cool the acidic aqueous layer in an ice bath. Slowly add 1 M NaOH solution with stirring until the pH is strongly basic (pH > 10, check with pH paper).
-
Product Extraction: Transfer the basic aqueous solution back to the separatory funnel. Extract the mixture three times with a water-immiscible organic solvent such as dichloromethane. Combine the organic layers.
-
Wash and Dry: Wash the combined organic layers once with brine to remove residual water.[6] Transfer the organic solution to an Erlenmeyer flask and dry over anhydrous sodium sulfate.[6]
-
Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amidine product.[6] Further purification can be performed as needed.
Protocol 2: Work-up via Salt Crystallization
This method is ideal when the amidine product forms a stable, crystalline salt with an appropriate acid, providing a simple and often highly effective purification. This approach avoids extensive liquid-liquid extractions. The procedure is adapted from a validated method for amidine synthesis.[2]
Materials:
-
Reaction mixture in an organic solvent (e.g., 2-Methyltetrahydrofuran)
-
A suitable acid for salt formation (e.g., 4-bromobenzoic acid)
-
Filtration apparatus (Büchner funnel)
-
Wash solvent (e.g., cold 2-MeTHF or diethyl ether)
Procedure:
-
Reaction Completion: Once the reaction is deemed complete by TLC or LC-MS, ensure the mixture is a homogenous solution in a suitable organic solvent.
-
Addition of Acid: Prepare a solution of the chosen acid (e.g., 4-bromobenzoic acid, 1.0 equivalent) in the same reaction solvent.[2]
-
Induce Crystallization: Add the acid solution to the stirring reaction mixture at room temperature. The product salt will often begin to precipitate or crystallize out of the solution.
-
Stir and Age: Continue stirring the resulting slurry at room temperature overnight to ensure complete crystallization.[2]
-
Isolate by Filtration: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash: Wash the filter cake with several portions of cold solvent (e.g., 2-methyltetrahydrofuran) to remove any soluble impurities.[2]
-
Dry: Dry the crystalline salt product in a vacuum oven to a constant weight to afford the pure amidine salt.[2]
References
-
Wei, L., & Caron, S. (2013). Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Organic Syntheses, 90, 174-181. [Link]
-
Defense Technical Information Center. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. [Link]
-
ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
-
PubChem. (n.d.). Ethyl 2-chloroacetoacetate. [Link]
Sources
Technical Support Center: Minimizing Byproducts in Amidine Synthesis
Welcome to the Technical Support Center for Amidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amidine synthesis and minimize the formation of unwanted byproducts. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and practical, field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm performing a Pinner reaction to synthesize an amidine from a nitrile and an alcohol, but I'm getting a significant amount of ester byproduct. What is causing this and how can I prevent it?
A1: This is a classic challenge in Pinner synthesis. The formation of an ester byproduct is primarily due to the presence of water in the reaction mixture.[1][2] The Pinner reaction proceeds through an alkyl imidate salt intermediate (often called a Pinner salt).[1][3] This intermediate is highly susceptible to hydrolysis. If water is present, it can compete with the amine in the subsequent step, leading to the formation of an ester instead of the desired amidine.[1][2]
Root Cause Analysis:
-
Water Contamination: Trace amounts of water in your reagents (alcohol, nitrile) or solvents, or from atmospheric moisture, can hydrolyze the Pinner salt intermediate.
-
Incomplete Reaction: If the Pinner salt is not completely converted to the amidine, it may be hydrolyzed during workup.
Troubleshooting and Prevention Strategies:
-
Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions throughout the reaction.[3][4] This includes using oven-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Reagent Purity: Use freshly distilled alcohols and nitriles to remove any absorbed water.
-
Temperature Control: Pinner salts can be thermally unstable.[1][3] Maintaining low temperatures during the formation of the Pinner salt can help prevent decomposition to an amide and an alkyl chloride.[1]
-
Stepwise Protocol: Isolate the Pinner salt before reacting it with the amine. This allows you to purify the intermediate and ensure it is dry before proceeding to the next step.
Q2: My amidine synthesis using a carbodiimide coupling agent is giving me a significant amount of an N-acylurea byproduct. How can I suppress this side reaction?
A2: The formation of an N-acylurea is a well-known side reaction in carbodiimide-mediated couplings.[6] It arises from the intramolecular rearrangement of the O-acylisourea intermediate.[6][7] This rearrangement competes with the desired intermolecular reaction with the amine.
Mechanistic Insight:
The carbodiimide reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then either react with an amine to form the desired amide (or in this context, be a part of a more complex amidine synthesis) or rearrange to a stable, unreactive N-acylurea.[6]
Strategies to Minimize N-Acylurea Formation:
-
Use of Additives: The most effective way to suppress N-acylurea formation is to use additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[6][8] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive enough to couple with the amine.[6]
-
Reaction Concentration: Higher concentrations of the amine can favor the intermolecular reaction over the intramolecular rearrangement.
-
Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of the rearrangement relative to the desired coupling reaction.
Table 1: Comparison of Common Carbodiimide Coupling Additives
| Additive | Structure | Key Advantages | Considerations |
| N-Hydroxysuccinimide (NHS) | Forms a relatively stable active ester, minimizing side reactions. | Can be less reactive than HOBt-activated esters. | |
| 1-Hydroxybenzotriazole (HOBt) | Forms a highly reactive active ester, often leading to faster reaction times and higher yields.[8] | Can have safety concerns (explosive potential under certain conditions). |
Q3: I am attempting to synthesize a complex molecule with multiple amine groups. How can I selectively form an amidine at one site without affecting the others?
A3: This is a common challenge in the synthesis of complex molecules like peptides or natural products. The key to achieving selectivity is the use of an orthogonal protecting group strategy.[9][10] An orthogonal protecting group is one that can be removed under conditions that do not affect other protecting groups on the molecule.[9][11][12]
Workflow for Selective Amidine Formation:
-
Protection: Protect all but the desired amine functionality with appropriate protecting groups. For example, you could protect some amines as Boc or Cbz derivatives.
-
Amidine Formation: Carry out the amidine synthesis on the unprotected amine.
-
Deprotection: Remove the protecting groups under their specific deprotection conditions.
Example of an Orthogonal Protecting Group Strategy:
-
Protecting Group 1 (PG1): Boc (tert-Butoxycarbonyl) - Removed with strong acid (e.g., TFA).
-
Protecting Group 2 (PG2): Fmoc (9-Fluorenylmethyloxycarbonyl) - Removed with a mild base (e.g., piperidine).
-
Protecting Group 3 (PG3): A group stable to both acid and base, but removable under specific conditions (e.g., a photolabile protecting group).
By choosing your protecting groups carefully, you can selectively deprotect and react specific amine sites in any order you choose.[10]
Caption: Workflow for selective amidine synthesis using orthogonal protecting groups.
Part 2: Troubleshooting Guides
Guide 1: Low Yield in Direct Amination of Nitriles
Issue: You are attempting a direct synthesis of an N-substituted amidine from a nitrile and an amine, but the yield is consistently low.
Background: The direct addition of an amine to a nitrile is often challenging because nitriles are not sufficiently electrophilic.[13] This reaction typically requires activation of either the nitrile or the amine.
Troubleshooting Steps:
-
Nitrile Activation:
-
Electron-Withdrawing Groups: Nitriles bearing electron-withdrawing groups are more susceptible to nucleophilic attack and generally give higher yields.[13] If your substrate allows, consider modifying it to include such a group.
-
Lewis Acid Catalysis: The use of Lewis acids like AlCl₃, ZnCl₂, or Yb(OTf)₃ can activate the nitrile by coordinating to the nitrogen atom, making the carbon more electrophilic.[14]
-
Transition Metal Catalysis: Copper[13][15] and palladium[15] catalysts have been shown to be effective in promoting the addition of amines to nitriles.
-
-
Amine Activation:
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[13][15] Consider increasing the reaction temperature, potentially using microwave irradiation to shorten reaction times.[15]
-
Solvent: The choice of solvent can be critical.[17][18] Polar aprotic solvents like DMF or THF are often used, but in some cases, more polar solvents like 2,2,2-trifluoroethanol (TFE) have been shown to improve yields.[13]
-
Caption: Troubleshooting flowchart for low yields in direct nitrile amination.
Guide 2: Hydrolysis of Amidine Product During Workup and Purification
Issue: You have successfully synthesized your amidine, but it appears to be degrading or hydrolyzing during aqueous workup or purification by column chromatography.
Background: Amidines are basic compounds and can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding amide and amine.[19]
Troubleshooting Steps:
-
pH Control:
-
Neutral Workup: During aqueous extraction, maintain a neutral to slightly basic pH to prevent protonation and subsequent hydrolysis of the amidine. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for washing.
-
Buffered Solutions: If possible, use buffered solutions for extractions to maintain a stable pH.[19]
-
-
Chromatography:
-
Deactivated Silica: Standard silica gel is acidic and can cause degradation of basic compounds like amidines. Use deactivated (neutral) silica gel for column chromatography. You can prepare this by treating silica gel with a solution of triethylamine in your eluent.
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of amidines.
-
Solvent System: Choose your eluent system carefully. Avoid highly acidic or basic modifiers.
-
-
Minimize Water Contact:
-
Anhydrous Solvents: Use anhydrous solvents for extraction and chromatography.
-
Drying Agents: Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solution.
-
Azeotropic Removal of Water: If your product is stable at elevated temperatures, you can azeotropically remove residual water with a solvent like toluene before final concentration.
-
Protocol: Purification of a Base-Sensitive Amidine
-
Workup: After the reaction is complete, quench and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography:
-
Prepare a slurry of silica gel in your chosen eluent (e.g., hexane/ethyl acetate) containing 1% triethylamine.
-
Pack the column with the slurry.
-
Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elute with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, you can co-evaporate with a low-boiling solvent like dichloromethane.
References
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]
-
Reddy, V. P., et al. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. Molbank, 2020(4), M1172. [Link]
-
MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5488. [Link]
-
National Institutes of Health. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. ACS Omega, 8(48), 46067-46077. [Link]
-
National Institutes of Health. (2015). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 56(34), 4993-4996. [Link]
-
Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
-
Wikipedia. (n.d.). Pinner reaction. [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. [Link]
-
National Institutes of Health. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances, 13(13), 8785-8790. [Link]
-
National Institutes of Health. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Angewandte Chemie International Edition, 61(51), e202211995. [Link]
-
Royal Society of Chemistry. (2019). Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines. Green Chemistry, 21(16), 4434-4443. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
ResearchGate. (n.d.). solvent-free synthesis of amide: a novel technique of green chemistry. [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
Angewandte Chemie. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. [Link]
-
National Institutes of Health. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1613-1618. [Link]
-
YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]
-
Aapptec. (2021). Carbodiimides and Additives. [Link]
-
YouTube. (2025). Synthesis of nitriles from amide. [Link]
-
ResearchGate. (n.d.). The Chemistry of the Amidines. [Link]
-
Semantic Scholar. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
ChemRxiv. (2022). A Metal-free Multicomponent Strategy for Amidine Synthesis. [Link]
-
ResearchGate. (2025). Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. [Link]
-
ResearchGate. (n.d.). Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation? [Link]
-
PubMed. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 12(4), 591-600. [Link]
-
ResearchGate. (2019). New single step route for efficient synthesis of amidine containing molecules. [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Amidine synthesis [organic-chemistry.org]
- 15. sciforum.net [sciforum.net]
- 16. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Imino Ester Hydrochlorides
A Guide to Understanding and Overcoming Stability Challenges
Welcome to the technical support center for imino ester hydrochlorides. As a Senior Application Scientist, I've designed this guide to address the common stability issues researchers, scientists, and drug development professionals face when working with these versatile but sensitive compounds. This resource moves beyond simple protocols to explain the underlying chemistry, helping you make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are imino ester hydrochlorides, and why is their stability a primary concern?
Imino ester hydrochlorides, often referred to as Pinner salts, are the salt form of imino esters (or imidates). They are typically synthesized via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[1][2] The resulting iminium ion is stabilized by the chloride counter-ion.
Their stability is a major concern because the imino ester functional group is highly electrophilic and susceptible to nucleophilic attack, particularly by water.[3][4] The hydrochloride salt is generally more stable and easier to handle than the corresponding free base, which is prone to rapid decomposition.[5][6] However, even as a salt, they are thermodynamically unstable and can readily undergo hydrolysis or thermal degradation, posing significant challenges during their synthesis, purification, storage, and subsequent reactions.[1]
Q2: My Pinner reaction yield is consistently low. What are the most likely causes?
Low yields in a Pinner reaction almost always trace back to one of two factors: the presence of moisture or improper temperature control.
-
Moisture Contamination: The Pinner reaction must be conducted under strictly anhydrous conditions.[2][7] The nitrilium ion intermediate is highly reactive towards water. If moisture is present, it will compete with the alcohol as a nucleophile, leading to the hydrolysis of the nitrile to a primary amide, which is often an unwanted side product.
-
Temperature Control: The reaction is typically initiated at low temperatures (e.g., 0 °C) while bubbling dry HCl gas through the solution to prevent decomposition of the imino ester salt.[7] The imidium chloride salt is thermodynamically unstable; elevated temperatures can promote a competing elimination reaction, yielding an amide and an alkyl chloride.[1]
Q3: What is the primary degradation pathway for imino ester hydrochlorides?
The most significant degradation pathway is hydrolysis .[3] The carbon atom of the C=N double bond is highly electrophilic, especially when the nitrogen is protonated (as it is in the hydrochloride salt). Water acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating an amine (or ammonia) to yield a more stable ester product.[4][8]
This reaction is effectively the reverse of imine formation and is why imino esters are often used as precursors for synthesizing esters from nitriles.[7][8] The entire process is accelerated in aqueous acidic conditions.
Troubleshooting Guide
Problem: My isolated imino ester hydrochloride decomposes during storage or upon purification.
This is a common and expected issue. Some imino esters are so unstable they decompose during column chromatography or even upon standing for a short period.[9]
Causality & Solutions:
-
Inherent Instability: Many imino esters are not meant to be isolated and stored long-term. Often, the best practice is to generate the Pinner salt and use it immediately in the subsequent reaction step without purification.[1]
-
Purification Issues: Standard silica gel chromatography can be detrimental. Silica gel is acidic and contains bound water, creating a perfect microenvironment for hydrolysis. If purification is absolutely necessary, consider using a neutral or basic alumina column that has been rigorously dried. Alternatively, purification via recrystallization from a non-protic, anhydrous solvent system is often a better choice.[10]
-
Storage Conditions: If you must store the compound, it is critical to do so under optimal conditions. Even as the hydrochloride salt, the material is hygroscopic and sensitive to heat.
Table 1: Recommended Storage Conditions for Imino Ester Hydrochlorides
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Low temperatures slow the rate of thermal decomposition and hydrolysis.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed amber glass vial | Protects from moisture and light, which can initiate oxidative degradation.[3] |
| Dessicant | Store within a desiccator | Provides an additional layer of protection against moisture ingress. |
Problem: During my reaction, I'm getting an amide or ester side product instead of my desired product.
This indicates that your imino ester hydrochloride is reacting with a nucleophile present in the reaction mixture other than your intended reagent.
Causality & Solutions:
-
Ester Formation: If you observe the corresponding ester, it is a clear sign of hydrolysis due to water contamination.[1][8]
-
Solution: Rigorously dry all solvents, reagents, and glassware. Run the reaction under a strict inert atmosphere.
-
-
Amide Formation: If your reaction involves an amine nucleophile, you may be forming an amidine.[7] However, if you are seeing a simple amide (R-C(=O)NH₂), this suggests hydrolysis of the starting nitrile during the Pinner reaction setup, as discussed in FAQ Q2.
-
Solution: Re-evaluate your Pinner reaction setup to ensure absolutely anhydrous conditions.
-
Experimental Protocols
Protocol 1: General Procedure for Synthesis via the Pinner Reaction
This protocol is a general guideline and must be adapted for specific substrates.
-
Preparation: Dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator. Assemble the reaction apparatus under a positive pressure of dry argon or nitrogen.
-
Reagents: Use anhydrous alcohol as both the reagent and solvent. Ensure the starting nitrile is pure and dry.
-
Reaction Setup: Dissolve the nitrile (1.0 eq) in anhydrous alcohol (e.g., ethanol or methanol) in the reaction flask and cool the mixture to 0°C in an ice bath.
-
HCl Addition: Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by TLC or GC. The reaction is typically complete when the nitrile is consumed. Safety Note: HCl is a corrosive gas. This step must be performed in a well-ventilated fume hood.
-
Isolation (if necessary): Once the reaction is complete, the Pinner salt may precipitate from the solution. It can be isolated by filtration under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove unreacted starting materials.
-
Drying: Dry the isolated imino ester hydrochloride under high vacuum.
-
Usage: For best results, use the freshly prepared salt immediately in the next synthetic step.[1][9]
Protocol 2: Basic Stability Assessment by HPLC
-
Standard Preparation: Prepare a stock solution of the imino ester hydrochloride at a known concentration (e.g., 1 mg/mL) in an anhydrous, non-protic solvent (e.g., acetonitrile).
-
Forced Degradation Sample: To a separate vial of the stock solution, add a small percentage of water (e.g., 5-10% v/v) to initiate hydrolysis.
-
Time Zero Analysis: Immediately inject the "anhydrous" stock solution and the "wet" solution onto a suitable HPLC system (e.g., C18 column with a water/acetonitrile/TFA mobile phase). This provides the initial purity and identifies the retention time of the parent compound and any initial degradation products.
-
Monitoring: Store the "wet" sample at room temperature. Inject aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis: Monitor the decrease in the peak area of the parent imino ester hydrochloride and the corresponding increase in the peak area of the degradation product (likely the ester). This provides a semi-quantitative measure of its hydrolytic stability under the tested conditions.[][12]
References
-
Wikipedia. Pinner reaction. [Link]
-
NROChemistry. Pinner Reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
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Merck Index. Pinner Reaction (Amidine and Ortho Ester Synthesis). [Link]
-
Chemistry Steps. Nitriles to Esters. [Link]
-
Zhu, J., et al. (2014). Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction. Beilstein Journal of Organic Chemistry, 10, 653–659. [Link]
-
Beilstein Journals. (2014). Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction. [Link]
-
Kadaba, P. K., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 8(7), 479-482. [Link]
- Google Patents. (2003). Method for producing amino acid ester hydrochloride. JP2003137850A.
-
Organic Chemistry Portal. Synthesis of imino ethers (imidates). [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work? [Link]
-
University of Texas at Dallas. Carboxylic Acids, Esters, Amines, and Amides. [Link]
- Google Patents. (2009). Method for producing amino acid ester hydrochloride. JP4356292B2.
-
Hall, G. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]
-
ResearchGate. (2002). α-Imino Esters: Versatile Substrates for the Catalytic, Asymmetric Synthesis of α- and β-Amino Acids and β-Lactams. [Link]
-
PubMed. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. [Link]
-
YouTube. (2021). Hydrolysis of Imines and Enamines Explained. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
-
PubMed. (2005). Amino Acid esters prevent thermal inactivation and aggregation of lysozyme. [Link]
-
BioProcess International. (2015). Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. [Link]
-
MDPI. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
- Google Patents. (2013).
-
PubChem. Acetic acid imino ester hydrochloride. [Link]
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. [Link]
-
ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride? [Link]
-
ACS Publications. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. [Link]
-
ResearchGate. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. [Link]
- Google Patents. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. US5374765A.
-
NIH National Library of Medicine. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
PubMed. (2020). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. [Link]
-
LibreTexts Chemistry. (2023). Chemistry of Esters. [Link]
-
Reddit. (2015). Why are imino-esters cleavable under milder conditions than amids. [Link]
-
Royal Society of Chemistry. (2015). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. [Link]
-
MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
PubMed. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). [Link]
-
PubMed. (2019). The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. [Link]
-
YouTube. (2022). Esters, Ketals & Imines. [Link]
-
ResearchGate. (2007). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. [Link]
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Improving the stability of isolated Pinner salts
Technical Support Center: Pinner Salt Stability
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for handling and improving the stability of isolated Pinner salts (alkyl imidate hydrochlorides). As a Senior Application Scientist, I understand the critical role these versatile intermediates play in the synthesis of amidines, esters, and various heterocyclic compounds essential for pharmaceutical development.[1][2] However, their inherent instability can pose significant challenges.
This guide is structured to provide direct answers to common problems, moving beyond simple instructions to explain the underlying chemical principles. Here, you will find robust troubleshooting advice, detailed protocols, and preventative strategies to ensure the integrity and reactivity of your Pinner salts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding Pinner salt stability.
Q1: What are Pinner salts, and what makes them inherently unstable?
Pinner salts are imino ester hydrochloride salts, typically synthesized via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[3] Their instability stems from two primary factors:
-
High Susceptibility to Hydrolysis: The imino ester functional group is highly electrophilic and readily attacked by water. Even trace amounts of moisture can lead to rapid hydrolysis, yielding the corresponding ester as a major byproduct.[4][5] This is why strictly anhydrous conditions are paramount during their synthesis and handling.[6]
-
Thermal Lability: Pinner salts are thermodynamically unstable intermediates.[7] When subjected to elevated temperatures (often even above 0-15 °C), they can undergo decomposition or rearrangement to form an amide and an alkyl chloride.[4][8]
Q2: What are the primary degradation pathways I should be concerned about with my isolated Pinner salt?
There are two main degradation pathways you must control:
-
Hydrolysis: Reaction with water to form an ester and ammonium chloride. This is the most common and rapid degradation route.
-
Thermal Decomposition: Rearrangement at elevated temperatures to form a thermodynamically more stable N-substituted amide and an alkyl chloride.
Below is a diagram illustrating these competing degradation pathways.
Caption: Key degradation pathways for Pinner salts.
Q3: What are the non-negotiable best practices for storing an isolated Pinner salt?
Proper storage is not just a recommendation; it is a requirement for maintaining the integrity of your intermediate.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20 °C (Freezer) | Minimizes the rate of thermal decomposition into amide byproducts.[7] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture, which causes rapid hydrolysis.[4] |
| Container | Tightly sealed glass vial with a PTFE-lined cap, placed within a secondary container inside a desiccator. | Provides multiple barriers against moisture ingress. Avoids plastic containers that may be gas-permeable. |
| Handling | Only open and weigh in a glove box or under a positive flow of inert gas. | Prevents contamination from ambient lab air, which always contains moisture. |
Q4: How can I quickly assess the purity and integrity of a previously isolated Pinner salt?
Before committing a stored Pinner salt to a subsequent reaction, a quick purity check is a critical self-validating step.
-
Infrared (IR) Spectroscopy: This is the fastest method. Acquire a spectrum (e.g., using an ATR probe). The presence of a strong, broad carbonyl (C=O) peak around 1735 cm⁻¹ indicates significant ester byproduct from hydrolysis. The characteristic iminium (C=N) stretch of the Pinner salt should be present around 1640-1690 cm⁻¹.[4]
-
¹H NMR Spectroscopy: Dissolve a small aliquot in a deuterated solvent that is rigorously dry (e.g., DMSO-d₆ or CDCl₃ from a sealed ampule). The presence of new signals corresponding to the ester or amide will confirm degradation.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues encountered during the synthesis and handling of Pinner salts.
Problem: My Pinner reaction yield is very low, or I've isolated the starting nitrile.
| Possible Cause | Underlying Science | Troubleshooting Action & Explanation |
| 1. Presence of Moisture | Water competes with the alcohol as a nucleophile and hydrolyzes the Pinner salt intermediate back to an ester, consuming the product as it forms.[4][5] | Action: Implement a rigorous anhydrous protocol. Use oven-dried (≥120 °C) or flame-dried glassware. Use anhydrous grade solvents and alcohols. Ensure the HCl gas is passed through a drying agent (e.g., H₂SO₄ trap) before introduction. |
| 2. Insufficient Acid Catalyst | The Pinner reaction is acid-catalyzed. The acid protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon for attack by the alcohol.[4][5] | Action: Ensure a continuous, steady stream of dry HCl gas is bubbled through the reaction mixture at a low temperature for the prescribed time. For sensitive substrates, using a pre-made solution of HCl in an anhydrous solvent (like dioxane or CPME) can provide better stoichiometric control.[8] |
| 3. Incorrect Temperature | The reaction is an equilibrium. While low temperatures are needed to prevent decomposition, excessively cold temperatures (< -20 °C) may slow the reaction rate to an impractical level for some substrates. | Action: Maintain the reaction temperature strictly between -10 °C and 15 °C.[4] Use a cryo-cooler or a well-maintained ice/salt bath. Monitor the internal temperature, not just the bath temperature. |
Problem: My isolated Pinner salt appears pure initially but degrades within hours or days, even in storage.
| Possible Cause | Underlying Science | Troubleshooting Action & Explanation |
| 1. Incomplete Drying | Residual solvent (especially the alcohol reactant) or trace water from the workup can co-precipitate with the salt. Upon storage, these impurities facilitate hydrolysis or other side reactions. | Action: After filtration, wash the crystalline salt with a cold, rigorously anhydrous, non-polar solvent (like diethyl ether) to remove residual starting materials. Dry the salt thoroughly under high vacuum for several hours. |
| 2. Hygroscopic Nature | Pinner salts are salts and can be hygroscopic, actively attracting water from the atmosphere during handling and transfer.[9] | Action: All manipulations of the isolated salt must be performed under an inert atmosphere (glove box or Schlenk line). Weighing on an open bench is a primary source of contamination. Store the final product as described in the FAQ section, using double containment and a desiccator. |
| 3. Impure Starting Materials | Using "reagent grade" solvents or alcohols without purification can introduce enough water to compromise the stability of the final product. | Action: Use solvents from a dedicated solvent purification system or freshly opened bottles of anhydrous grade solvent. Distill alcohols from appropriate drying agents (e.g., Mg or CaH₂) if a high degree of purity is required. |
Troubleshooting Workflow
The following diagram provides a logical decision-making process for troubleshooting common Pinner salt stability issues.
Caption: Troubleshooting flowchart for Pinner salt experiments.
Section 3: Key Experimental Protocols
These protocols provide detailed, field-proven methodologies for synthesis and handling.
Protocol 1: General Synthesis and Isolation of a Pinner Salt
This protocol is based on established Pinner reaction procedures.[4][6]
Materials:
-
Nitrile (1.0 eq)
-
Anhydrous alcohol (e.g., methanol, ethanol) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Dry Hydrogen Chloride (HCl) gas
-
Nitrogen (N₂) or Argon (Ar) gas
Equipment:
-
Flame-dried, three-neck round-bottom flask with a magnetic stirrer
-
Gas inlet adapter, low-temperature thermometer, and gas outlet (bubbler)
-
Ice/salt or cryo-cooler bath
-
Schlenk line or glove box for inert atmosphere handling
-
Sintered glass funnel for filtration
Procedure:
-
Reaction Setup: Assemble the flame-dried glassware while hot under a positive flow of N₂/Ar. Charge the flask with the nitrile and anhydrous solvent.
-
Cooling: Cool the stirred solution to between -5 °C and 0 °C using an appropriate bath.
-
HCl Addition: Slowly bubble dry HCl gas through the cooled solution. Causality Note: A slow, steady stream is crucial. Overly rapid addition can cause localized heating, leading to amide formation. Monitor the reaction progress by TLC or by observing the precipitation of the Pinner salt.
-
Reaction: Once precipitation begins, continue the HCl addition for another 1-2 hours. Then, seal the flask under a positive pressure of N₂/Ar and allow it to stir at 0-5 °C for 12-24 hours. The reaction is complete when the nitrile spot disappears on TLC.
-
Isolation: Isolate the precipitated salt via cannula filtration or filtration in a glove box using a sintered glass funnel. Crucial Step: Do not expose the salt to the atmosphere.
-
Washing: Wash the filter cake with several portions of cold, anhydrous diethyl ether. This removes excess HCl and unreacted starting materials without dissolving the salt.
-
Drying: Dry the isolated white crystalline solid under high vacuum for at least 4 hours to remove all traces of solvent.
-
Storage: Immediately transfer the dried salt to a pre-weighed, sealed vial under N₂/Ar and store it at ≤ -20 °C.
Protocol 2: Analytical Purity Assessment via ¹H NMR
Procedure:
-
In an N₂-filled glove box, weigh approximately 5-10 mg of the Pinner salt into a clean, dry NMR tube.
-
Add ~0.6 mL of anhydrous deuterated solvent (e.g., DMSO-d₆) via syringe.
-
Cap the NMR tube securely and acquire the spectrum immediately.
-
Analysis:
-
Confirm Product: Identify the characteristic signals for your Pinner salt. The N-H protons often appear as a broad singlet.[4]
-
Check for Ester: Look for the characteristic signal of the ester's alkoxy group (e.g., a singlet around 3.6-3.8 ppm for a methyl ester).
-
Check for Nitrile: Ensure the absence of the starting nitrile signals.
-
Quantify: Use integration to determine the relative molar ratio of the Pinner salt to any impurities. A purity of >95% is generally required for subsequent steps.
-
References
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Schaller, C. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1683–1690. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Torisawa, Y., et al. (2008). Improved Pinner Reaction with CPME as a Solvent. Synthetic Communications, 38(22), 3963-3969. Retrieved from [Link]
-
Deslongchamps, P., et al. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of the Tetrahedral Intermediate. Canadian Journal of Chemistry, 53(11), 1601-1615. Retrieved from [Link]
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412–418. Retrieved from [Link]
-
Ninja De-Icer. (2019). How to Store Bulk Salt: Best Practices. Retrieved from [Link]
-
Industrial Salt. (n.d.). Bulk Salt Storage and Transportation Best Practices. Retrieved from [Link]
-
Deslongchamps, P., et al. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Canadian Journal of Chemistry, 53(20), 3029-3039. Retrieved from [Link]
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- 1. grokipedia.com [grokipedia.com]
- 2. synarchive.com [synarchive.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. canadasalt.ca [canadasalt.ca]
Validation & Comparative
A Senior Application Scientist's Guide to Amidine Synthesis: Navigating Alternatives to Ethyl 2-chloroacetimidate Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the synthesis of the amidine functional group is a frequently encountered yet often challenging task. The classical Pinner reaction, which typically utilizes reagents like ethyl 2-chloroacetimidate hydrochloride, has long been a staple in the synthetic chemist's toolbox. However, its reliance on harsh acidic conditions, generation of inorganic byproducts, and sometimes limited substrate scope have spurred the development of a diverse array of alternative methods. This guide provides an in-depth comparison of modern alternatives, offering experimental insights and data to empower you in selecting the optimal synthetic strategy for your target molecule.
The Enduring Importance of Amidines and the Limitations of a Classic
Amidines are more than just structural motifs; they are key pharmacophores in a multitude of therapeutic agents, recognized for their ability to engage in critical hydrogen bonding interactions with biological targets. Their utility also extends to organocatalysis and the synthesis of complex heterocyclic systems.
The Pinner reaction, proceeding through an imidate intermediate formed from a nitrile and an alcohol under acidic conditions, has been a long-standing method for amidine synthesis.[1][2] While effective, the use of reagents like this compound often necessitates anhydrous conditions and the use of strong acids like HCl gas, which can be operationally challenging and incompatible with sensitive functional groups.[3]
This guide will explore superior and more versatile alternatives, focusing on their mechanisms, practical advantages, and substrate compatibility, supported by experimental data.
I. Direct Nucleophilic Addition to Nitriles: A More Atom-Economical Approach
The most straightforward conceptual alternative is the direct addition of an amine to a nitrile. However, the low electrophilicity of the nitrile carbon makes this transformation challenging without activation. Modern methods have overcome this hurdle through two primary strategies: base-mediated amine activation and transition metal catalysis.
Strong Base-Mediated Amidine Synthesis
Activating the amine nucleophile with a strong base offers a direct and often highly efficient route to N-substituted amidines. This approach avoids the pre-formation of an imidate and can be particularly effective for a range of aryl and alkyl amines.
Mechanism of Action: A strong base, such as sodium amide (NaNH2), deprotonates the amine, generating a highly nucleophilic amide anion. This anion readily attacks the electrophilic carbon of the nitrile, forming a tetrahedral intermediate that, upon workup, affords the amidine.
Experimental Protocol: Synthesis of N-Aryl Amidines using Sodium Amide [4]
-
Step 1: Amine Deprotonation. In a flame-dried flask under an inert atmosphere, liquid ammonia is condensed. To this, sodium metal is added portion-wise until a persistent blue color is observed, indicating the formation of sodium amide. A suspension of the aromatic amine (1.0 eq) in diethyl ether is then added in portions, and the mixture is stirred for 3 hours.
-
Step 2: Nitrile Addition. A suspension of the aromatic nitrile (1.0 eq) in diethyl ether is added portion-wise over 10 minutes. The resulting mixture is stirred for an additional 3 hours.
-
Step 3: Quenching and Isolation. The reaction is quenched by the careful addition of ammonium chloride. The excess liquid ammonia is allowed to evaporate. The residue is treated with diethyl ether and water. The resulting solid product is collected by filtration and can be recrystallized for further purification.
dot
Caption: Strong Base-Mediated Amidine Synthesis Workflow.
Transition Metal-Catalyzed Amidine Synthesis
Transition metal catalysts, particularly copper salts, have emerged as powerful tools for the direct addition of amines to unactivated nitriles under milder conditions than the Pinner reaction.[5][6]
Mechanism of Action: While the precise mechanism can vary depending on the catalyst and ligands, a plausible pathway involves the coordination of the nitrile to the metal center, which increases its electrophilicity. The amine can then add to the activated nitrile, followed by proton transfer and release of the amidine product from the metal complex.
Experimental Protocol: Copper-Catalyzed Synthesis of N-Substituted Benzamidines [5][6]
-
Step 1: Reaction Setup. To a reaction vessel, add CuCl (15 mol%), Cs2CO3 (2.0 eq), and 2,2'-bipyridine (30 mol%).
-
Step 2: Addition of Reactants. Add the nitrile (1.0 eq), amine (1.2 eq), and 2,2,2-trifluoroethanol (TFE) as the solvent.
-
Step 3: Reaction Conditions. Stir the mixture at 100 °C under an oxygen atmosphere for 15 hours.
-
Step 4: Workup and Purification. After completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
dot
Caption: Plausible Copper-Catalyzed Amidine Synthesis Pathway.
II. Superior Imidate Reagents: The Trihaloethyl Imidates
For chemists who prefer the two-step approach of the Pinner reaction but desire milder conditions and improved reactivity, 2,2,2-trifluoro- and trichloroethyl imidates are excellent alternatives to their ethyl chloroacetimidate counterparts.[1][7][8][9] The electron-withdrawing trihaloethyl group enhances the leaving group ability of the corresponding alcohol, facilitating the subsequent nucleophilic substitution by the amine.
Mechanism of Action: The synthesis of the trihaloethyl imidate follows the classical Pinner-type reaction of a nitrile with a trihaloethanol in the presence of HCl. This stable imidate salt is then neutralized and reacted with an amine. The enhanced electrophilicity of the imidate carbon and the better leaving group ability of the trihaloethoxide lead to a more facile and often higher-yielding conversion to the amidine.
Experimental Protocol: Amidine Synthesis via 2,2,2-Trichloroethyl Acetimidate Hydrochloride [7][8][9]
-
Step 1: Imidate Formation. Acetonitrile and 2,2,2-trichloroethanol are cooled to 0-5 °C, and HCl gas is bubbled through the solution for several hours to form the 2,2,2-trichloroethyl acetimidate hydrochloride, which often precipitates as a crystalline solid.
-
Step 2: Amidine Formation. The isolated imidate hydrochloride is neutralized with a base (e.g., in a biphasic system with aqueous base and an organic solvent). The organic layer containing the free imidate is then treated with the desired amine. The reaction typically proceeds smoothly at room temperature.
-
Step 3: Isolation. The product can often be isolated by crystallization, sometimes as a salt (e.g., p-bromobenzoate) to facilitate handling and purification.
dot
Caption: Amidine Synthesis using Trihaloethyl Imidates.
III. Rearrangement Reactions: The Overman and Chapman Approaches
While not direct replacements for the Pinner reaction in all contexts, rearrangement reactions offer elegant and stereoselective pathways to molecules that are structurally related to or can be precursors of amidines.
The Overman Rearrangement
The Overman rearrangement is a powerful method for the synthesis of allylic amines from allylic alcohols via a[10][10]-sigmatropic rearrangement of an intermediate trichloroacetimidate.[11][12][13][14] This reaction is highly diastereoselective and can be rendered enantioselective with the use of chiral catalysts.
Mechanism of Action: An allylic alcohol is reacted with trichloroacetonitrile in the presence of a catalytic amount of base to form an allylic trichloroacetimidate. Upon heating or catalysis with Pd(II) or Hg(II) salts, this intermediate undergoes a concerted, suprafacial[10][10]-sigmatropic rearrangement through a six-membered chair-like transition state to furnish an allylic trichloroacetamide.[11] The trichloroacetamide can then be hydrolyzed to the corresponding allylic amine.
Experimental Protocol: The Overman Rearrangement [11]
-
Step 1: Imidate Formation. The allylic alcohol (1.0 eq) is dissolved in an appropriate solvent like dichloromethane. A catalytic amount of a base such as DBU (0.2 eq) is added, and the solution is cooled to 0 °C. Trichloroacetonitrile (1.5 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2 hours. The intermediate imidate is purified by column chromatography.
-
Step 2: Rearrangement. The purified trichloroimidate is dissolved in a suitable solvent and heated or treated with a catalyst (e.g., a chiral Pd complex for asymmetric variants) to induce the rearrangement.
-
Step 3: Hydrolysis. The resulting trichloroacetamide is hydrolyzed under basic conditions to yield the final allylic amine.
The Chapman Rearrangement
The Chapman rearrangement involves the thermal conversion of an aryl N-arylbenzimidate to an N,N-diarylbenzamide.[15][16][17][18] This intramolecular 1,3-shift of an aryl group from oxygen to nitrogen provides access to a class of amides that can be challenging to synthesize by other means.
Mechanism of Action: The rearrangement is believed to proceed through a four-membered cyclic transition state. It is an intramolecular aromatic nucleophilic substitution.[15]
IV. Multi-Component Reactions: A Strategy for Diversity
For the rapid generation of molecular diversity, multi-component reactions (MCRs) are unparalleled. An iodine-catalyzed three-component reaction of an aldehyde, an amine, and an isocyanide provides a mild and efficient route to α-amino amidines.[10][19][20]
Mechanism of Action: A plausible mechanism involves the formation of an imine from the aldehyde and amine, which is then activated by the isocyanide. A subsequent intramolecular cyclization and rearrangement, facilitated by the iodine catalyst, leads to the α-amino amidine.
Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis of α-Amino Amidines [10][20]
-
Step 1: Reaction Setup. In a round-bottom flask, combine the aldehyde (1.0 eq), amine (2.0 eq), isocyanide (1.0 eq), and a catalytic amount of molecular iodine (1 mol%).
-
Step 2: Reaction Conditions. Add methanol as the solvent and stir the mixture at room temperature for 2 hours.
-
Step 3: Isolation and Purification. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography.
V. Organocatalysis: A Green Approach to Cyclic Amidines
The use of small organic molecules as catalysts is a cornerstone of green chemistry. N-acetylcysteine has been shown to be an effective organocatalyst for the synthesis of cyclic amidines, such as 2-imidazolines and 3,4,5,6-tetrahydropyrimidines, from nitriles and diamines.[21][22][23]
Mechanism of Action: While the precise catalytic cycle is still under investigation, it is proposed that the thiol group of N-acetylcysteine plays a key role in activating the nitrile towards nucleophilic attack by the diamine.
Experimental Protocol: N-Acetylcysteine-Catalyzed Synthesis of 2-Phenyl-2-imidazoline [21][22]
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve benzonitrile (1.0 eq) and ethylenediamine (1.5 eq) in methanol.
-
Step 2: Catalyst Addition. Add N-acetylcysteine (1.5 eq) to the mixture.
-
Step 3: Reaction Conditions. Heat the reaction mixture at 60 °C for 24 hours under an argon atmosphere.
-
Step 4: Workup and Isolation. After cooling, the reaction mixture is subjected to an extractive workup with an aqueous NaOH solution and dichloromethane. The organic layer is dried and concentrated to afford the product.
Comparative Analysis of Amidine Synthesis Methods
| Method | Key Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages | Representative Yield |
| Ethyl 2-chloroacetimidate HCl | Ethyl 2-chloroacetimidate HCl | Anhydrous acid (HCl gas) | Well-established | Harsh conditions, limited substrate scope, byproduct formation | Variable, often moderate |
| Strong Base-Mediated | NaNH2, n-BuLi | Anhydrous, inert atmosphere, low temp. to RT | Direct, high-yielding for some substrates | Requires strongly basic conditions, limited functional group tolerance | 70-95% |
| Copper-Catalyzed | CuCl, Cs2CO3, 2,2'-bipyridine | 100 °C, O2 atmosphere | Milder than Pinner, good functional group tolerance | Requires metal catalyst, elevated temperature | 60-90%[5] |
| Trihaloethyl Imidates | Trichloro/trifluoroethyl imidate HCl | Mild (RT for amine addition) | High yields, mild conditions, stable intermediates | Two-step process, requires imidate synthesis | >90%[7][8] |
| Overman Rearrangement | Trichloroacetonitrile, Base, Heat/Pd(II) | 0 °C to reflux | Excellent for allylic amines, high stereoselectivity | Limited to allylic systems, multi-step | 80-95% (rearrangement step) |
| Three-Component (I2 cat.) | I2, Aldehyde, Amine, Isocyanide | Room temperature | High atom economy, diversity-oriented, mild | Limited to α-amino amidines | 85-95%[10] |
| Organocatalytic (NAC) | N-acetylcysteine | 60 °C | Metal-free, green, good for cyclic amidines | Moderate temperature, specific for cyclic systems | 80-95%[21] |
Conclusion: A Modern Toolkit for Amidine Synthesis
The synthesis of amidines has evolved significantly from its reliance on the classical Pinner reaction. For the modern synthetic chemist, a diverse and powerful array of alternatives to this compound is now available. The choice of method will ultimately depend on the specific target molecule, the presence of sensitive functional groups, and the desired scale of the reaction.
Direct metal-catalyzed or strong base-mediated additions to nitriles offer atom economy and efficiency. The use of more reactive trihaloethyl imidates provides a milder and often higher-yielding alternative to the traditional Pinner approach. For specific applications, rearrangement reactions, multi-component strategies, and organocatalytic methods provide elegant and powerful solutions. By understanding the mechanisms, advantages, and practical considerations of these modern methods, researchers can confidently and efficiently incorporate the valuable amidine functional group into their synthetic targets.
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Overman, L. E. (1976). A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. 1,3 Transposition of alcohol and amine functions. J. Am. Chem. Soc., 98(10), 2901–2910. [Link]
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Caron, S., et al. (2010). Preparation and utility of trihaloethyl imidates: useful reagents for the synthesis of amidines. The Journal of Organic Chemistry, 75(3), 945-7. [Link]
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Sánchez-Sánchez, C., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry. [Link]
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Rousselet, G., et al. (1993). Copper(I)-Induced Addition of Amines to Unactivated Nitriles: The First General One-Step Synthesis of A&y1 Amidines. Tetrahedron Letters, 34(40), 6395-6398. [Link]
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Mphahlele, M. J., et al. (2019). New single step route for efficient synthesis of amidine containing molecules. AIP Conference Proceedings, 2069(1), 020015. [Link]
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Li, Y., et al. (2013). An efficient protocol for the preparation of amides by copper-catalyzed reactions between nitriles and amines in water. Tetrahedron Letters, 54(18), 2212-2216. [Link]
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Chen, D., et al. (2019). The Chapman rearrangement in a continuous-flow microreactor. Reaction Chemistry & Engineering, 4(5), 893-900. [Link]
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Sánchez-Sánchez, C., et al. (2023). Sequential Nitrile Amidination−Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry. [Link]
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
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Chen, D., et al. (2019). The Chapman rearrangement in a continuous-flow microreactor. Reaction Chemistry & Engineering, 4(5), 893-900. [Link]
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. [Link]
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Dart, M. J., et al. (2021). Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. Chemistry–A European Journal, 27(60), 14811-14823. [Link]
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Navigating Amidine Synthesis: A Comparative Guide to Ethyl 2-Chloroacetimidate and 2,2,2-Trichloroethyl Acetimidate Hydrochlorides
For researchers, scientists, and drug development professionals, the efficient formation of amidine functionalities is a critical step in the synthesis of a vast array of bioactive molecules and complex chemical intermediates. The choice of the imidate reagent is paramount to the success of these transformations. This guide provides an in-depth, objective comparison of two common reagents: Ethyl 2-chloroacetimidate hydrochloride and 2,2,2-trichloroethyl acetimidate hydrochloride. By examining their synthesis, reactivity, stability, and applications, supported by experimental data, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic strategies.
At a Glance: Key Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of each reagent is the first step in selecting the appropriate tool for a given synthetic challenge. The key differences in their molecular weight, formula, and physical state are summarized below.
| Property | This compound | 2,2,2-trichloroethyl acetimidate hydrochloride |
| CAS Number | 36743-66-5[1] | 16507-47-4 |
| Molecular Formula | C4H9Cl2NO[1] | C4H7Cl4NO |
| Molecular Weight | 158.03 g/mol | 226.91 g/mol |
| Physical Form | White Solid[1] | White Crystalline Solid[2] |
| Storage | 0-5°C[1] | Room Temperature (stable for at least a year)[2] |
The Genesis of the Reagents: A Tale of Two Pinner Reactions
Both imidate hydrochlorides are synthesized via the well-established Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile[3][4][5]. The operational simplicity and scalability of this method make it a practical choice for laboratory and industrial preparations.
Synthesis of 2,2,2-Trichloroethyl Acetimidate Hydrochloride
A detailed and reliable procedure for the gram-scale synthesis of 2,2,2-trichloroethyl acetimidate hydrochloride is available from Organic Syntheses. The reaction involves bubbling hydrogen chloride gas through a cooled solution of acetonitrile and 2,2,2-trichloroethanol.
Experimental Protocol: Synthesis of 2,2,2-Trichloroethyl Acetimidate Hydrochloride [2]
-
Reaction Setup: A two-necked round-bottomed flask equipped with a magnetic stir bar and a gas inlet tube is charged with acetonitrile (1.19 equiv.) and 2,2,2-trichloroethanol (1.00 equiv.).
-
Reaction Conditions: The mixture is cooled to 0-5°C using an ice bath. Hydrogen chloride gas is then bubbled through the solution for approximately 5 hours while maintaining the internal temperature.
-
Work-up and Isolation: After the reaction is complete, the flow of HCl gas is stopped. The product crystallizes upon standing at 0°C. The resulting white solid is collected by filtration, washed with cold acetonitrile, and dried under vacuum to afford the desired product in high yield (91-97%).
Synthesis of this compound
While a specific, detailed protocol for this compound is not as readily available in the literature, its synthesis follows the same principles of the Pinner reaction. The key starting materials are chloroacetonitrile and anhydrous ethanol in the presence of hydrogen chloride.
Generalized Experimental Protocol: Synthesis of this compound (Based on the Pinner Reaction)[3][4][5][6]
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer is charged with anhydrous ethanol and chloroacetonitrile under an inert atmosphere.
-
Reaction Conditions: The solution is cooled to 0°C. Dry hydrogen chloride gas is then passed through the solution while maintaining a low temperature to prevent the formation of by-products. The reaction progress can be monitored by the precipitation of the imidate hydrochloride salt.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically triturated with a non-polar solvent like diethyl ether to precipitate the product fully. The white solid is then collected by filtration, washed with the non-polar solvent, and dried under vacuum.
Reactivity Showdown: The Electron-Withdrawing Advantage
The primary differentiator between these two reagents lies in their reactivity, which is a direct consequence of the electronic nature of the alcohol-derived portion of the molecule. The three chlorine atoms in the 2,2,2-trichloroethyl group are strongly electron-withdrawing, making the trichloroethoxy group a much better leaving group than the ethoxy group in the ethyl 2-chloroacetimidate.
This enhanced reactivity of the trichloroethyl analogue has been demonstrated experimentally. In a direct comparison for the synthesis of N-phenylacetamidine, 2,2,2-trichloroethyl acetimidate hydrochloride provided a significantly higher yield (>90%) compared to the modest yield (~60%) obtained with ethyl acetimidate hydrochloride under identical reaction conditions[2]. For reactions with poor nucleophiles, the use of standard ethyl acetimidate hydrochloride can lead to long reaction times and low yields[2]. The increased electrophilicity of the imidate carbon in the trichloroethyl version expands the scope of suitable amine nucleophiles[2].
Stability and Handling: A Clear Winner
In a laboratory setting, the stability of a reagent is a crucial factor for its practicality and cost-effectiveness. The hydrochloride salts of 2,2,2-trichloro imidates have been noted for their crystallinity and remarkable stability. Samples of 2,2,2-trichloroethyl acetimidate hydrochloride have been stored on the benchtop for a year without any loss of potency[2]. In contrast, this compound is typically recommended to be stored at 0-5°C, suggesting a lower thermal stability[1].
Applications in Synthesis: Beyond Amidine Formation
While the primary application of these reagents is the synthesis of amidines, trichloroacetimidates, in general, are versatile intermediates in organic synthesis, most notably as excellent alkylating agents for the protection of alcohols. The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds under mild conditions, with the inert trichloroacetamide as the only by-product[7]. This methodology has been used to introduce various protecting groups, such as the p-methoxybenzyl (PMB) group.
The Final Step: Deprotection Strategies
The choice of imidate also has implications for the subsequent deprotection of the resulting functional group.
-
From 2,2,2-Trichloroethyl Acetimidate: Protecting groups derived from 2,2,2-trichloroethanol are typically cleaved under reductive conditions. The most common method involves the use of zinc dust in the presence of an acid or a coordinating solvent[8]. This allows for selective deprotection in the presence of other sensitive functional groups.
-
From Ethyl 2-Chloroacetimidate (Amidine Deprotection): The resulting amidine functionality can be hydrolyzed back to the corresponding amine under acidic conditions[9]. This method is straightforward but may not be suitable for substrates containing acid-labile groups.
Conclusion: Making the Right Choice
The selection between this compound and 2,2,2-trichloroethyl acetimidate hydrochloride should be guided by the specific requirements of the synthetic target and the reaction conditions.
Choose 2,2,2-Trichloroethyl Acetimidate Hydrochloride when:
-
High reactivity is required, especially with weakly nucleophilic amines.
-
High yields are critical for the overall efficiency of the synthesis.
-
Enhanced stability and longer shelf-life of the reagent are desired.
-
A mild, reductive deprotection strategy for a resulting protecting group is advantageous.
Choose this compound when:
-
Working with highly nucleophilic amines where the enhanced reactivity of the trichloroethyl version is not necessary.
-
Cost is a primary consideration, as the starting materials for its synthesis are generally less expensive.
-
The subsequent acid-catalyzed hydrolysis of the resulting amidine is compatible with the overall molecular framework.
By carefully considering these factors, researchers can optimize their synthetic routes, improve yields, and streamline their workflows in the pursuit of novel chemical entities.
References
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Pinner Reaction. Organic Chemistry Portal. [Link]
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Selective Removal of 2,2,2-Trichloroethyl- and 2,2,2-Trichloroethoxycarbonyl Protecting Groups with Zn–N-Methylimidazole in the Presence of Reducible and Acid-Sensitive Functionalities. ResearchGate. [Link]
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Wei, L.; Caron, S. Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Org. Synth.2013 , 90, 174-181. [Link]
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Synthesis of B. Ethyl 2-Chloro-2-formylacetate. PrepChem.com. [Link]
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A Comparative Guide to Ester Synthesis: The Pinner Reaction vs. Contemporary Methods
For researchers, scientists, and professionals in drug development, the synthesis of esters is a foundational technique. The choice of method can significantly impact yield, purity, and compatibility with sensitive functional groups. This guide provides an in-depth comparison of the classic Pinner reaction with other widely used esterification methods, offering insights into the causality behind experimental choices and providing supporting data to inform your synthetic strategy.
The Pinner Reaction: A Closer Look
First described by Adolf Pinner in 1877, the Pinner reaction is a two-step process for the synthesis of esters from nitriles and alcohols.[1][2] The reaction proceeds via an imino ester salt, commonly referred to as a Pinner salt, which is then hydrolyzed to the corresponding ester.[1][3][4] This method offers a unique pathway to esters, starting from a different functional group than the more common carboxylic acid-based methods.
The causality behind the Pinner reaction's conditions is crucial to its success. The reaction is typically carried out under anhydrous conditions with a strong acid catalyst, such as dry hydrogen chloride gas.[1][3] This is to prevent the premature hydrolysis of the highly reactive Pinner salt intermediate back to the starting materials or to an amide.[1][5] The initial step involves the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[1][6]
Logical Flow of the Pinner Reaction
Caption: Pinner reaction mechanism for ester synthesis.
Fischer Esterification Mechanism
Caption: Fischer esterification mechanism.
Steglich Esterification Mechanism
Caption: Steglich esterification mechanism.
Experimental Protocols
To provide a practical comparison, detailed protocols for the Pinner reaction and the widely used Fischer esterification are presented below.
Protocol 1: Synthesis of an Ester via the Pinner Reaction
This protocol describes the formation of an imino ester hydrochloride (Pinner salt) from a nitrile and an alcohol. [1] Materials:
-
Nitrile (1.0 eq)
-
Anhydrous alcohol (1.0-1.2 eq)
-
Anhydrous diethyl ether or another suitable anhydrous solvent
-
Dry hydrogen chloride (gas)
-
Round-bottom flask with a gas inlet tube and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the nitrile in the anhydrous alcohol in the round-bottom flask.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Continue bubbling HCl until the solution is saturated.
-
Seal the flask and allow it to stand at a low temperature (e.g., 0-5 °C) for several hours to overnight, during which the Pinner salt will precipitate.
-
Collect the crystalline Pinner salt by filtration and wash with cold, anhydrous diethyl ether.
-
To obtain the ester, dissolve the Pinner salt in water and stir. The ester will separate and can be extracted with a suitable organic solvent.
Protocol 2: Synthesis of an Ester via Fischer Esterification
This protocol outlines the synthesis of an ester from a carboxylic acid and an alcohol using an acid catalyst. [7][8][9][10] Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (3-5 eq, can also serve as the solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 5 mol%)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Combine the carboxylic acid, alcohol, and magnetic stir bar in the round-bottom flask.
-
Carefully add the concentrated sulfuric acid to the mixture while stirring.
-
Attach the reflux condenser and heat the mixture to reflux for 1-4 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or column chromatography as needed.
Conclusion
In contrast, methods like Fischer, Steglich, and Yamaguchi esterification provide a broader range of options for synthesizing esters from carboxylic acids. Fischer esterification is a cost-effective choice for simple, robust substrates. For more complex and sensitive molecules, the mild, neutral conditions of the Steglich esterification are often preferred, despite the challenges associated with byproduct removal. The Yamaguchi esterification excels in the synthesis of sterically hindered esters and macrolactones.
The selection of an appropriate esterification method is a critical decision in synthetic chemistry. By understanding the underlying mechanisms, advantages, and limitations of each approach, researchers can make informed choices to optimize their synthetic routes and achieve their desired target molecules with high efficiency and purity.
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- Transesterific
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- Transesterific
- The Fischer Esterific
- Transesterific
- Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Deriv
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- Transesterific
- Investigation of the Yamaguchi Esterification Mechanism.
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- Video: Synthesis of Esters Via a Greener Steglich Esterific
- Yamaguchi esterific
- Yamaguchi Esterific
- Pinner reaction. Grokipedia.
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- Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis.
- What new methods for the synthesis of esters are currently being developed?.
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The Synthetic Chemist's Guide to Trihaloethyl Imidates: A Comparative Analysis for Robust and Stereoselective Synthesis
In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and reliability is paramount. For researchers, scientists, and drug development professionals, the choice of reagents and intermediates can profoundly impact the success of a synthetic campaign. Among the versatile tools available to the contemporary chemist, trihaloethyl imidates, particularly trichloroethyl and trifluoroethyl imidates, have emerged as powerful and advantageous synthons. This guide provides an in-depth technical comparison of trihaloethyl imidates with alternative methods, supported by experimental data and mechanistic insights, to empower you in making informed decisions for your synthetic strategies.
The Trihaloethyl Imidate Advantage: Stability Meets Reactivity
Trihaloethyl imidates are a class of compounds characterized by the presence of a CCl₃CH₂O- or CF₃CH₂O- group attached to an imidate functionality. Their utility stems from a unique balance of stability and tunable reactivity. Unlike many highly reactive intermediates, trihaloethyl imidates are often stable, crystalline solids that can be easily prepared and stored.[1][2] This inherent stability simplifies handling and improves the reproducibility of reactions, a critical factor in both academic research and process development.[2]
The key to their reactivity lies in the electron-withdrawing nature of the trihaloethyl group. This electronic effect enhances the electrophilicity of the imidate carbon, making it susceptible to nucleophilic attack under mild activation conditions.[2] This controlled reactivity allows for a broad range of transformations, from the synthesis of heterocycles and amidines to complex stereoselective glycosylations and sigmatropic rearrangements.
Comparative Analysis: Trihaloethyl Imidates vs. Alternative Methods
To fully appreciate the advantages of trihaloethyl imidates, a direct comparison with commonly used alternative methods is essential.
In Glycosylation Reactions: A New Standard for Stereocontrol
The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry and drug discovery. Trihaloethyl imidates, particularly trichloroacetimidates, have become a gold standard for glycosylation, often outperforming traditional methods like the use of glycosyl halides or thioglycosides.
Table 1: Comparison of Glycosyl Donors in a Representative Glycosylation Reaction
| Glycosyl Donor | Activator/Promoter | Typical Yield (%) | α:β Selectivity | Reaction Conditions | Key Advantages | Key Disadvantages |
| Glycosyl Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | 85-95 | Highly dependent on protecting groups and solvent; can be tuned for high selectivity | -78 °C to rt | High reactivity, stable donor, mild activation | Sensitivity to strong acids, potential for orthoester formation |
| Glycosyl Bromide/Chloride | AgOTf, Ag₂CO₃ | 60-80 | Often moderate; anomeric mixtures common | rt | Readily accessible | Lower stability, requires stoichiometric silver salts, often less selective |
| Thioglycoside | NIS/TfOH, MeOTf | 70-90 | Good, but can be influenced by armed/disarmed effects | -40 °C to rt | Stable donor, amenable to orthogonal strategies | Requires thiophilic promoters, can be sluggish |
| Glycosyl Triflate | In situ generated | >90 | Highly reactive, often leads to α-glycosides | -78 °C | Very high reactivity | Highly unstable, difficult to handle directly, often less selective for β-linkages |
The high reactivity of glycosyl trichloroacetimidates under mild Lewis acidic conditions allows for efficient glycosidic bond formation, even with sterically hindered or deactivated glycosyl acceptors.[3][4] Furthermore, the stereochemical outcome of the glycosylation can be effectively controlled by the choice of protecting groups on the glycosyl donor and the reaction solvent.[5][6][7] For instance, a participating group at the C-2 position (e.g., an acetate) will reliably lead to the formation of a 1,2-trans-glycosidic linkage via a neighboring group participation mechanism. Conversely, the use of a non-participating group (e.g., a benzyl ether) can favor the formation of the 1,2-cis-glycosidic linkage, influenced by factors such as the anomeric effect and solvent polarity.[7]
The "pre-activation" strategy, where the glycosyl imidate is activated before the addition of the acceptor, has further enhanced the stereoselectivity of these reactions, particularly for the challenging synthesis of β-mannosides.[5]
Experimental Protocol: Stereoselective Glycosylation using a Trichloroacetimidate Donor
-
Preparation of the Glycosyl Trichloroacetimidate:
-
Dissolve the glycosyl hemiacetal (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add trichloroacetonitrile (1.5 equiv) and cool the solution to 0 °C.
-
Add a catalytic amount of a strong base, such as 1,8-diazabicycloundec-7-ene (DBU) (0.1 equiv), dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield the glycosyl trichloroacetimidate.
-
-
Glycosylation Reaction:
-
Dissolve the glycosyl trichloroacetimidate donor (1.2 equiv) and the glycosyl acceptor (1.0 equiv) in anhydrous DCM (0.05 M) under an inert atmosphere (e.g., argon).
-
Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
Add the Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv), dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Filter the mixture, concentrate the filtrate, and purify the residue by flash column chromatography to obtain the desired oligosaccharide.
-
Diagram: Generalized Glycosylation Workflow
Caption: Workflow for a typical glycosylation reaction using a trichloroacetimidate donor.
The Overman Rearrangement: A Superior Route to Allylic Amines
The Overman rearrangement is a powerful[5][5]-sigmatropic rearrangement of allylic trichloroacetimidates to form allylic trichloroacetamides, which can be readily hydrolyzed to the corresponding allylic amines.[8][9][10][11] This reaction offers significant advantages over other methods for synthesizing allylic amines, such as the direct substitution of allylic halides, which often suffer from poor regioselectivity and the formation of multiple byproducts.
Table 2: Comparison of Methods for Allylic Amine Synthesis
| Method | Starting Material | Reagents | Typical Yield (%) | Regio/Stereoselectivity | Key Advantages | Key Disadvantages |
| Overman Rearrangement | Allylic Alcohol | 1. Cl₃CCN, Base2. Heat or Pd(II)/Hg(II) catalyst | 80-95 | Excellent, highly diastereoselective | High yields, predictable stereochemistry, broad scope | Requires preparation of the imidate intermediate |
| Nucleophilic Substitution | Allylic Halide | Amine nucleophile | 40-70 | Often poor; mixture of Sₙ2 and Sₙ2' products | One-step process | Poor regioselectivity, potential for over-alkylation |
| Aza-Claisen Rearrangement | N-allyl enamine | Heat | 60-80 | Good | Concerted mechanism | Requires specific enamine precursors |
The Overman rearrangement proceeds through a highly ordered, chair-like transition state, which accounts for the excellent transfer of chirality and the high diastereoselectivity observed in the reaction.[9][11][12] The reaction can be performed thermally or, more commonly, with the aid of a catalyst such as a palladium(II) or mercury(II) salt, which allows the rearrangement to proceed at much lower temperatures.[8][11]
Experimental Protocol: The Overman Rearrangement
-
Formation of the Allylic Trichloroacetimidate:
-
Dissolve the allylic alcohol (1.0 equiv) in an appropriate solvent such as diethyl ether or dichloromethane.
-
Add trichloroacetonitrile (1.2 equiv) and a catalytic amount of sodium hydride or DBU.
-
Stir the reaction at room temperature until the starting alcohol is consumed (monitored by TLC).
-
Filter off any solids and concentrate the solution to obtain the crude allylic trichloroacetimidate, which is often used in the next step without further purification.
-
-
[5][5]-Sigmatropic Rearrangement:
-
Dissolve the crude allylic trichloroacetimidate in a high-boiling solvent such as toluene or xylene.
-
Heat the solution to reflux and monitor the reaction by TLC.
-
Alternatively, for a catalyzed reaction, dissolve the imidate in a solvent like tetrahydrofuran (THF) and add a catalytic amount of a Pd(II) or Hg(II) salt at room temperature.
-
Once the rearrangement is complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting allylic trichloroacetamide by flash column chromatography.
-
Diagram: Mechanism of the Overman Rearrangement
Caption: The key stages of the Overman rearrangement, from imidate formation to the final allylic amine.
Synthesis of Heterocycles and Amidines under Mild Conditions
Trihaloethyl imidates are also excellent reagents for the synthesis of various nitrogen-containing compounds, including amidines, benzimidazoles, and imidazopyridines.[1][2][13] The reactions typically proceed under mild conditions, often at elevated temperatures in alcoholic solvents, and exhibit a broad substrate scope.[1]
Compared to traditional methods for amidine synthesis, such as the Pinner reaction which requires anhydrous conditions and gaseous HCl, the use of pre-formed, stable trihaloethyl imidates offers a more practical and user-friendly approach.[2] The trichloroethyl and trifluoroethyl leaving groups are sufficiently acidic to facilitate the reaction without the need for harsh reagents.[2]
Table 3: Comparison of Methods for Amidine Synthesis
| Method | Starting Material | Reagents | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Using Trihaloethyl Imidates | Nitrile (to make imidate), Amine | Pre-formed imidate, Amine | >75 | Mild, often neutral or slightly basic | Stable imidate reagents, broad scope, mild conditions | Two-step process from nitrile |
| Pinner Reaction | Nitrile, Alcohol | Anhydrous HCl, Alcohol, then Amine | 50-80 | Harsh, anhydrous conditions | One-pot from nitrile | Requires gaseous HCl, sensitive to moisture |
| Reaction of Amides | Amide | Dehydrating agent, then Amine | 40-60 | Often requires strong dehydrating agents | Readily available amides | Harsh conditions, limited scope |
Conclusion: Integrating Trihaloethyl Imidates into Your Synthetic Toolbox
Trihaloethyl imidates offer a compelling combination of stability, reactivity, and versatility that makes them invaluable tools for modern organic synthesis. In glycosylation reactions, they provide a reliable and highly stereocontrollable method for constructing complex oligosaccharides. The Overman rearrangement, utilizing allylic trichloroacetimidates, stands as a superior method for the synthesis of allylic amines with excellent stereochemical fidelity. Furthermore, their application in the synthesis of heterocycles and amidines underscores their broad utility.
By understanding the principles behind their reactivity and the practical advantages they offer over alternative methods, researchers, scientists, and drug development professionals can leverage the power of trihaloethyl imidates to streamline synthetic routes, improve yields, and achieve greater control over complex chemical transformations.
References
- On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC - NIH. (n.d.).
- Preparation of Substituted Benzimidazoles and Imidazopyridines Using 2,2,2-Trichloroethyl Imidates - Organic Chemistry Portal. (n.d.).
- Pre-activation Based Stereoselective Glycosylations - PMC - NIH. (n.d.).
- Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines - Organic Chemistry Portal. (n.d.).
- Preparation and utility of trihaloethyl imidates: useful reagents for the synthesis of amidines. (2010). J Org Chem, 75(3), 945-7.
- Overman rearrangement - Wikipedia. (n.d.).
- Overman Rearrangement - NROChemistry. (n.d.).
- Overman Rearrangement | Thermo Fisher Scientific - ES. (n.d.).
- Relationship between glycosylation stereoselectivity and RRV/Aka.... - ResearchGate. (n.d.).
- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC. (2022). Frontiers in Chemistry, 10, 894985.
- Overman Rearrangement - Organic Chemistry Portal. (n.d.).
- Overman Rearrangement - YouTube. (2022).
- Silver Triflate. A Mild Alternative Catalyst for Glycosylation Conditions Using Trichloroacetimidates as Glycosyl Donors | Request PDF - ResearchGate. (n.d.).
- Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt - SURFACE at Syracuse University. (n.d.).
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- 13. Preparation and utility of trihaloethyl imidates: useful reagents for the synthesis of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Orthoester Synthesis
For professionals in chemical research and drug development, the synthesis of novel molecular entities is merely the first step. The unequivocal confirmation of a molecule's structure is paramount, ensuring that downstream applications are built upon a foundation of absolute certainty. Orthoesters, RC(OR')₃, are versatile intermediates and protecting groups, yet their synthesis can be accompanied by the formation of closely related byproducts. Consequently, robust analytical validation is not just a procedural formality but a critical checkpoint for scientific integrity.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate orthoester synthesis. Moving beyond a simple recitation of methods, we will explore the causality behind spectral features, offering a logical framework for confident structural elucidation. We will use the Pinner reaction synthesis of Trimethyl Orthoacetate as a practical case study to ground these principles in a real-world experimental context.
The Challenge: Distinguishing Orthoesters from Precursors and Byproducts
The common Pinner reaction, which synthesizes orthoesters from nitriles and alcohols under acidic conditions, provides a clear illustration of the analytical challenge.[1][2][3] The reaction proceeds through an intermediate Pinner salt (an imino ester), and incomplete reaction or the presence of trace water can lead to the formation of esters or amides as significant byproducts.[2][4] Our analytical task is therefore twofold: to find positive evidence for the RC(OR')₃ structure and to confirm the absence of signals corresponding to these potential contaminants.
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} dot Caption: Logical flow of the Pinner reaction and key analytical outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy is the most powerful tool for orthoester characterization, providing a detailed map of the carbon and proton framework.
¹H NMR Analysis
The proton NMR spectrum gives unambiguous evidence for the formation of the orthoester through characteristic chemical shifts and signal integrations.
-
Causality of Chemical Shifts: The protons of the alkoxy groups (-OR') on the orthoester are attached to carbons bonded to two oxygen atoms. This creates a distinct electronic environment compared to the single oxygen in a byproduct ester or the starting alcohol. This results in a predictable downfield shift. For example, the methoxy protons (-OCH₃) in trimethyl orthoacetate are typically found around 3.2 ppm, while the protons of methanol appear around 3.4 ppm (but can exchange and broaden).
-
Integration as a Validation Tool: The ratio of integrals is a self-validating mechanism. In trimethyl orthoacetate (CH₃C(OCH₃)₃), the ratio of the upfield methyl protons (on the acetate backbone) to the methoxy protons must be 3:9, simplifying to 1:3. A deviation from this ratio indicates the presence of impurities.
¹³C NMR Analysis
The ¹³C NMR spectrum provides confirmation by identifying the unique quaternary orthoester carbon.
-
The Quaternary Carbon Signal: The central carbon in the C(OR')₃ moiety is quaternary and bonded to three oxygen atoms. This results in a characteristic chemical shift, typically in the range of 110-125 ppm . Because it is a non-protonated carbon, its signal is often of lower intensity compared to protonated carbons in the molecule.
-
Absence of Carbonyl Signal: Critically, a pure orthoester spectrum will lack a signal in the typical ester carbonyl region (165-180 ppm ).[5] The absence of this signal is strong evidence that the alternative hydrolysis pathway to an ester has been avoided.
| Compound Type | Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Key Rationale |
| Orthoester | R-C(H ₃)-C(OCH ₃)₃ | ~1.4 (s, 3H)~3.2 (s, 9H) | ~20 (R-C H₃)~50 (-OC H₃)~115 (C (OR)₃) | Quaternary carbon signal present; 1:3 proton ratio. |
| Ester (Byproduct) | R-C(H ₃)-C(=O)OCH ₃ | ~2.0 (s, 3H)~3.7 (s, 3H) | ~21 (R-C H₃)~52 (-OC H₃)~171 (C =O) | Downfield carbonyl signal present; different proton shifts and ratio. |
| Nitrile (Start) | R-C(H ₃)-C≡N | ~2.1 (s, 3H) | ~2 (R-C H₃)~117 (C ≡N) | Absence of -OCH₃ signals; presence of nitrile carbon. |
| Alcohol (Start) | H O-CH ₃ | ~3.4 (s, 3H), ~2.1 (br s, 1H) | ~50 (C H₃) | Different chemical shift and integration; exchangeable OH proton. |
Table 1: Comparative NMR data for Trimethyl Orthoacetate and related species. Chemical shifts are approximate and can vary with solvent.[5][6][7][8]
Infrared (IR) Spectroscopy: The Functional Group Litmus Test
IR spectroscopy excels at identifying the presence or absence of specific functional groups, making it an essential, rapid screening tool. For orthoester validation, the diagnostic power lies in what is absent from the spectrum.
-
The Missing Carbonyl: The most telling feature is the complete absence of a strong, sharp absorption band in the carbonyl (C=O) region, typically ~1730-1750 cm⁻¹ for an ester byproduct.[9][10] Its absence is a primary indicator of successful orthoester formation.
-
Confirming C-O Bonds: Conversely, the spectrum should display strong C-O single bond stretching frequencies, usually as multiple bands in the 1000-1200 cm⁻¹ region.[11] While these are also present in esters and alcohols, their presence, combined with the lack of a C=O band, points strongly toward the orthoester structure.
-
Absence of Nitrile and -OH Bands: One should also confirm the absence of a weak but sharp C≡N stretch around 2250 cm⁻¹ from the starting nitrile and the lack of a broad O-H stretch around 3200-3500 cm⁻¹ from the starting alcohol or water.
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} dot Caption: Decision workflow for validating orthoester synthesis via spectroscopy.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry validates the molecular weight of the synthesized compound and provides structural clues through its fragmentation pattern.
-
Molecular Ion (M⁺): Identifying the molecular ion peak corresponding to the exact mass of the target orthoester is the first objective. For trimethyl orthoacetate (C₅H₁₂O₃), the expected molecular weight is 120.14 g/mol .
-
Characteristic Fragmentation: Orthoesters commonly fragment through the loss of an alkoxy group (-OR').[12] For trimethyl orthoacetate, the loss of a methoxy radical (•OCH₃, 31 Da) would result in a prominent fragment ion at m/z = 89. This [M-31]⁺ peak is a key piece of evidence. This contrasts with the fragmentation of a potential ester byproduct like methyl acetate, which would show characteristic fragments at m/z = 43 ([CH₃CO]⁺).[13]
| Technique | Alternative 1: Ester Byproduct | Alternative 2: Unreacted Nitrile | Expected for Orthoester Product |
| ¹H NMR | Signals for R-CO- and -O-CH₃ (~2.0 & 3.7 ppm). Incorrect integration ratio. | Signals for R-CH-C≡N. No -OCH₃ signals. | Characteristic signals for R-C- and -C(OCH₃ )₃ (~1.4 & 3.2 ppm). Correct 1:3 integration. |
| ¹³C NMR | Strong signal at ~170 ppm (C=O). | Signal at ~117 ppm (C≡N). | Signal at ~115 ppm (quaternary C (OR)₃). No C=O signal. |
| IR | Strong, sharp C=O stretch at ~1740 cm⁻¹. | Weak, sharp C≡N stretch at ~2250 cm⁻¹. | Absence of C=O and C≡N stretches. Strong C-O stretches at 1000-1200 cm⁻¹. |
| MS | M⁺ peak for ester. Fragmentation gives [RCO]⁺ ion. | M⁺ peak for nitrile. | M⁺ peak for orthoester. Key fragment is [M-OR']⁺. |
Table 2: Objective comparison of expected spectroscopic data for an orthoester versus common alternatives.
Experimental Protocol: Synthesis and Validation of Trimethyl Orthoacetate
This protocol details the synthesis of trimethyl orthoacetate via the Pinner reaction, followed by its purification and spectroscopic validation.[14][15]
A. Synthesis of Trimethyl Orthoacetate
-
Safety: This reaction must be conducted in a well-ventilated fume hood. Anhydrous conditions are essential for success. All glassware must be oven- or flame-dried.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a gas inlet adapter extending below the solvent surface, and a drying tube.
-
Reagents: To the flask, add anhydrous methanol (80 mL) and acetonitrile (20.5 g, 0.5 mol).
-
Reaction Initiation: Cool the stirred solution to -10 °C using an ice-salt bath.
-
HCl Gas Addition: Bubble dry hydrogen chloride (HCl) gas through the solution. Monitor the reaction temperature to ensure it remains below 0 °C. Continue addition until the solution is saturated and white precipitate (the Pinner salt) is abundant.
-
Reaction: Seal the flask and allow the mixture to stir at 0-5 °C for 12 hours.
-
Alcoholysis: Add an additional portion of pre-cooled anhydrous methanol (80 mL). The mixture will become more mobile.
-
Warming and Completion: Allow the reaction to warm to room temperature and then heat gently to 35-40 °C, stirring for an additional 10 hours.
B. Work-up and Purification
-
Neutralization: Cool the reaction mixture to 0 °C and neutralize carefully by the slow addition of a 25% sodium methoxide solution in methanol until the pH is ~8.
-
Filtration: Filter the mixture to remove the precipitated ammonium chloride.
-
Distillation: Purify the filtrate by fractional distillation. First, remove the excess methanol and solvent. Then, collect the fraction boiling at 107-109 °C , which is the trimethyl orthoacetate product.[14]
C. Spectroscopic Validation
-
Sample Preparation: Prepare samples of the purified liquid for NMR (in CDCl₃), IR (neat liquid film), and GC-MS analysis.
-
¹H NMR (400 MHz, CDCl₃): Acquire the spectrum. Expect to see a singlet at δ ~3.2 ppm (9H, -OCH₃) and a singlet at δ ~1.4 ppm (3H, CH₃-C). Verify the 3:1 (or 9:3) integration ratio.
-
¹³C NMR (100 MHz, CDCl₃): Acquire the spectrum. Expect signals at δ ~115 ppm (quaternary C(OR)₃), δ ~50 ppm (-OCH₃), and δ ~20 ppm (CH₃-C). Crucially, verify the absence of any signal between 165-180 ppm.
-
FT-IR (Neat): Acquire the spectrum. Confirm the absence of strong absorptions at ~1740 cm⁻¹ (C=O) and ~2250 cm⁻¹ (C≡N). Look for strong C-O stretching bands in the 1000-1200 cm⁻¹ region.
-
GC-MS (EI): Inject the sample. The GC trace should show a single major peak. The mass spectrum for this peak should show a molecular ion at m/z = 120 and a significant fragment ion at m/z = 89.
By systematically comparing the acquired data against the expected values and the data for potential alternatives, one can achieve an unequivocal validation of the orthoester's synthesis and purity.
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-
Pinner, A.; Klein, F. (1877). "Umwandlung der Nitrile in Imide". Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. [Link]
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Lecture No-6 CHO-351 Mass Spectrometry Fragmentation Pattern of Aromatic Ester and Ortho Effect. (2020). YouTube. [Link]
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OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
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Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
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ACS Publications. (2001). On the Role of Neighboring Group Participation and Ortho Esters in β-Xylosylation: 13C NMR Observation of a Bridging 2-Phenyl-1,3-dioxalenium Ion. The Journal of Organic Chemistry. [Link]
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ACS Publications. (2016). Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery. Journal of Chemical Education. [Link]
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A Comparative Guide for Synthetic Chemists: Elevating Reactivity with Ethyl 2-chloroacetimidate Hydrochloride
In the realm of synthetic chemistry, the selection of reagents is paramount to the success of a reaction, influencing yield, purity, and reaction time. Imidates, particularly their hydrochloride salts, are versatile intermediates for the synthesis of a wide array of functional groups and heterocyclic systems.[1][2] While ethyl acetimidate hydrochloride has long been a staple for reactions like amidine synthesis, its performance can be modest, especially with challenging substrates.[3] This guide provides an in-depth comparison with its chlorinated analogue, ethyl 2-chloroacetimidate hydrochloride, elucidating the chemical principles and experimental evidence that justify its use as a superior alternative in many applications.
The Decisive Factor: The Inductive Effect of α-Chlorination
The fundamental difference between ethyl acetimidate and its 2-chloro counterpart lies in the substitution on the acetyl group. The presence of a chlorine atom on the α-carbon in this compound introduces a powerful electron-withdrawing inductive effect.
This seemingly minor structural change has a profound impact on the electronic character of the imidate functional group. The chlorine atom pulls electron density away from the imidate carbon, significantly increasing its electrophilicity. This heightened electrophilicity makes the imidate carbon a much more susceptible target for nucleophilic attack.
Caption: Inductive effect of the α-chloro group.
Superior Performance in Amidine Synthesis
The synthesis of amidines from amines is a cornerstone transformation where imidates are frequently employed.[3] The enhanced electrophilicity of the chlorinated imidate translates directly into superior performance, particularly when reacting with weakly nucleophilic amines.
While direct comparative data for ethyl 2-chloroacetimidate is sparse in readily available literature, the principle is powerfully demonstrated by its close analogue, 2,2,2-trichloroethyl acetimidate. A study published in Organic Syntheses provides a stark comparison for the synthesis of N¹-Phenylacetamidine.[3]
| Reagent | Nucleophile | Reaction Time | Yield |
| Ethyl acetimidate hydrochloride | Aniline | 5 days | ~60% |
| 2,2,2-Trichloroethyl acetimidate hydrochloride | Aniline | < 24 hours | >90% |
| Data sourced from Organic Syntheses.[3] Note: The data uses the trichloro-analogue, which powerfully illustrates the principle of enhanced reactivity via α-halogenation. |
This dramatic increase in yield and reduction in reaction time underscores the advantage of using an α-halogenated acetimidate. The modification of the leaving group into a more electron-withdrawing moiety enhances the reactivity of the imidate, expanding the scope of compatible amine nucleophiles.[3]
Experimental Protocol: Synthesis of N-Aryl Acetamidines
This protocol is adapted from established procedures for reacting amines with activated imidates.[3] It is designed as a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workflow Diagram
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-chloroacetimidate hydrochloride
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of reactive chemical intermediates like Ethyl 2-chloroacetimidate hydrochloride demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in established safety protocols and regulatory compliance. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and minimizing environmental impact.
Part 1: Core Directive: Hazard Assessment and Pre-Disposal Planning
Before any disposal protocol is initiated, a thorough understanding of the chemical's properties and hazards is crucial. This compound (CAS No. 36743-66-5) is a white crystalline solid that serves as a valuable building block in organic synthesis. However, its utility is matched by its potential hazards.
1.1. Inherent Hazards and Risk Profile
This compound is classified as a hazardous substance with the following primary risks:
-
Severe Irritation: It is known to cause serious skin and eye irritation, and potentially severe burns upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust can lead to respiratory irritation.[1]
-
Moisture Sensitivity: The compound is sensitive to moisture and should be handled in a dry environment.[2]
The first and most critical step is to consult the manufacturer's Safety Data Sheet (SDS) for this compound. This document provides the most specific and comprehensive safety, handling, and disposal information.
1.2. Personal Protective Equipment (PPE) - A Non-Negotiable Standard
Due to the identified hazards, a stringent PPE protocol is mandatory. All personnel handling this compound, including for disposal, must wear:
-
Eye Protection: Chemical splash goggles are essential.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat is required to prevent skin contact.
-
Respiratory Protection: All handling of the solid material or solutions that could generate aerosols should be performed within a certified chemical fume hood to prevent inhalation.[3]
1.3. Waste Characterization: The Foundation of Compliance
Under regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA), chemical waste generators are legally required to determine if their waste is hazardous.[1][4] Given its irritant and potentially toxic properties, this compound waste must be classified and managed as hazardous chemical waste . It must never be disposed of down the drain or in the general trash.[3][5][6][7]
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the safe collection and disposal of this compound waste.
Step 1: Waste Segregation
The principle of segregation is fundamental to preventing dangerous chemical reactions.[6][8]
-
Dedicated Waste Stream: Designate a specific waste container for this compound and materials contaminated with it (e.g., weighing papers, contaminated pipette tips).
-
Avoid Mixing: Do not mix this waste with other chemical streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen reactions.[9][10] This compound is an organic halogenated substance and should be categorized as such.
Step 2: Container Selection and Labeling
Proper containment and identification are critical for safety and regulatory compliance.
-
Container Choice: Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, leak-proof screw cap.[8][11] The container must be clean and dry before the first addition of waste.
-
Labeling: Immediately upon designating the container, affix a "Hazardous Waste" label.[12] The label must include:
Step 3: Accumulation of Waste
All additions to the waste container must be performed with care.
-
Location: Conduct all waste transfers inside a certified chemical fume hood.[3]
-
Solid Waste: For the solid chemical or contaminated disposables, place them directly into the designated waste container.
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[3][9]
Step 4: Temporary Storage (Satellite Accumulation Area)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while it awaits pickup.[7]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][11] Do not store waste containers in hallways or other public locations.[9][10]
-
Secondary Containment: Place the liquid waste container within a larger, chemically resistant secondary container (like a basin or tray) to contain any potential leaks.[3]
-
Storage Limits: Adhere to institutional and federal limits on the volume of waste (e.g., 55 gallons) and the accumulation time (e.g., 12 months) allowed in an SAA.[7]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: When the container is full or approaches its storage time limit, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][13][14]
-
Documentation: Complete any required waste pickup forms or tags accurately and completely.[9][12]
Part 3: Data Presentation and Visualization
For clarity, the key disposal parameters are summarized below.
| Parameter | Specification | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on irritant, corrosive, and toxic properties.[1] |
| Container Type | HDPE or other compatible material with a screw cap. | To ensure chemical compatibility and prevent leaks.[11] |
| Required PPE | Chemical splash goggles, nitrile gloves, lab coat. | To protect against skin/eye contact and irritation.[1] |
| Handling Location | Certified Chemical Fume Hood | To prevent inhalation of dust or aerosols.[3] |
| Incompatible Materials | Strong Acids, Strong Bases, Oxidizing Agents | To prevent hazardous chemical reactions.[9][10] |
| Disposal Method | Collection by licensed hazardous waste vendor. | Ensures regulatory compliance and environmental protection.[13][14] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
-
NIH Waste Disposal Guide . National Institutes of Health. Available at: [Link]
-
This compound - ChemBK . ChemBK. Available at: [Link]
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NIH Waste Disposal Guide 2022 - Chemical Waste . National Institutes of Health. Available at: [Link]
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NIH Chemical Safety Guide 2015 . National Institutes of Health / Montgomery College. Available at: [Link]
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The NIH Drain Discharge Guide . National Institutes of Health. Available at: [Link]
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NIH Waste Disposal Guide 2022 . National Institutes of Health. Available at: [Link]
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Chemical Waste Disposal in Academic Labs (Justrite) - YouTube . Justrite. Available at: [Link]
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Proper Disposal of Hazardous Laboratory Waste Regulations in the United States . American Medical Compliance. Available at: [Link]
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Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. Available at: [Link]
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How Do You Dispose Of Waste In A Laboratory? - Chemistry For Everyone - YouTube . Chemistry For Everyone. Available at: [Link]
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Affordable Nationwide Lab Pack Disposal Services - Hazardous Waste Experts . Hazardous Waste Experts. Available at: [Link]
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San Jose Chemical Waste Disposal | Environmental Logistics, Inc. Environmental Logistics, Inc. Available at: [Link]
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Guide to Chemical Waste Disposal in Chemistry Lab (USF) - YouTube . UTL Chemistry USF. Available at: [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health . Daniels Health. Available at: [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA . U.S. Environmental Protection Agency. Available at: [Link]
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Laboratory Waste Management Guidelines . Old Dominion University. Available at: [Link]
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Mastering the Safe Handling of Ethyl 2-chloroacetimidate hydrochloride: A Guide for Laboratory Professionals
An In-Depth Operational and Safety Directive for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-chloroacetimidate hydrochloride is a valuable reagent in synthetic chemistry, frequently employed in the formation of imidates and subsequent cyclization reactions to yield various heterocyclic compounds. However, its utility is matched by its potential hazards, necessitating a robust understanding and strict adherence to safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance. The primary risks associated with this compound are:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
These hazards are attributed to the reactive nature of the molecule. The chloroacetimidate functional group can react with biological nucleophiles, leading to cellular damage. The hydrochloride salt can contribute to the irritant effects.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following PPE must be worn at all times:
-
Eye Protection: Chemical safety goggles are mandatory.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[2] Gloves must be inspected for integrity before each use and changed immediately if contaminated.
-
Protective Clothing: A lab coat is required.[2] For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
The selection of PPE is a critical control measure. The causality is straightforward: preventing contact with the skin, eyes, and respiratory tract mitigates the risk of irritation and potential chemical burns.
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment.
Storage and Handling
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperatures are between 0-5°C.[3]
-
Handling:
Step-by-Step Experimental Workflow: Weighing and Dissolving
This protocol outlines a self-validating system for the safe handling of this compound during a common laboratory procedure.
-
Preparation:
-
Don all required PPE as outlined in Section 2.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment (spatula, weighing paper/boat, beaker, stir bar, solvent, etc.) and place them inside the fume hood.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid onto a weighing paper or boat on a tared balance.
-
Avoid generating dust. If any solid is spilled, clean it up immediately following the spill response procedures in Section 4.
-
Securely close the main container.
-
-
Dissolution:
-
Transfer the weighed solid into a beaker containing a stir bar.
-
Slowly add the desired solvent to the beaker while stirring.
-
Ensure the dissolution process is conducted entirely within the fume hood.
-
-
Post-Procedure:
-
Clean all equipment that came into contact with the chemical.
-
Dispose of any contaminated weighing paper, gloves, and other disposable materials in a designated hazardous waste container.[2]
-
Wash hands thoroughly.
-
Emergency Procedures and Disposal
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
In case of eye contact: Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
In case of skin contact: Take off contaminated clothing.[2] Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[2][5] Call a poison center or doctor if you feel unwell.[2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[7] Get medical attention immediately.[8][9]
Spill Response
-
Minor Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[9]
-
Clean the spill area thoroughly.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal
-
Dispose of this compound and any contaminated materials in a designated hazardous waste container.[2]
-
All waste disposal must be conducted in accordance with local, state, and federal regulations. Do not dispose of down the drain.
By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a safer research environment for everyone.
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
